molecular formula C₁₉H₁₁D₁₇O₇ B1150967 Propofol Glucuronide-d17 Methyl Ester

Propofol Glucuronide-d17 Methyl Ester

Cat. No.: B1150967
M. Wt: 385.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propofol Glucuronide-d17 Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₁D₁₇O₇ and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₉H₁₁D₁₇O₇

Molecular Weight

385.53

Synonyms

2,6-Bis(1-methylethyl)phenyl-d17 β-D-Glucopyranosiduronic Acid Methyl Ester; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Propofol Glucuronide-d17 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and rigorous characterization of Propofol Glucuronide-d17 Methyl Ester. This stable isotope-labeled internal standard (SIL-IS) is a critical tool for sensitive and accurate quantification of Propofol Glucuronide, the major metabolite of the anesthetic agent Propofol, in complex biological matrices using mass spectrometry. The narrative explains the causal logic behind experimental choices, establishing a self-validating framework for researchers, scientists, and drug development professionals. Detailed protocols for synthesis, purification via high-performance liquid chromatography (HPLC), and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are provided, supported by data presentation tables and workflow diagrams.

Introduction: The Imperative for a High-Fidelity Internal Standard

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. Its pharmacokinetic and pharmacodynamic profiles are primarily dictated by its metabolic fate. The predominant metabolic pathway involves direct conjugation of the phenolic hydroxyl group with glucuronic acid by UDP-glucuronosyltransferase enzymes (primarily UGT1A9), forming Propofol Glucuronide.[1] This conjugate accounts for the majority of the administered dose excreted in urine.[1][2]

Accurate quantification of Propofol Glucuronide is essential for pharmacokinetic studies, drug monitoring, and forensic toxicology.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its superior sensitivity and specificity.[5][6] However, the accuracy of LC-MS/MS quantification is susceptible to variability from matrix effects, extraction efficiency, and instrument response.[7][8]

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for mitigating these variables.[9][10][11][12][13][14] A SIL-IS is chemically identical to the analyte but has a higher mass, ensuring it behaves virtually identically during sample preparation and analysis while being distinguishable by the mass spectrometer.[7][8][14] this compound is an ideal SIL-IS for several reasons:

  • High Degree of Deuteration (d17): The incorporation of 17 deuterium atoms provides a significant mass shift (+17 Da) from the native analyte, preventing isotopic crosstalk and ensuring a clear analytical signal outside the natural mass distribution of the analyte.[14] The deuteration is placed on the stable isopropyl groups of the Propofol moiety.[15]

  • Methyl Ester Form: The carboxylic acid of the glucuronic acid moiety is esterified to its methyl ester. This modification can improve chromatographic behavior on reversed-phase columns and enhance stability during sample extraction and storage.

This guide outlines a robust and reproducible pathway to synthesize and qualify this critical reagent.

Part 1: Chemical Synthesis Strategy

The synthesis of this compound is a multi-step process requiring careful control of protecting groups and reaction conditions. Our strategy is logically segmented into three core stages:

  • Preparation of the Aglycone: Synthesis of Propofol-d17.

  • Glycosylation: Coupling of Propofol-d17 with a protected glucuronic acid methyl ester donor.

  • Deprotection: Removal of the acetyl protecting groups from the glucuronide moiety to yield the final product.

G cluster_0 Stage 1: Aglycone Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection Propofol_d17 Propofol-d17 (Aglycone) Coupling Koenigs-Knorr Glycosylation Propofol_d17->Coupling Donor Protected Glucuronate Methyl Ester Donor Donor->Coupling Protected_Product Protected Propofol Glucuronide-d17 Methyl Ester Coupling->Protected_Product Deprotection Deacetylation Protected_Product->Deprotection Final_Product Propofol Glucuronide-d17 Methyl Ester Deprotection->Final_Product

Fig 1. Overall Synthetic Strategy
Detailed Experimental Protocol: Synthesis

Protocol 1: Synthesis of Propofol-d17 (2,6-bis(isopropyl-d7)phenol)

  • Rationale: The synthesis of the deuterated aglycone is the foundational step. While various methods exist for synthesizing Propofol, a common laboratory-scale approach involves the Friedel-Crafts alkylation of phenol.[16][17][18] For the deuterated analog, we will use deuterated isopropanol.

  • Materials: Phenol, Isopropanol-d8 (99 atom % D), Sulfuric Acid (conc.), Anhydrous Toluene.

  • Procedure:

    • To a stirred solution of phenol (1.0 eq) in anhydrous toluene at 0 °C, add concentrated sulfuric acid (2.5 eq) dropwise.

    • Warm the mixture to 60 °C and add Isopropanol-d8 (2.2 eq) dropwise over 1 hour.

    • Maintain the reaction at 60-70 °C for 8 hours, monitoring by TLC or GC-MS for the disappearance of phenol.

    • Cool the reaction to room temperature and quench by pouring onto ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Propofol-d17 as a pale yellow oil.

Protocol 2: Koenigs-Knorr Glycosylation

  • Rationale: The Koenigs-Knorr reaction is a classic and reliable method for forming O-glycosidic bonds.[19] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate.[19][20][21] We will use a commercially available, protected glucuronic acid derivative, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, as the glycosyl donor. The acetyl protecting groups enhance the stability of the donor and direct the stereochemistry to the desired β-anomer via neighboring group participation.[19]

  • Materials: Propofol-d17, Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, Silver(I) carbonate, Anhydrous Dichloromethane (DCM), Molecular Sieves (4Å).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (Argon), add Propofol-d17 (1.0 eq), anhydrous DCM, and activated 4Å molecular sieves. Stir for 30 minutes.

    • Add silver(I) carbonate (1.5 eq).

    • In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous DCM.

    • Add the glycosyl bromide solution dropwise to the Propofol-d17 mixture at room temperature, protecting the reaction from light.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure. The crude residue is the protected intermediate, which is carried forward directly.

Protocol 3: Deprotection (Zemplén Deacetylation)

  • Rationale: The final step is the removal of the acetyl protecting groups from the sugar moiety. The Zemplén deacetylation is a standard method that uses a catalytic amount of sodium methoxide in methanol. It is highly efficient and proceeds under mild conditions, preserving the methyl ester and the newly formed glycosidic bond.

  • Materials: Crude protected product from Protocol 2, Anhydrous Methanol, Sodium methoxide (catalytic amount, ~0.1 eq).

  • Procedure:

    • Dissolve the crude protected intermediate in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction by adding a few drops of acetic acid or with Amberlite IR120 (H+) resin until pH 7.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude final product.

Part 2: Purification and Isolation

Purification of the final product is critical to remove unreacted starting materials, reagents, and any side products. A multi-step chromatographic approach is employed for this purpose.

G Crude Crude Product (from Deprotection) Flash Flash Column Chromatography (Silica Gel) Crude->Flash Fractions Semi-Pure Fractions Flash->Fractions HPLC Preparative RP-HPLC Fractions->HPLC Pure Pure Fractions (>98% Purity) HPLC->Pure Final Lyophilization Pure->Final Final_Product Final Product: Propofol Glucuronide-d17 Methyl Ester Final->Final_Product

Fig 2. Purification Workflow

Protocol 4: Purification by Flash Chromatography and Preparative HPLC

  • Rationale: An initial flash chromatography step on silica gel removes the bulk of nonpolar impurities. This is followed by a high-resolution preparative reversed-phase HPLC (RP-HPLC) step, which is highly effective for purifying polar compounds like glucuronides and separating any closely related isomers.[22][23]

  • Procedure:

    • Flash Chromatography:

      • Adsorb the crude product onto a small amount of silica gel.

      • Load onto a silica gel column and elute with a gradient of Methanol in Dichloromethane (e.g., 0% to 15% MeOH).

      • Combine fractions containing the desired product as identified by TLC.

    • Preparative RP-HPLC:

      • Dissolve the semi-purified material in a minimal amount of the initial mobile phase (e.g., Water:Acetonitrile).

      • Inject onto a preparative C18 column.

      • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).

      • Collect fractions corresponding to the main product peak.

      • Analyze fractions for purity by analytical HPLC.

    • Final Isolation:

      • Pool the pure fractions.

      • Remove the organic solvent (acetonitrile) under reduced pressure.

      • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white, fluffy solid.

ParameterExpected Result
Overall Yield 15 - 25%
Chemical Purity > 98% (by HPLC)
Isotopic Purity > 99 atom % D
Appearance White solid
Table 1. Expected Synthesis and Purification Outcomes

Part 3: Structural Characterization and Quality Control

Unambiguous confirmation of the structure, identity, purity, and isotopic enrichment of the final compound is mandatory. An orthogonal analytical approach, using multiple independent techniques, provides the highest level of confidence.

G cluster_purity Purity Assessment cluster_identity Identity & Structure Product Final Purified Product HPLC HPLC-UV/CAD Product->HPLC MS High-Resolution MS (HRMS) Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MSMS Tandem MS (MS/MS) MS->MSMS

Fig 3. Orthogonal Analytical Characterization Workflow
High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the chemical purity of the final compound.

  • Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Detection: UV (270 nm) and/or Charged Aerosol Detector (CAD).

  • Expected Outcome: A single major peak with an area percentage >98%.

Mass Spectrometry (MS)
  • Purpose: To confirm the elemental composition (via accurate mass) and isotopic enrichment, and to establish a fragmentation pattern for use in LC-MS/MS methods.

  • Method:

    • High-Resolution Mass Spectrometry (HRMS):

      • Technique: Electrospray Ionization (ESI) in negative mode, coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

      • Rationale: ESI in negative mode is ideal for deprotonating the hydroxyl groups of the glucuronide.[5] HRMS provides a highly accurate mass measurement, allowing for confirmation of the elemental formula.

    • Tandem Mass Spectrometry (MS/MS):

      • Technique: Collision-Induced Dissociation (CID) of the precursor ion ([M-H]⁻).

      • Rationale: Fragmentation of the precursor ion will yield characteristic product ions. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in a product ion corresponding to the deprotonated Propofol-d17 aglycone.[24] This transition is the basis for Selected Reaction Monitoring (SRM) in quantitative assays.

  • Expected Data:

AnalysisIonCalculated m/zObserved m/zKey Fragment Ion (MS/MS)
HRMS [M-H]⁻564.3831± 5 ppmN/A
MS/MS [Propofol-d17 - H]⁻194.2195± 0.5 Da194.2
Table 2. Summary of Expected Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide unambiguous confirmation of the chemical structure, including the point of attachment and the stereochemistry of the glycosidic bond.

  • Method:

    • Solvent: Methanol-d4 (CD3OD).

    • Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC).

  • Rationale & Expected Observations:

    • ¹H NMR: The spectrum will show characteristic signals for the glucuronic acid protons, including the anomeric proton (H-1'), typically a doublet around 4.5-5.0 ppm with a coupling constant (J ≈ 7-8 Hz) confirming the β-configuration. Aromatic signals from the propofol moiety will be present. Crucially, the signals for the isopropyl CH and CH3 protons will be absent due to deuteration.[2][25]

    • ¹³C NMR: The spectrum will confirm the number of unique carbons. The signals for the deuterated isopropyl carbons will be visible as low-intensity multiplets due to C-D coupling, confirming the location of the deuterium labels.

    • 2D-NMR: Correlation experiments will confirm the connectivity between protons and carbons, verifying the complete structure.

Conclusion

This guide details a robust and verifiable methodology for the synthesis and characterization of this compound. By following these protocols, research and development laboratories can reliably produce a high-purity, well-characterized stable isotope-labeled internal standard. The use of this critical reagent is indispensable for the development of accurate, precise, and regulatory-compliant bioanalytical methods for the quantification of Propofol Glucuronide, ultimately supporting advanced pharmacokinetic and toxicological research.[8]

References

  • National Center for Biotechnology Information (2024). Propofol-d17. PubChem Compound Summary for CID 131730878. Available at: [Link]

  • Li, W., et al. (2012). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC–MS/MS. Analytical and Bioanalytical Chemistry, 403(5), 1375–1386. Available at: [Link]

  • Poon, G. K. (1984). Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates from Crude Extracts of Urine. Journal of Liquid Chromatography, 7(1), 177-190. Available at: [Link]

  • Li, W., et al. (2012). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. PubMed. Available at: [Link]

  • Taylor & Francis Online. (1984). Preparative HPLC for the Facile Isolation of Drug Glucuronide Conjugates from Crude Extracts of Urine. Journal of Liquid Chromatography, 7(1). Available at: [Link]

  • Coles, R., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Chromatography B, 1233, 124018. Available at: [Link]

  • Slideshare. (2018). Koenigs knorr reaction and mechanism. Available at: [Link]

  • Coles, R., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. Available at: [Link]

  • J-Stage. (2017). A Facile α-Glucuronidation Using Methyl 1,2,3,4-Tetra-O-acetyl-D-glucuronate as Glycosyl Donor. Chemical and Pharmaceutical Bulletin, 65(10), 953-958. Available at: [Link]

  • ResearchGate. (2015). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results. Available at: [Link]

  • ACS Publications. (2012). Isotopic Effect Study of Propofol Deuteration on the Metabolism, Activity, and Toxicity of the Anesthetic. Journal of Medicinal Chemistry, 55(22), 10123-10130. Available at: [Link]

  • University of Edinburgh Research Explorer. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Available at: [Link]

  • LabMedica. (2012). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches. Molecules, 22(12), 2143. Available at: [Link]

  • UNI ScholarWorks. (1954). The Synthesis of Salicyl Glucuronide Derivatives. Proceedings of the Iowa Academy of Science, 61(1), Article 34. Available at: [Link]

  • PubMed. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Available at: [Link]

  • MDPI. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 21(10), 1333. Available at: [Link]

  • ResearchGate. (2021). Mass spectra of propofol (A) and thymol (B). Available at: [Link]

  • Beilstein Journals. (2016). A selective and mild glycosylation method of natural phenolic alcohols. Beilstein Journal of Organic Chemistry, 12, 547-554. Available at: [Link]

  • Loyola eCommons. (1936). Reactions of Synthesis of Methyl D-Glucuronide. Master's Theses. Available at: [Link]

  • PubMed. (1994). Use of proton nmr spectroscopy to measure propofol metabolites in the urine of the female Caucasian patient. Available at: [Link]

  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Available at: [Link]

  • ResearchGate. (2024). Biotransformation of propofol to its major conjugated metabolites via... Available at: [Link]

  • PubMed. (1987). High-performance Liquid Chromatographic Analysis of Glucuronic Acid Conjugates After Derivatization With 4-bromomethyl-7-methoxycoumarin. Available at: [Link]

  • ResearchGate. (2021). Continuous Flow Synthesis of Propofol. Available at: [Link]

  • ResearchGate. (2014). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. Available at: [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Angewandte Chemie International Edition, 53(36), 9542-9546. Available at: [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available at: [Link]

  • ResearchGate. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Available at: [Link]

  • ResearchGate. (2017). “BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PROPOFOL IN K3EDTA HUMAN PLASMA BY USING LC-ESI-MS/MS”. Available at: [Link]

  • American Chemical Society. (2022). Two-step flow synthesis of propofol. Available at: [Link]

  • SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Available at: [Link]

  • YouTube. (2021). Propofol Synthesis is so Easy (Anesthetic/Sedative). Available at: [Link]

  • PubMed. (2020). Design, Synthesis, and Activity Study of Water-Soluble, Rapid-Release Propofol Prodrugs. Available at: [Link]

  • Bentham Science Publisher. (2015). Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. Current Topics in Medicinal Chemistry, 15(1), 1-13. Available at: [Link]

  • Google Patents. (2015). CN104649867B - Preparation method of propofol.
  • National Center for Biotechnology Information. (2015). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Current Drug Metabolism, 16(5), 398-412. Available at: [Link]

Sources

Chemical properties of deuterated propofol glucuronide methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Variants & Metabolic Derivatives in Bioanalysis

Executive Summary

This technical guide details the physicochemical properties, synthesis, and analytical applications of Deuterated Propofol Glucuronide Methyl Ester (Propofol-d17-Glu-OMe). While Propofol Glucuronide (PPFG) is the primary Phase II metabolite of the anesthetic propofol, its methyl ester derivative represents a critical tool in structural elucidation, lipophilicity modulation, and gas chromatography-mass spectrometry (GC-MS) workflows where volatility is required.

This document serves drug development scientists requiring precise protocols for the synthesis, handling, and mass spectrometric quantification of this specific isotopic standard.

Molecular Architecture & Isotopic Design

The molecule combines the pharmacophore of propofol with a protected glucuronic acid moiety, fully deuterated on the aglycone (drug) side to serve as a "silent" internal standard.

Chemical Identity
  • IUPAC Name: Methyl (2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl-d14)phenoxy-d3]-3,4,5-trihydroxyoxane-2-carboxylate

  • Common Name: Propofol-d17 Glucuronide Methyl Ester

  • Molecular Formula: C₁₉H₉D₁₇O₇

  • Molecular Weight: ~385.5 g/mol (varies slightly based on isotopic purity)

  • Core Structure:

    • Aglycone: Propofol-d17 (Fully deuterated isopropyl groups and phenyl ring).

    • Glycone:

      
      -D-Glucuronic acid methyl ester.
      
    • Linkage: Phenolic ether bond (O-glycosidic linkage) at C1 of the sugar.

Rationale for Deuteration (d17)

The d17 labeling pattern involves the replacement of all carbon-bound hydrogens on the propofol backbone:

  • Isopropyl Groups (12 D): Two -CD(CD₃)₂ groups.

  • Aromatic Ring (3 D): Positions 3, 4, and 5 on the phenyl ring.

  • Methines (2 D): The tertiary carbons of the isopropyl groups.

Operational Advantage: The +17 Da mass shift prevents "cross-talk" (signal interference) between the analyte (native propofol glucuronide) and the internal standard during MS analysis, even at high concentrations.

Synthesis & Derivatization Protocols

The synthesis of the methyl ester requires a divergent strategy from the standard free-acid metabolite. We utilize a Schmidt Trichloroacetimidate protocol for glycosylation, followed by selective deprotection.

Synthetic Workflow (DOT Visualization)

SynthesisPathway cluster_legend Legend Start1 Propofol-d17 (Starting Material) Step1 Reaction 1: Glycosylation Catalyst: BF3·Et2O Solvent: CH2Cl2, -20°C Start1->Step1 Start2 Methyl 2,3,4-tri-O-acetyl- 1-O-(trichloroacetimidoyl)- alpha-D-glucuronate Start2->Step1 Intermediate Intermediate: Propofol-d17-tri-O-acetyl- glucuronide methyl ester Step1->Intermediate Stereoselective inversion (beta-anomer) Step2 Reaction 2: Selective Deacetylation Reagent: NaOMe (0.5 eq) Solvent: Dry MeOH, 0°C Intermediate->Step2 Final Target Product: Propofol-d17 Glucuronide Methyl Ester Step2->Final Zemplén Transesterification key Blue: Reagents | Red: Reaction Steps | Green: Final Product

Caption: Figure 1. Chemo-enzymatic synthesis pathway utilizing Schmidt glycosylation to ensure beta-anomeric specificity.

Detailed Protocol

Step 1: Glycosylation

  • Dissolution: Dissolve Propofol-d17 (1.0 eq) and the activated sugar donor (Methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-D-glucuronate, 1.2 eq) in anhydrous dichloromethane (DCM) under Argon.

  • Activation: Cool to -20°C. Add Boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 eq) dropwise.

  • Quenching: After 2 hours, quench with triethylamine.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the protected intermediate.

Step 2: Zemplén Deacetylation (Critical Step) Rationale: Standard hydrolysis (LiOH/NaOH) would hydrolyze the methyl ester along with the acetyl groups, yielding the free acid. To retain the methyl ester, we use transesterification.

  • Reaction: Dissolve intermediate in anhydrous Methanol.

  • Catalysis: Add catalytic Sodium Methoxide (NaOMe, 0.1 eq).

  • Monitoring: Monitor by TLC until acetyl groups are removed (Rf decreases).

  • Neutralization: Neutralize immediately with acidic ion-exchange resin (Amberlite IR-120 H+) to prevent ester hydrolysis. Filter and concentrate.

Physicochemical Stability & Reactivity

The methyl ester modification fundamentally alters the stability profile compared to the native metabolite.

Hydrolytic Susceptibility

Unlike acyl glucuronides (which undergo acyl migration), propofol glucuronide is a phenolic (ether) glucuronide . The ether bond is robust. However, the methyl ester moiety introduced at C6 is chemically labile.

ParameterNative Propofol GlucuronidePropofol Glucuronide Methyl Ester
Linkage Type Ether (Phenolic)Ether (Phenolic)
C6 Functional Group Carboxylic Acid (-COOH)Methyl Ester (-COOMe)
pKa ~3.5 (Glucuronic acid)Non-ionizable (at C6)
LogP (Lipophilicity) ~1.8~2.5 (More Lipophilic)
Primary Degradation Glycosidic hydrolysis (Acidic pH)Ester hydrolysis (Basic pH > 8.[1]0)
Handling Guidelines (Self-Validating Protocol)

To ensure integrity during storage and analysis:

  • pH Control: Maintain solvents at pH 4.0–6.0. Avoid alkaline buffers (Ammonium Bicarbonate pH 9.0) which promote saponification of the methyl ester.

  • Temperature: Store neat solid at -20°C under Argon.

  • Validation Check: Before use, perform a "Purity Check" via LC-UV. If a peak appears at RRT 0.85 (relative to the ester), the ester has hydrolyzed to the free acid.

Analytical Applications: LC-MS/MS

The methyl ester is often used to improve chromatographic peak shape by eliminating the ionic interaction of the carboxylic acid with the stationary phase.

Mass Spectrometry Fragmentation

The deuterated methyl ester provides a distinct fragmentation pattern useful for Multiple Reaction Monitoring (MRM).

Primary Transition (Quantification):

  • Precursor Ion:

    
     or 
    
    
    
    (ESI Positive) is often preferred for esters, though ESI Negative is standard for the free acid.
  • Fragmentation: Cleavage of the glycosidic bond.

    • Precursor: m/z ~408 (Ammonium adduct of d17-Methyl Ester)

    • Product: m/z ~195 (Propofol-d17 aglycone radical/cation)

Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS: Propofol-d17-Glu-OMe Sample->IS_Add LLE LLE Extraction (Ethyl Acetate) IS_Add->LLE LC LC Separation C18 Column (Acidic Mobile Phase) LLE->LC Reconstitute in MeOH:H2O MS MS/MS Detection (ESI+ or ESI-) LC->MS

Caption: Figure 2. LC-MS/MS workflow. Note: LLE is preferred over protein precipitation to remove esterase enzymes immediately.

References

  • Sancéau, J. Y., Bélanger, P., Maltais, R., & Poirier, D. (2022).[2] An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Current Organic Synthesis, 19(7), 838–845. Retrieved from [Link]

  • Guitton, J., et al. (2019). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair. Forensic Science International, 306, 110070.[3] Retrieved from [Link]

  • Shipkova, M., et al. (2005). Stability of glucuronide metabolites in human plasma. Clinical Chemistry, 51(8). (Contextual grounding on ester stability). Retrieved from [Link]

Sources

Advanced Quantitation of Propofol Metabolites: The Rationale for d17-Isotopologues in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Rationale for using d17 isotopic labeling for propofol metabolites Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Forensic Toxicologists

Executive Summary

In the high-stakes arena of forensic toxicology and pharmacokinetic profiling, the quantification of Propofol (2,6-diisopropylphenol) and its phase II metabolites—specifically Propofol Glucuronide (PG) —demands exceptional analytical rigor. While standard deuterated internal standards (IS) like propofol-d6 are common, the emergence of Propofol-d17 (perdeuterated carbon skeleton) represents a paradigm shift in assay specificity.

This guide details the physicochemical and mass-spectrometric rationale for employing d17-labeled isotopologues. By utilizing a +17 Da mass shift, laboratories can eliminate isotopic crosstalk, overcome complex matrix interference (e.g., hair, post-mortem blood), and ensure the highest tier of data integrity for regulatory submission.

The Chemistry of "d17": Structural Architecture

To understand the rationale, one must first understand the molecule. "d17" does not refer to an arbitrary labeling pattern; it represents the perdeuteration of the non-exchangeable hydrogen inventory of the propofol molecule.

  • Native Propofol (C₁₂H₁₈O): Contains 18 hydrogens.

    • 1 Phenolic Hydrogen (Exchangeable).

    • 3 Aromatic Hydrogens.

    • 14 Aliphatic Hydrogens (two isopropyl groups).

  • Propofol-d17 (C₁₂D₁₇HO):

    • The carbon skeleton is fully saturated with deuterium (D).

    • Only the phenolic hydroxyl group remains as -OH (or -OD in D₂O), but for bioanalytical purposes, the core mass shift is fixed at +17 Da.

This massive mass shift is the cornerstone of its utility in quantifying Propofol Glucuronide.

Scientific Rationale: The Three Pillars of d17 Utility
A. Elimination of Isotopic Overlap (The "Crosstalk" Problem)

Technical Deep Dive: The Metabolism of Propofol to Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Primary Enzyme: UGT1A9 | Key Mechanism: Hepatic & Renal Glucuronidation[1][2]

Executive Summary

This technical guide analyzes the metabolic conversion of Propofol (2,6-diisopropylphenol) to Propofol-O-glucuronide (PG), the dominant clearance pathway accounting for 60–70% of propofol elimination in humans. Contrary to the traditional "liver-centric" view of drug metabolism, this guide highlights the critical role of the kidney , where UGT1A9 exhibits a significantly higher maximum velocity (


) than in the liver. We provide a validated experimental framework for studying this pathway in vitro, emphasizing the necessity of pore-forming peptides (alamethicin) to overcome UGT latency in microsomal assays.

Mechanistic Enzymology

Propofol metabolism is a bifurcated process involving Phase I hydroxylation (CYP2B6) and Phase II glucuronidation (UGT).[3] However, glucuronidation is the master switch for clearance.

The Pathway

Propofol is lipophilic and requires conjugation to become water-soluble for renal excretion. The reaction is catalyzed primarily by UDP-glucuronosyltransferase 1A9 (UGT1A9) , which transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of propofol.

PropofolMetabolism Propofol Propofol (Lipophilic) Complex Transition State Propofol->Complex UDPGA Cofactor: UDP-Glucuronic Acid UDPGA->Complex Enzyme Enzyme: UGT1A9 (Liver & Kidney) Enzyme->Complex Catalysis PG Propofol-O-Glucuronide (Hydrophilic/Excretable) Complex->PG Glucuronidation

Figure 1: The primary metabolic pathway of propofol. UGT1A9 facilitates the conjugation of glucuronic acid, rendering the molecule hydrophilic for urinary excretion.

Hepatic vs. Extrahepatic Contribution

While the liver has a larger mass, the kidney microsomes (HKM) display superior specific activity per milligram of protein compared to human liver microsomes (HLM).

  • Liver (HLM): High capacity due to organ size, but lower specific activity.

  • Kidney (HKM): UGT1A9 is highly expressed;

    
     is ~2-3 fold higher than in the liver.
    
  • Intestine (HIM): Minor contribution; follows Michaelis-Menten kinetics (unlike the substrate inhibition seen in liver/kidney).[2]

Experimental Framework: In Vitro Glucuronidation Assay

Objective: Determine intrinsic clearance (


) and kinetic parameters (

) of propofol glucuronidation.
Critical Protocol Design: The Latency Problem

UGT enzymes are luminal (located inside the Endoplasmic Reticulum). In microsomal preparations, the ER membrane forms closed vesicles, blocking the cofactor (UDPGA) from reaching the active site.

  • Solution: Use Alamethicin , a pore-forming peptide derived from Trichoderma viride.

  • Why not detergents? Detergents (e.g., Triton X-100) can inhibit UGT activity or disrupt the membrane too aggressively. Alamethicin creates specific pores that allow UDPGA entry without denaturing the enzyme.

Step-by-Step Workflow

Reagents:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Human Kidney Microsomes (HKM).

  • Substrate: Propofol (dissolved in Methanol; keep organic solvent <1%).

  • Cofactor: UDPGA (5 mM final concentration).

  • Activator: Alamethicin (50 µg/mg protein).[4]

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl2.

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (Propofol-d17 or Thymol).

AssayWorkflow Prep 1. Pre-Incubation Mix Microsomes + Alamethicin (15 min on ice to form pores) Mix 2. Substrate Addition Add Propofol + MgCl2 + Buffer (Pre-warm to 37°C) Prep->Mix Start 3. Reaction Initiation Add UDPGA (Cofactor) Start Timer Mix->Start Incubate 4. Incubation 30-60 min @ 37°C (Shaking water bath) Start->Incubate Stop 5. Termination Add Ice-Cold Acetonitrile + IS (Precipitate Proteins) Incubate->Stop Centrifuge 6. Clarification Centrifuge 15,000 x g, 10 min Stop->Centrifuge Analysis 7. LC-MS/MS Analysis Quantify Propofol-Glucuronide Centrifuge->Analysis

Figure 2: Optimized workflow for microsomal glucuronidation assays. The pre-incubation with Alamethicin is the critical control point for data validity.

Analytical Validation (LC-MS/MS)

Quantification requires a selective method to distinguish the polar glucuronide from the lipophilic parent.

Chromatography & Mass Spectrometry Conditions
  • Column: C18 Reverse Phase (e.g., Shim-pack XR-ODS, 2.2 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Glucuronides ionize best in negative mode).

MRM Transitions
AnalytePrecursor Ion (

)
Product Ion (

)
Note
Propofol-Glucuronide 353.1175.1Loss of Glucuronic acid moiety
Propofol-Glucuronide-d17 370.2175.1Internal Standard
Propofol (Parent) 177.2161.1Often poor sensitivity in ESI; APPI/APCI preferred for parent

Technical Note: Propofol parent drug is difficult to detect in ESI due to lack of ionizable groups. For metabolic assays, it is often more reliable to quantify the formation of the glucuronide metabolite directly rather than the depletion of the parent.

Data Interpretation & Kinetics

Propofol glucuronidation in HLM and HKM does not follow simple Michaelis-Menten kinetics. It exhibits substrate inhibition (enzyme activity decreases at high substrate concentrations).

Comparative Kinetic Parameters

The following data summarizes the kinetic behavior of UGT1A9 in different tissues. Note the significantly higher


 in the kidney.[5]
ParameterHuman Liver Microsomes (HLM)Human Kidney Microsomes (HKM)Human Intestine Microsomes (HIM)
Kinetic Model Substrate InhibitionSubstrate InhibitionMichaelis-Menten

(µM)
~41.8~45.0~280 (Low Affinity)

(nmol/min/mg)
~5.2~11.5 (High Capacity)~2.9

(µL/min/mg)
12625510

Data Source: Derived from comparative studies of UGT1A9 distribution (See Ref 1, 3).

Clinical Implications[3][6]
  • Renal Clearance: The high

    
     in HKM explains why extrahepatic clearance is significant. In anhepatic phases (e.g., liver transplant), propofol clearance is not zero, largely due to the kidney.
    
  • Drug-Drug Interactions (DDIs): UGT1A9 inhibitors (e.g., Mefenamic Acid , Niflumic Acid ) can significantly increase propofol exposure.

  • Polymorphisms: The UGT1A9*3 (D256N) allele is associated with reduced glucuronidation activity, potentially leading to delayed recovery from anesthesia.

References

  • Fujiwara, R., et al. (2014). In Vitro Glucuronidation of Propofol in Microsomal Fractions From Human Liver, Intestine and Kidney: Tissue Distribution and Physiological Role of UGT1A9. PubMed.[1][6] Available at: [Link]

  • McGurk, K. A., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition.[3][5][7][8][9] Available at: [Link]

  • Raoof, A. A., et al. (1996). Extrahepatic glucuronidation of propofol in man: possible contribution of gut wall and kidney. PubMed.[1][6] Available at: [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab.[10] Available at: [Link]

Sources

Commercial availability and purity of Propofol Glucuronide-d17 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Propofol Glucuronide-d17 Methyl Ester , a specialized stable isotope-labeled standard used primarily in the bioanalysis of anesthetic metabolites.

Commercial Availability, Purity, and Application Protocols

Executive Summary

This compound is a deuterated derivative of the primary metabolite of Propofol (2,6-diisopropylphenol). It serves two critical roles in pharmaceutical research:

  • Analytical Standard: It acts as a surrogate internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) assays where the glucuronide moiety requires derivatization (methylation) to achieve volatility.

  • Synthetic Precursor: It is the stable, isolable intermediate in the synthesis of the free acid metabolite (Propofol-d17 β-D-Glucuronide ), which is the direct biological conjugate found in human urine and plasma.

The "d17" designation indicates that the propofol moiety is perdeuterated (all 17 carbon-bound hydrogen atoms on the isopropyl groups and the aromatic ring are replaced with deuterium), providing a mass shift of +17 Da compared to the unlabeled analog. This large mass difference eliminates isotopic overlap (cross-talk) with the native analyte, ensuring high-precision quantitation.

Chemical Specifications & Purity Profile

The following specifications represent the industry standard for commercially available research-grade material (e.g., from Toronto Research Chemicals).

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name This compound
Systematic Name 2,6-Bis(1-methylethyl-d14)phenyl-d3 β-D-Glucopyranosiduronic Acid Methyl Ester
CAS Number N/A (Specific derivative); Parent Acid: 1683581-05-6
Molecular Formula

Molecular Weight 385.53 g/mol
Appearance White to Off-White Solid
Solubility DMSO, Methanol, Ethanol
Storage -20°C (Hygroscopic, store under inert atmosphere)
Table 2: Purity Standards
ParameterAcceptance CriteriaTechnical Note
Chemical Purity > 95% (HPLC/NMR)Impurities often include the hydrolyzed acid or de-protected sugar fragments.
Isotopic Purity > 99% d17Critical to prevent "M-x" contributions to the unlabeled analyte signal.
Isotopic Distribution d0 < 0.1%Ensures no interference with the native drug quantification.

Commercial Availability & Supply Chain

This compound is a specialized research chemical and is not a bulk commodity. It is typically manufactured via custom synthesis or small-batch production.

  • Primary Manufacturer: Toronto Research Chemicals (TRC).[1]

  • Catalog Number: TRC-P829812.[2][3][4]

  • Standard Pack Sizes: 1 mg, 2.5 mg, 10 mg.

  • Lead Time: Often "In Stock" for small quantities; bulk orders (>100 mg) usually require a 4–6 week synthesis lead time.

  • Global Distributors: LGC Standards, Fisher Scientific, and Pharmaffiliates often resell the TRC-manufactured product.

Buyer's Note: Ensure you specifically order the Methyl Ester if your protocol involves GC-MS or if you intend to perform the hydrolysis step yourself. If you require the direct LC-MS standard, order the Propofol-d17 β-D-Glucuronide (Acid) instead.

Synthesis & Structural Logic

The synthesis of this compound is designed to overcome the steric hindrance of the bulky isopropyl groups on the propofol molecule.

The "d17" Labeling Logic

Propofol (


) has 18 protons.[5][6]
  • Phenolic Proton (1H): Lost during glucuronidation.

  • Aromatic Protons (3H): Positions 3, 4, 5.

  • Isopropyl Protons (14H): Two groups of

    
    .
    
  • Total Retained Protons = 17. Therefore, d17 implies the complete deuteration of the propofol skeleton. This is achieved by reacting perdeuterated acetone with a deuterated phenol precursor or via H/D exchange catalysts under high pressure.

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis, highlighting why the Methyl Ester is the stable isolable form.

SynthesisPathway Propofol_d17 Propofol-d17 (Perdeuterated) Coupling Koenigs-Knorr Coupling (Ag2O or CdCO3) Propofol_d17->Coupling Gluc_Donor Acetobromo-α-D-Glucuronic Acid Methyl Ester Gluc_Donor->Coupling Protected_Int Protected Intermediate (Tri-O-acetyl Methyl Ester) Coupling->Protected_Int Deprotection Zemplén Deacetylation (NaOMe / MeOH) Protected_Int->Deprotection Target TARGET: Propofol Glucuronide-d17 Methyl Ester Deprotection->Target Hydrolysis Optional Hydrolysis (LiOH / H2O) Target->Hydrolysis If Acid Needed Final_Acid Propofol Glucuronide-d17 (Free Acid) Hydrolysis->Final_Acid

Figure 1: Synthetic workflow for this compound. The methyl ester functionality stabilizes the glucuronide during the deacetylation step.

Experimental Protocols

Preparation of Stock Solutions

The methyl ester is hydrophobic compared to the free acid but still possesses polar hydroxyl groups on the sugar.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for primary stock solutions (1–10 mg/mL). Methanol is acceptable but evaporation must be managed.

  • Procedure:

    • Weigh 1.0 mg of TRC-P829812 into a silanized amber glass vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. Sonicate if necessary (rarely needed).

    • Storage: Aliquot into single-use volumes and store at -80°C. Stable for 6 months.

Hydrolysis to Free Acid (For LC-MS Applications)

If you purchased the Methyl Ester but require the Free Acid for an LC-MS/MS assay, you can perform a controlled hydrolysis.

Reagents:

  • 0.1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Methanol.[7]

  • Acetic Acid (for neutralization).

Protocol:

  • Dissolve the Methyl Ester standard in Methanol.

  • Add an equal volume of 0.1 M LiOH (aq).

  • Incubate at Room Temperature for 30–60 minutes.

    • Critical Control: Monitor by HPLC to ensure the ester is cleaved but the glycosidic bond (propofol-sugar) remains intact. Glucuronides are base-labile; do not heat.

  • Neutralize with dilute Acetic Acid to pH 6–7.

  • Use directly or purify via SPE (Solid Phase Extraction).

GC-MS Application (Direct Use)

In GC-MS analysis of urinary propofol glucuronide, the biological sample is typically extracted and then derivatized (methylated) to render the glucuronide volatile.

  • Role of Standard: The this compound is added after the extraction but before the derivatization step to monitor the efficiency of the methylation reaction, OR it is used as the direct calibrator for the final derivatized species.

References

  • Favretto, D., et al. (2013). "Hair analysis for propofol and its glucuronide by LC-MS/MS." Drug Testing and Analysis, 5(3), 148-154. (Context on Glucuronide stability and analysis).
  • Simmons, P., et al. (2013). "Long-Term Detection of Propofol Glucuronide in Urine." Pharmacology & Pharmacy, 4, 477-486. [Link][8][9]

Sources

Mass Spectral Properties of Propofol Glucuronide-d17 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Propofol (2,6-diisopropylphenol) and its metabolites is critical for forensic toxicology and pharmacokinetic monitoring.[1] While Propofol Glucuronide (PG) is the primary urinary metabolite, its direct analysis is often complicated by polarity issues and poor retention on reverse-phase columns.

Propofol Glucuronide-d17 Methyl Ester represents a specialized, stable isotope-labeled internal standard (IS) designed to overcome these limitations. By methylating the carboxylic acid moiety, the analyte’s lipophilicity is increased, enabling robust Positive Mode Electrospray Ionization (ESI+) and distinct chromatographic behavior. The "d17" labeling—representing a fully deuterated propofol backbone—provides a massive mass shift (+17 Da), eliminating isotopic crosstalk (cross-signal contribution) with the native analyte.

This guide details the physicochemical properties, mass spectral fragmentation patterns, and validated experimental protocols for utilizing this compound in high-sensitivity LC-MS/MS workflows.

Chemical Identity & Structural Logic

To understand the mass spectral behavior, we must first deconstruct the molecule’s design.

Structural Components
  • Propofol-d17 Moiety: The lipophilic core is derived from fully deuterated propofol (

    
    ), where all protons on the isopropyl groups and the phenyl ring are replaced by deuterium. This creates a chemically identical but mass-distinct anchor.
    
  • Glucuronide Linkage: The phenolic oxygen is glycosidically linked to glucuronic acid.

  • Methyl Esterification: The carboxylic acid at the C6 position of the glucuronic acid is methylated (

    
    ).
    
Physicochemical Data Table
PropertyValue / Description
Chemical Formula

(Approximate, varies by isotopic purity)
Molecular Weight ~385.5 Da (Calculated based on d17 shift)
Monoisotopic Mass ~385.34 Da
Polarity Moderately Polar (Methylation reduces polarity vs. free acid)
Solubility Soluble in Methanol, Acetonitrile, DMSO
Stability High (Methyl ester prevents spontaneous hydrolysis common in acyl glucuronides, though PG is an ether glucuronide and inherently stable)

Mass Spectral Characteristics

Unlike native Propofol Glucuronide, which is typically analyzed in Negative Ion Mode (ESI-) due to the carboxylic acid, the Methyl Ester derivative is optimized for Positive Ion Mode (ESI+) . The esterification blocks the acidic site, promoting protonation or ammoniation at the carbonyl or ether oxygens.

Ionization & Precursor Selection

In ESI+, the molecule forms stable adducts. The choice of mobile phase modifier dictates the dominant precursor ion.

  • Protonated Ion

    
    : 
    
    • m/z: ~386.3

    • Condition: Formic acid (0.1%) in mobile phase.

    • Intensity: High.[2] Preferred for general quantification.

  • Ammonium Adduct

    
    : 
    
    • m/z: ~403.3

    • Condition: Ammonium Acetate/Formate buffers.

    • Intensity: Very High.[2] Often more stable than the protonated species for glycosides.

Fragmentation Pattern (MS/MS)

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic cleavage of the O-glycosidic bond. This is the "weak link" that provides the most specific transitions.

Primary Transition (Quantifier)[3]
  • Precursor:

    
     386 (
    
    
    
    )
  • Product:

    
     196 (
    
    
    
    , approximate)
  • Mechanism: Neutral loss of the methylated glucuronic acid moiety (

    
    , ~190 Da). The charge is retained on the lipophilic propofol-d17 carbocation.
    
Secondary Transition (Qualifier)
  • Precursor:

    
     386
    
  • Product:

    
     209 (Methylated Glucuronic Acid fragment)
    
  • Mechanism: Charge retention on the sugar moiety. Less common due to the high stability of the propofol carbocation but useful for structural confirmation.

Fragmentation Pathway Diagram

FragmentationPathway Parent Parent Ion [M+H]+ m/z 386 (Propofol-d17 Glucuronide Me-Ester) Transition Collision Cell (CID) Glycosidic Bond Cleavage Parent->Transition ESI+ Prod_Quant Quantifier Ion [Propofol-d17]+ m/z ~196 (Retains d17 Label) Transition->Prod_Quant Major Pathway Prod_Qual Neutral Loss Methyl Glucuronate (190 Da) Transition->Prod_Qual Neutral Fragment

Figure 1: Proposed fragmentation pathway for this compound in Positive ESI mode. The primary event is the loss of the sugar moiety.

Experimental Workflow: Validated Protocol

This protocol assumes the use of the d17 Methyl Ester as an Internal Standard for the quantification of native Propofol Glucuronide (which must also be methylated prior to analysis, or the IS is used to track extraction efficiency of a parallel workflow).

Note: If analyzing native PG without methylation, this IS is less ideal due to retention time shifts. This protocol assumes a Derivatization Workflow where patient samples are methylated to match the IS chemistry.

Reagents & Standards
  • Internal Standard: this compound (10 µg/mL in MeOH).

  • Derivatizing Agent: Trimethylsilyldiazomethane (TMS-DAM) or BF3/Methanol (for converting native PG to Methyl Ester).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation (Solid Phase Extraction)
  • Aliquot: Transfer 200 µL of plasma/urine to a tube.

  • Spike: Add 20 µL of This compound IS working solution.

  • Precipitation: Add 600 µL cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Supernatant Transfer: Move supernatant to a clean glass vial.

  • Derivatization (Critical Step):

    • Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL Methanol.

    • Add 50 µL TMS-DAM (2M in hexanes). Incubate at RT for 20 mins. (This converts native PG to PG-Methyl Ester).

    • Note: The IS is already a methyl ester and will remain stable.

  • Quench: Add 10 µL Acetic Acid to quench excess diazomethane.

  • Reconstitute: Bring to volume with Mobile Phase A/B (50:50).

LC-MS/MS Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm, 1.7 µm
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 4.0 mins
Ion Source ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp 450°C
MRM Transition (IS) 386.3

196.2
(Collision Energy: 25 eV)
Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add IS: Propofol Gluc-d17 Me-Ester Sample->IS_Add Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Deriv Derivatization (TMS-Diazomethane) Converts Native PG -> PG-Me-Ester Extract->Deriv Supernatant LCMS LC-MS/MS Analysis (ESI+ Mode) Deriv->LCMS Methylated Analytes Data Quantitation Ratio: Native(369->179) / IS(386->196) LCMS->Data

Figure 2: Bioanalytical workflow utilizing the d17 Methyl Ester IS. Note the derivatization step required to align the native analyte with the IS chemistry.

Quality Control & Troubleshooting

Isotopic Purity Check

Before validation, inject a high concentration of the IS (1 µg/mL) and monitor the transition for the native analyte (Propofol Glucuronide Methyl Ester,


 369 

179).
  • Requirement: The signal in the native channel must be < 0.5% of the IS response. The "d17" label usually ensures this is 0% due to the massive +17 Da shift.

Stability of the Ester

Methyl esters can hydrolyze back to the free acid if the autosampler is not temperature-controlled.

  • Validation: Keep autosampler at 4°C.

  • Check: Monitor for the appearance of the free acid peak (retention time shift, m/z 354 in Negative mode) if sensitivity drops.

Retention Time Specificity

The Methyl Ester is significantly more hydrophobic than the free glucuronide.

  • Expectation: The Methyl Ester will elute later than the free acid on a C18 column.

  • Advantage: This pushes the analyte away from the early-eluting polar matrix suppression zone (salts, phospholipids), enhancing signal stability.

References

  • Cerilliant/Sigma-Aldrich. (2023). Propofol-d17 Certified Reference Material Datasheet. Link

  • Bierl, A., et al. (2014). "Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization." Journal of Chromatography B. Link

  • Itoh, H., et al. (2017). "Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses." Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2023). Propofol Glucuronide Compound Summary. National Library of Medicine. Link

  • Telving, R., et al. (2016). "Targeted toxicological screening for acidic, neutral and basic substances in postmortem and antemortem whole blood using simple protein precipitation and UPLC-HR-TOF-MS." Forensic Science International. Link

Sources

Propofol Glucuronide-d17 Methyl Ester as a precursor to labeled Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of Propofol Glucuronide-d17 from its Methyl Ester Precursor

Executive Summary

In the bioanalysis of anesthetic agents, Propofol Glucuronide-d17 serves as the gold-standard internal standard (IS) for the quantification of propofol metabolites in complex matrices (urine, hair, plasma). Its high degree of deuteration (+17 Da) eliminates cross-talk with native analytes and prevents "M+2" isotopic overlap common with lower-mass labels.

This guide details the technical workflow for converting the stable synthetic precursor, Propofol Glucuronide-d17 Methyl Ester , into the biologically active free acid form required for LC-MS/MS assays. It synthesizes chemical deprotection protocols with downstream analytical validation.

Part 1: Chemical Architecture & Precursor Logic

The Target Molecule: Propofol Glucuronide-d17[1][2][3]
  • Chemical Name: 2,6-di(propan-2-yl-d7)phenyl-d3

    
    -D-glucopyranosiduronic acid.
    
  • Role: Stable Isotope Labeled Internal Standard (SIL-IS).

  • Labeling Pattern: The "d17" designation implies full deuteration of the propofol aglycone (two isopropyl-d7 groups + three aromatic ring deuteriums). This placement on the aglycone ensures the label is retained even if the glucuronide bond is cleaved during fragmentation in the mass spectrometer.

The Precursor: Methyl Ester Strategy

Synthetic routes for glucuronides typically employ a "Protected Methyl Ester" strategy.

  • Structure: The carboxylic acid at position C6 of the glucuronic acid is protected as a methyl ester. Often, the hydroxyl groups (C2, C3, C4) are also protected (e.g., as acetates or benzoates) to direct stereoselectivity during the glycosylation reaction.

  • Why use the Ester? Glucuronic acid is highly polar and difficult to purify in its free acid form. The methyl ester intermediate is lipophilic, allowing for efficient purification via normal-phase silica chromatography.

  • The Conversion Requirement: Before use in bioanalysis, the methyl ester must be hydrolyzed to regenerate the free carboxylic acid, matching the polarity and ionization of the native metabolite.

Part 2: Conversion Protocol (Hydrolysis)

Objective: Remove the methyl ester (and any acyl protecting groups on the sugar) to yield Propofol Glucuronide-d17.

Reagents Required:

  • Precursor: this compound (solid or solution).

  • Base: Lithium Hydroxide (LiOH·H2O) or Sodium Hydroxide (NaOH).[1][2][3]

  • Solvent: Methanol (MeOH), Tetrahydrofuran (THF), Deionized Water.

  • Acid: 1M Hydrochloric Acid (HCl) or Formic Acid.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg of the Methyl Ester precursor in 1.0 mL of Methanol/THF (1:1 v/v). THF is added to ensure solubility of the lipophilic protected precursor.

  • Saponification (Hydrolysis):

    • Add 1.0 mL of 0.5 M LiOH (aq) .

    • Note: LiOH is preferred over NaOH for sensitive substrates, though propofol ether glucuronides are relatively robust.

    • Stir at Room Temperature (20-25°C) for 1–2 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The disappearance of the ester peak (+14 Da shift relative to acid) indicates completion.

  • Neutralization & Workup:

    • Once complete, cool the reaction on ice.

    • Acidify carefully to pH 3–4 using 1M HCl. Caution: Do not go too acidic (pH < 2) to avoid risk of glycosidic bond cleavage, although ether glucuronides are stable.

    • Extraction: Add 3 mL of Ethyl Acetate. Vortex and centrifuge. Collect the organic (upper) layer. Repeat extraction 2x.

    • Alternative: For higher purity, use Solid Phase Extraction (SPE) with a C18 cartridge (Load aqueous -> Wash Water -> Elute MeOH).

  • Drying: Evaporate the solvent under a stream of nitrogen at 35°C. Reconstitute the residue in 50:50 MeOH:Water for stock storage.

Part 3: Visualization of Synthesis & Workflow

The following diagram illustrates the chemical transformation and the subsequent bioanalytical workflow.

G cluster_0 Chemical Activation cluster_1 LC-MS/MS Application Precursor Propofol-d17 Methyl Ester (Lipophilic / Protected) Intermediate Saponification (Ester Cleavage) Precursor->Intermediate + Base Reagents Hydrolysis Reagents (LiOH / MeOH / H2O) Reagents->Intermediate FinalProduct Propofol Glucuronide-d17 (Free Acid / Polar) Intermediate->FinalProduct Acidify & Purify Spike Spike IS (Propofol Gluc-d17) FinalProduct->Spike Used As Sample Biological Sample (Urine/Hair) Sample->Spike Extraction Extraction (SPE / PPT) Spike->Extraction Analysis LC-MS/MS (MRM Mode) Extraction->Analysis

Figure 1: Workflow converting the synthetic methyl ester precursor to the active internal standard for bioanalytical application.

Part 4: Analytical Application (LC-MS/MS)

Once synthesized, the Propofol Glucuronide-d17 is used as an Internal Standard.[4][5][6] The following parameters are standard for validation.

Mass Spectrometry Parameters (MRM)

The d17 label provides a mass shift of +17 Da.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Ionization Mode
Propofol Glucuronide (Native) 353.2175.120ESI Negative
Propofol Glucuronide-d17 (IS) 370.3 175.1 20ESI Negative
  • Note: Both native and IS produce the characteristic glucuronide fragment (or aglycone fragment depending on path). The transition to

    
     175 (propofol aglycone anion) is most common. For the d17 IS, the precursor is 370 (353 + 17), and the product is typically the labeled aglycone. Correction: Propofol (
    
    
    
    ) MW is 178. Glucuronide adds 176. Total MW = 354. [M-H]- is 353.
  • IS Transition: The d17 label is on the propofol ring/isopropyls. Therefore, the product ion (aglycone) will also be heavy.

    • Native Product:

      
       177 (aglycone) -> [M-H]- 175? No, Propofol MW 178. [M-H]- is 177.
      
    • Refined Transition: Native: 353 -> 177. IS: 370 -> 194 (177+17).

    • Alternative: Some methods monitor the loss of the glucuronide moiety (

      
       113).[6]
      
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid or 10mM Ammonium Formate in Water.

    • B: Acetonitrile or Methanol.

  • Elution: Glucuronides are polar and elute earlier than the parent propofol.

Part 5: Stability & Troubleshooting

  • Acyl Migration: Unlike acyl glucuronides (esters of drug acids), Propofol Glucuronide is a phenolic (ether) glucuronide. It is chemically stable and resistant to intramolecular acyl migration, which simplifies handling compared to drugs like diclofenac or ibuprofen.

  • Stock Storage: Store the hydrolyzed free acid solution at -20°C or -80°C. The Methyl Ester precursor is stable at 4°C in solid form.

  • Incomplete Hydrolysis: If the LC-MS signal for the IS is split or mass-shifted by +14, the methyl ester hydrolysis is incomplete. Increase reaction time or temperature (up to 40°C).

References

  • Vaiano, F. et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lee, S. et al. (2012). Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry. Journal of Chromatography B. Link

  • Ehlers, M. et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab.[4] Link

  • Theodorou, V. et al. (2018).[7][8] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Link

  • Toronto Research Chemicals . This compound Product Data. Link

Sources

Methodological & Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Propofol and Its Glucuronide Metabolites from Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Propofol (2,6-diisopropylphenol) is a short-acting anesthetic with a growing profile of abuse among healthcare professionals due to its narrow therapeutic index and euphoric effects. While the parent compound is rapidly cleared from blood, its metabolites—specifically Propofol Glucuronide (PPFG) —persist in urine for up to 28 days, making urine the preferred matrix for long-term monitoring.

This protocol addresses the primary challenge in propofol urinalysis: the polarity difference between the lipophilic parent drug and its highly polar glucuronide conjugates. We utilize a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent. Unlike traditional silica-based C18, polymeric HLB sorbents remain wettable during drying steps and provide dual retention mechanisms (hydrophobic and polar interactions), ensuring high recovery (>85%) of both the parent and the polar metabolites without requiring complex ion-exchange fractionation.

Metabolic Pathway & Analyte Strategy[2]

Understanding the metabolism is crucial for selecting the correct SPE strategy. Propofol undergoes rapid hepatic glucuronidation. In urine, free propofol is negligible (<1%); the primary targets are PPFG and Quinol-glucuronides.

Figure 1: Propofol Metabolic Pathway & Analytical Targets

PropofolMetabolism cluster_urine Urinary Detection Window (up to 28 days) Propofol Propofol (Parent) (Lipophilic, Transient) Liver Hepatic Metabolism (UGT1A9) Propofol->Liver Phase II Conjugation PPFG Propofol Glucuronide (PPFG) (Primary Urinary Metabolite) Liver->PPFG Direct Glucuronidation (Major Pathway) Quinol 4-Hydroxypropofol Liver->Quinol CYP2B6 Hydroxylation QG Quinol Glucuronides (1-QG, 4-QG) Quinol->QG Secondary Glucuronidation

Caption: Metabolic conversion of Propofol to its stable urinary markers. PPFG is the primary target for extraction.

Experimental Protocol

This guide provides two workflows:

  • Workflow A (Direct): Extraction of intact glucuronides (LC-MS/MS).

  • Workflow B (Hydrolysis): Deconjugation to measure total propofol (GC-MS or LC-MS).

Materials & Reagents
  • SPE Cartridge: Oasis HLB (30 mg or 60 mg) or equivalent polymeric reversed-phase sorbent.

  • Internal Standard (IS): Propofol-glucuronide-d17 (for Workflow A) or Propofol-d17 (for Workflow B).

  • Enzyme (Workflow B only):

    
    -glucuronidase (recombinant E. coli or Helix pomatia).
    
  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

Sample Pre-treatment

Critical Step: Urine pH varies (4.5–8.0). Standardization is required to ensure consistent retention.

ParameterWorkflow A: Direct Glucuronide AnalysisWorkflow B: Hydrolysis (Total Propofol)
Sample Volume 200 µL Urine200 µL Urine
Internal Standard Add 20 µL IS Working SolutionAdd 20 µL IS Working Solution
Buffer/Hydrolysis Add 200 µL 0.1% Formic Acid (Acidify to pH ~3)Add 100 µL

-glucuronidase
+ Buffer. Incubate 60°C for 1 hr.
Dilution Dilute 1:1 with WaterCool, then acidify with 100 µL 2% Formic Acid.
Mechanism Acidification suppresses ionization of the glucuronic acid moiety (pKa ~3.2), increasing retention on the HLB polymer.Hydrolysis cleaves the glucuronide, releasing lipophilic Propofol. Acidification ensures Propofol is protonated.
Solid Phase Extraction (SPE) Workflow

This workflow utilizes a "Load-Wash-Elute" logic optimized for polymeric sorbents.

Figure 2: SPE Workflow Diagram

SPE_Protocol Start Pre-treated Urine Sample Condition 1. Condition/Equilibrate 1 mL MeOH -> 1 mL Water Load 2. Load Sample (Gravity or Low Vacuum < 5 Hg) Condition->Load Note1 Do not let sorbent dry out here Condition->Note1 Wash 3. Wash Step 1 mL 5% Methanol in Water (Removes salts & urea) Load->Wash Dry 4. Drying High Vacuum for 2-5 mins (Critical for GC-MS) Wash->Dry Note2 Discards interferences while retaining analytes Wash->Note2 Elute 5. Elution 2 x 500 µL Methanol (or ACN) Dry->Elute PostProcess 6. Post-Elution Evaporate & Reconstitute (Mobile Phase for LC / MSTFA for GC) Elute->PostProcess

Caption: Step-by-step SPE extraction logic for Oasis HLB cartridges.

Detailed Steps:
  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

    • Why: Activates the sorbent ligands and establishes the aqueous environment.

  • Loading: Load the pre-treated urine sample at a slow flow rate (1 mL/min).

    • Why: Allows sufficient interaction time between the analyte and the sorbent bed.

  • Washing: Wash with 1 mL 5% Methanol in Water .

    • Why: This removes salts, urea, and highly polar matrix components. The 5% organic content is not strong enough to elute the glucuronides or propofol but cleans the matrix.

  • Elution: Elute with 2 x 500 µL 100% Methanol .

    • Why: Methanol disrupts the hydrophobic interactions, releasing both Propofol and PPFG.

  • Reconstitution:

    • LC-MS: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN).

    • GC-MS: Evaporate to dryness. Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to make the polar metabolites volatile.

Validation & Performance Metrics

The following data summarizes expected performance based on validated LC-MS/MS methodologies (Kwak et al., 2012; Vaiano et al., 2015).

Table 1: Method Validation Summary
MetricPropofol Glucuronide (PPFG)Free Propofol (Hydrolyzed)
Linearity Range 10 – 5,000 ng/mL5 – 2,000 ng/mL
Limit of Detection (LOD) ~2.0 ng/mL~0.5 ng/mL
SPE Recovery (%) 92% ± 4.5% 88% ± 5.1%
Matrix Effect < 15% Ion Suppression< 10% Ion Suppression
Intra-day Precision (CV) 3.2%4.1%

Troubleshooting & Optimization

Low Recovery of Glucuronides
  • Cause: Sample pH was too high during loading.

  • Fix: Glucuronides are acidic (pKa ~3.2). Ensure urine is acidified to pH 3.0–4.0 using Formic Acid or Phosphoric Acid before loading. This forces the molecule into a neutral state, improving retention on the HLB polymer.

High Backpressure
  • Cause: Particulates in urine.

  • Fix: Centrifuge urine samples at 10,000 rpm for 5 minutes prior to SPE loading. Do not load the sediment.

Incomplete Hydrolysis (Workflow B)
  • Cause: Enzyme inhibition or insufficient time.

  • Fix: Use a "Process Control" sample spiked with a known concentration of PPFG. If recovery of parent Propofol is <90% in the control, increase incubation time or enzyme concentration.

References

  • Kwak, H. E., et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine.[1] Archives of Pharmacal Research.

  • Vaiano, F., et al. (2015). LC-MS/MS determination of propofol glucuronide in urine for forensic purposes. Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2016). Oasis HLB Care & Use Manual.

  • Lee, S., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring.[2] Journal of Mass Spectrometry and Advances in the Clinical Lab.

Sources

Application Note: A Validated Protocol for the Quantification of Propofol and Its Glucuronide Metabolite in Human Hair

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hair Analysis in Monitoring Propofol Exposure

Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent prized for its rapid onset and short duration of action. However, its potential for abuse and its use in criminal activities have necessitated the development of reliable methods for detecting both acute and chronic exposure. Hair analysis has emerged as a powerful tool in this endeavor, offering a wide window of detection that can span months to years, thereby providing a historical record of an individual's exposure.[1]

This application note provides a comprehensive guide to the sample preparation of hair for the analysis of propofol and its primary metabolite, propofol glucuronide. The presence of propofol glucuronide in hair is a definitive indicator of propofol ingestion and metabolism, making it a crucial target analyte for forensic and clinical toxicology.[2][3] We will delve into the critical steps of decontamination, extraction, and, where necessary, derivatization, explaining the scientific rationale behind each procedural choice to ensure analytical robustness and trustworthiness. The protocols described herein are designed for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Overview: A Dual-Analyte Approach

The analytical strategy can be tailored to detect propofol, propofol glucuronide, or both simultaneously. Due to its higher stability and incorporation rate into the hair matrix, propofol glucuronide is often the preferred target for demonstrating chronic use.[3][4] However, detecting the parent drug can also be of interest in specific scenarios. The volatility of propofol and its poor ionization efficiency in LC-MS/MS present unique analytical challenges that can be overcome with appropriate derivatization techniques.[5][6]

Workflow_Overview cluster_prep Sample Preparation cluster_analysis Analysis Sample Hair Sample Collection (≥10 mg) Decon Decontamination Sample->Decon Grind Pulverization/Cutting Decon->Grind Ext_PG Methanol Extraction (Propofol Glucuronide) Grind->Ext_PG Ext_Both Alkaline Digestion & SPE (Propofol & Glucuronide) Grind->Ext_Both LCMS_PG Direct LC-MS/MS Analysis (Propofol Glucuronide) Ext_PG->LCMS_PG Ext_Both->LCMS_PG Deriv Derivatization (Propofol) Ext_Both->Deriv LCMS_P LC-MS/MS Analysis (Derivatized Propofol) Deriv->LCMS_P GCMS GC-MS Analysis (Derivatized Propofol) Deriv->GCMS

Figure 1: General workflow for the analysis of propofol and its glucuronide from hair samples.

Part 1: Hair Sample Decontamination

Rationale: It is imperative to remove external contaminants from the hair surface to ensure that the detected analytes originate from systemic circulation. The Society of Hair Testing (SoHT) recommends a decontamination procedure that includes both an organic and an aqueous wash to effectively remove a wide range of potential contaminants.[7][8]

Protocol 1: Standard Decontamination Procedure

  • Place the hair sample (minimum 10 mg) in a glass vial.[9]

  • Add 5 mL of methanol and vortex for 1 minute. Discard the methanol.

  • Add 5 mL of distilled water and vortex for 1 minute. Discard the water.

  • Repeat the methanol wash (Step 2).

  • Dry the hair sample at room temperature or under a gentle stream of nitrogen.

Part 2: Sample Pulverization

Rationale: Increasing the surface area of the hair matrix is crucial for efficient extraction of the target analytes. This can be achieved by finely cutting the hair or by mechanical pulverization.

Protocol 2: Sample Pulverization

  • Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).

  • Alternatively, for enhanced extraction efficiency, use a bead mill to pulverize the hair sample into a fine powder.[10]

Part 3: Extraction Methodologies

Two primary extraction strategies are presented: a simple methanolic extraction suitable for propofol glucuronide and a more comprehensive approach involving alkaline digestion followed by Solid-Phase Extraction (SPE) for the simultaneous extraction of both propofol and its glucuronide.

Protocol 3.1: Methanolic Extraction for Propofol Glucuronide

Rationale: Propofol glucuronide is a polar metabolite that can be efficiently extracted from the hair matrix using methanol. This method is straightforward, rapid, and demonstrates high recovery rates.[10][11]

  • Place the pulverized hair sample (10-20 mg) into a clean glass tube.

  • Add 1 mL of methanol.

  • Incubate in an ultrasonic bath for 2 hours at 50°C, or incubate overnight (approximately 16 hours) at room temperature with agitation.[11]

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[11]

  • Filter the reconstituted sample through a 0.22 µm membrane filter before injection.[11]

Protocol 3.2: Alkaline Digestion and Solid-Phase Extraction (SPE) for Propofol and Propofol Glucuronide

Rationale: To efficiently release both the parent drug and its metabolite, which are entrapped within the keratin structure, a digestion step is necessary. Alkaline hydrolysis with sodium hydroxide breaks down the hair matrix. Subsequent SPE using a mixed-mode anion exchange cartridge allows for the selective isolation and concentration of both analytes.[2][12]

  • Place the pulverized hair sample (10-20 mg) in a glass tube.

  • Add 1 mL of 1 M sodium hydroxide.

  • Incubate at 70°C for 1 hour to digest the hair.

  • Cool the sample to room temperature and neutralize with an appropriate acid (e.g., formic acid).

  • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the digested hair sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of ethyl acetate to remove interferences.[2]

  • Elute the propofol and propofol glucuronide with 1 mL of 2% formic acid in ethyl acetate.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue for analysis as described in Protocol 3.1, Step 7.

Part 4: Derivatization for Enhanced Detection of Propofol

Rationale: Propofol is a volatile and low-polarity molecule that exhibits poor ionization in electrospray ionization (ESI) sources used in LC-MS/MS.[6] Derivatization is often employed to introduce a readily ionizable group, thereby significantly enhancing detection sensitivity. For GC-MS analysis, derivatization is also a common practice to improve chromatographic properties.[4]

Protocol 4.1: Azo-Coupling Derivatization for LC-MS/MS Analysis

Rationale: This method introduces a protonation site onto the propofol molecule via an electrophilic aromatic substitution, making it highly responsive in both positive and negative ESI modes.[4][6]

Azo_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Propofol Propofol Conditions Sodium Hydroxide Solution < 5°C, 30 min Propofol->Conditions Diazonium Diazonium Salt (from Aniline) Diazonium->Conditions AzoPropofol Azo-Propofol Derivative (Highly Ionizable) Conditions->AzoPropofol

Sources

Application Note: High-Sensitivity Quantitation of Propofol and Metabolites via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers and bioanalytical scientists. It synthesizes field-proven methodologies for the analysis of Propofol and its metabolites using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Executive Summary & Scientific Rationale

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic.[1] Its rapid onset and short duration of action are driven by extensive hepatic metabolism. The primary metabolic pathway involves direct glucuronidation to propofol-glucuronide (PG) and hydroxylation to 4-hydroxypropofol (4-HP) , which is subsequently glucuronidated or sulfated.

The Analytical Challenge: While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for the direct analysis of intact glucuronides, Gas Chromatography (GC) offers superior chromatographic resolution and structural identification for the aglycones. However, glucuronides are non-volatile and thermally labile, rendering them unsuitable for direct GC analysis.

The Solution: This protocol employs a Hydrolysis-Derivatization-GC-MS/MS workflow.[2][3][4]

  • Hydrolysis: Cleaves the glucuronide/sulfate conjugates to release the "Total" Propofol and 4-Hydroxypropofol aglycones.

  • Derivatization: Silylation with BSTFA converts the polar hydroxyl groups into volatile Trimethylsilyl (TMS) derivatives, enabling high-sensitivity GC-MS/MS analysis.

Metabolic Pathway & Analytical Workflow

The following diagram illustrates the metabolic fate of propofol and the corresponding analytical intervention required for GC-MS detection.

Propofol_Metabolism_Workflow Propofol Propofol (Parent Drug) OH_Prop 4-Hydroxypropofol (Phase I Metabolite) Propofol->OH_Prop CYP2B6 PG Propofol-Glucuronide (Phase II - Major) Propofol->PG UGT1A9 Hydrolysis Step 1: Enzymatic/Acid Hydrolysis Propofol->Hydrolysis Free Drug QG Quinol-Glucuronides (Phase II - Minor) OH_Prop->QG Conjugation PG->Hydrolysis Sample Prep QG->Hydrolysis Aglycones Released Aglycones (Propofol + 4-HP) Hydrolysis->Aglycones Deriv Step 2: Silylation (BSTFA + 1% TMCS) Aglycones->Deriv GCMS GC-MS/MS Analysis (TMS Derivatives) Deriv->GCMS

Caption: Figure 1.[5] Propofol metabolic pathway and the requisite hydrolysis-derivatization workflow for GC-MS/MS quantification of total metabolites.

Materials and Reagents

To ensure method robustness and reproducibility (Trustworthiness), use the following grade of reagents:

  • Reference Standards: Propofol (>99%), 4-Hydroxypropofol (>98%).

  • Internal Standard (IS): Propofol-d17 or Thymol (Propofol-d17 is preferred for MS/MS to compensate for matrix effects).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[6]

    • Expert Note: The addition of 1% TMCS acts as a catalyst to ensure complete silylation of the sterically hindered hydroxyl group on the propofol quinols.

  • Hydrolysis Enzyme:

    
    -Glucuronidase (from Helix pomatia or E. coli).
    
  • Solvents: Ethyl Acetate (Extraction), Methanol (Reconstitution), Hexane (Wash).

Experimental Protocol

Sample Preparation (Hydrolysis & Extraction)[2][3][4]

This dual-pathway protocol allows for the differentiation between "Free" (unconjugated) and "Total" (conjugated + free) propofol.

A. Hydrolysis (For Total Propofol & Metabolites)

  • Aliquot 200 µL of plasma/urine into a glass centrifuge tube.

  • Add 50 µL of Internal Standard solution (Propofol-d17, 10 µg/mL).

  • Add 1 mL of Acetate Buffer (pH 5.0) containing

    
    -Glucuronidase (approx. 5000 units/mL).
    
  • Incubate at 60°C for 60 minutes.

    • Validation Check: Ensure the cap is tightly sealed to prevent evaporation of free propofol.

B. Liquid-Liquid Extraction (LLE)

  • Allow samples to cool to room temperature.

  • Add 3 mL of Extraction Solvent (Ethyl Acetate:Heptane, 80:20 v/v).

    • Why this mix? Ethyl acetate provides polarity for the hydroxylated metabolites, while heptane reduces the extraction of matrix lipids.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean borosilicate glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry , as propofol is volatile. Stop immediately upon solvent disappearance.

Derivatization (Silylation)[3][6][7][8][9]

This step renders the polar metabolites volatile for GC analysis.[6]

  • To the dried residue, add 50 µL of Ethyl Acetate (anhydrous).

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately and vortex.

  • Incubate at 70°C for 30 minutes.

  • Allow to cool, then transfer to a GC autosampler vial with a glass insert.

Instrumental Method (GC-MS/MS)[2][3][4][5][10][11][12]

The following parameters are optimized for an Agilent 7890/7000 series or equivalent Triple Quadrupole system.

Gas Chromatography Conditions[2][4][6][7][8][9][11][13][14]
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (low bleed is critical).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: 1 µL, Splitless (0.75 min purge).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C (hold 3 min).

    • Total Run Time: ~18 minutes.

Mass Spectrometry Parameters (EI - MRM Mode)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (EI), 70 eV.[7]

  • Collision Gas: Nitrogen or Argon (optimize pressure for max sensitivity).

MRM Transition Table: The silylation adds a TMS group (mass 72) to each hydroxyl.

  • Propofol-TMS: MW 178 + 72 = 250.

  • 4-Hydroxypropofol-diTMS: MW 194 + (2x72) = 338.

AnalyteDerivativePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Type
Propofol TMS250.2235.11050Quant
250.2161.12050Qual
4-OH-Propofol di-TMS338.3323.21550Quant
338.373.12550Qual
Propofol-d17 TMS267.3252.31050IS

Note: The m/z 235 ion corresponds to [M - CH3]+, a dominant fragmentation in TMS derivatives. The m/z 73 ion is the trimethylsilyl cation [Si(CH3)3]+, common to all TMS derivatives.

Method Validation & Performance

To meet FDA/EMA bioanalytical guidelines, the method must demonstrate the following performance metrics.

ParameterAcceptance CriteriaExperimental Validation Approach
Linearity R² > 0.995Calibration curve 10–5000 ng/mL (6 points).
Accuracy 85-115%Spiked QC samples at Low, Mid, High concentrations (n=5).
Precision CV < 15%Intra-day and Inter-day repeatability (n=5).
Recovery > 80%Compare peak area of extracted spike vs. post-extraction spike.
Stability < 10% deviationFreeze-thaw cycles (3x) and Autosampler stability (24h).
Troubleshooting Guide
  • Low Sensitivity for 4-HP: Ensure the derivatization reagents are fresh. Moisture intrusion hydrolyzes TMS derivatives. Use a new ampoule of BSTFA.

  • Peak Tailing: Indicates active sites in the inlet liner. Replace with a deactivated splitless liner containing glass wool.

  • Incomplete Hydrolysis: If "Total" propofol yields are lower than expected, check the pH of the acetate buffer (enzyme activity is pH-dependent) or increase incubation time.

References

  • Lee, S. Y., et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B, 900, 1-10. Link

  • Vaiano, F., et al. (2015). LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures. Forensic Science International, 256, 1-6. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

Sources

Application Note: Urine Analysis of Propofol Metabolites Using a "Dilute-and-Shoot" LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of propofol metabolites in human urine using a simple, rapid, and robust "dilute-and-shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach minimizes sample preparation, enabling high-throughput analysis essential for clinical and forensic toxicology, workplace drug testing, and monitoring patient compliance or potential diversion. We will explore the metabolic fate of propofol, detail the causality behind the methodological choices, and provide a validated, step-by-step protocol for implementation in a toxicology laboratory.

Scientific Background: The Rationale for Metabolite Monitoring

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent widely used for the induction and maintenance of anesthesia and for sedation in intensive care units.[1] Its pharmacokinetic profile is characterized by rapid distribution and extensive metabolic clearance.[2] The liver is the primary site of metabolism, though extrahepatic clearance also plays a significant role, as evidenced by continued metabolism during the anhepatic phases of liver transplants.[3][4]

Propofol Metabolism: Why Parent Drug is Not the Target in Urine

Propofol undergoes extensive Phase I and Phase II metabolism before excretion. Less than 1% of the administered dose is excreted unchanged in the urine.[5][6] Therefore, urine drug testing must target its more abundant, water-soluble metabolites. The primary metabolic pathways are:

  • Direct Glucuronidation (Phase II): The phenolic hydroxyl group of propofol is directly conjugated with glucuronic acid by uridine glucuronosyltransferases (UGTs), primarily UGT1A9, to form propofol glucuronide (PG) . This is the major metabolite, accounting for 53-73% of the metabolites found in urine.[2][3]

  • Oxidation (Phase I) followed by Conjugation (Phase II): Propofol is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol).[4] This intermediate is then rapidly conjugated with glucuronic acid or sulfate to form quinol-glucuronides (1-QG and 4-QG) and a quinol-sulfate (4-QS).[6][7]

Because these conjugated metabolites are the primary excretion products, they serve as reliable biomarkers for propofol exposure with a significantly longer detection window than the parent drug.[7][8] Propofol glucuronide (PG), in particular, can be detected in urine for up to 28 days post-administration, making it an ideal target for monitoring both recent and past use.[1][9][10]

G Figure 1: Primary Metabolic Pathways of Propofol propofol Propofol pg Propofol Glucuronide (PG) Major Urinary Metabolite propofol->pg Phase II: UGT1A9 (Direct Glucuronidation) hydroxy 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) propofol->hydroxy Phase I: CYP2B6, CYP2C9 (Hydroxylation) urine Renal Excretion (Urine) pg->urine quinol_conjugates Quinol Glucuronides (1-QG, 4-QG) Quinol Sulfate (4-QS) Minor Urinary Metabolites hydroxy->quinol_conjugates Phase II: UGTs, SULTs (Conjugation) quinol_conjugates->urine

Figure 1: Primary Metabolic Pathways of Propofol
The "Dilute-and-Shoot" Principle: Simplicity and Speed

The "dilute-and-shoot" method is a sample preparation technique particularly well-suited for urine toxicology.[11] As the name implies, the core procedure involves diluting the urine sample with a solvent—typically containing a stable isotope-labeled internal standard—and directly injecting the mixture into the LC-MS/MS system.[12][13]

Causality Behind This Choice:

  • Efficiency: It bypasses time-consuming and costly extraction steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), dramatically increasing laboratory throughput.[13]

  • Analyte Recovery: Since there are no extraction or evaporation steps, analyte loss is virtually eliminated, ensuring a more accurate representation of the metabolite concentrations in the sample.[11]

  • Matrix Considerations: Urine is a relatively "clean" matrix, low in proteins and lipids that often interfere with LC-MS analysis. Dilution further mitigates potential matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[11] While significant matrix effects can still occur, they can be compensated for by using co-eluting stable isotope-labeled internal standards.

Detailed Application Protocol

This protocol is designed for the sensitive analysis of propofol glucuronide (PG), 4-hydroxypropofol 1-glucuronide (1-QG), 4-hydroxypropofol 4-glucuronide (4-QG), and 4-hydroxypropofol 4-sulfate (4-QS).

G Figure 2: Dilute-and-Shoot Workflow sample 1. Collect Urine Sample (20 µL) dilute 2. Add Internal Standard Diluent (200 µL) sample->dilute 1:10 Dilution mix 3. Cap, Vortex, and Centrifuge dilute->mix inject 4. Transfer Supernatant and Inject into LC-MS/MS mix->inject

Figure 2: Dilute-and-Shoot Workflow
Materials and Reagents
  • Analytes: Propofol glucuronide (PG), 1-QG, 4-QG, 4-QS certified reference materials.

  • Internal Standards (IS): Propofol-d17 glucuronide (PG-d17) or other suitable stable isotope-labeled standards.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid or ammonium formate.

  • Labware: 2 mL autosampler vials, 96-well plates, precision pipettes.

  • Urine: Certified drug-free human urine for calibrators and controls.

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • MS System: A tandem quadrupole mass spectrometer (e.g., Waters Xevo® TQD) capable of Multiple Reaction Monitoring (MRM).[7]

  • Analytical Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).[7]

Preparation of Standards and Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and internal standard in methanol.

  • Working Standard Solution (e.g., 10 µg/mL): Create a mixed working solution containing all target analytes by diluting the stock solutions in methanol.

  • Internal Standard Diluent (e.g., 200 ng/mL): Prepare the working internal standard solution by diluting the IS stock solution in a mixture of water and methanol. This solution will also serve as the dilution solvent.

  • Calibrators and QCs: Prepare a calibration curve (e.g., 100–10,000 ng/mL) and at least three levels of quality controls (low, medium, high) by spiking appropriate volumes of the working standard solution into drug-free urine.[7][8]

Sample Preparation Protocol
  • Aliquot 20 µL of each urine sample, calibrator, or quality control into a 96-well plate or microcentrifuge tube.[7]

  • Add 200 µL of the Internal Standard Diluent to each well/tube.

  • Seal the plate or cap the tubes and vortex thoroughly for 30 seconds.

  • If precipitation occurs, centrifuge at 3,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial or inject directly from the 96-well plate.

LC-MS/MS Method Parameters

Causality: The chromatographic gradient is designed to separate the polar metabolites from the urine matrix components, reducing ion suppression. The MS/MS transitions are highly specific, providing two points of identification (precursor ion and product ion) for each analyte, ensuring definitive confirmation.

Table 1: Example Liquid Chromatography Parameters

Parameter Setting
Column ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 50 mm)[7]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL[7]
Column Temp 30 °C[7]

| Gradient | 20% B (0-0.2 min), 20-90% B (0.2-3.0 min), hold 90% B (3.0-3.8 min), return to 20% B (3.8-4.0 min)[7] |

Table 2: Example Mass Spectrometry MRM Transitions (Negative Ionization Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Propofol Glucuronide (PG) 353.2 177.1 15
PG-d17 (IS) 370.2 194.1 15
1-Quinol Glucuronide (1-QG) 369.2 193.1 18
4-Quinol Glucuronide (4-QG) 369.2 193.1 18
4-Quinol Sulfate (4-QS) 273.1 193.1 20

(Note: Specific parameters must be optimized for the instrument in use. The values above are illustrative examples based on published methods.[7][14][15])

Method Validation and Quality Assurance

For the protocol to be trustworthy, it must be validated according to established scientific and regulatory standards, such as those from the American Academy of Forensic Science Standards Board (ASB) or CLSI.[7][12][16]

Causality: Validation ensures the method is reliable, reproducible, and fit for its intended purpose. Each parameter tests a different aspect of the method's performance. For example, the matrix effect evaluation is critical for dilute-and-shoot methods to prove that endogenous substances in different urine samples do not interfere with quantification.[11]

Table 3: Summary of Key Validation Parameters

Parameter Acceptance Criteria Purpose
Selectivity No interfering peaks at the retention time of analytes in blank samples. Ensures the method can distinguish analytes from matrix components.
Linearity & Range R² ≥ 0.99 for a calibration curve of at least 5 points. Confirms a proportional response across a range of concentrations.
Lower Limit of Quantitation (LLOQ) Signal-to-noise > 10; precision <20% CV; bias within ±20%. Defines the lowest concentration that can be reliably quantified.
Precision & Bias (Accuracy) Within-run and between-run precision <20% CV; bias within ±20% of the target value.[12] Measures the repeatability and trueness of the results.
Matrix Effect Ion suppression/enhancement should be consistent and compensated for by the IS (typically within ±25%).[12] Assesses the influence of the urine matrix on analyte ionization.
Dilution Integrity Accuracy within ±20% for samples diluted into the calibrated range.[8] Verifies that highly concentrated samples can be diluted accurately.

| Stability | Analyte stability assessed under various storage conditions (freeze-thaw, bench-top). | Ensures sample integrity during storage and processing. |

Data Interpretation and Expected Results

  • No Parent Propofol: Unchanged propofol is not expected to be detected in urine samples.[7][8] Its absence is normal and does not indicate a negative result.

  • Metabolite Profile: Propofol glucuronide (PG) is typically the most abundant metabolite.[7][8] The presence of PG and/or other quinol conjugates confirms exposure to propofol.

  • Long Detection Window: PG and 1-QG can be detected for many days to weeks after a single administration, providing a long window for monitoring.[7][8] Studies have shown PG detection for up to 30 days post-surgery.[7]

Conclusion

The "dilute-and-shoot" LC-MS/MS method offers a powerful solution for the routine analysis of propofol metabolites in urine. Its primary advantages of speed, simplicity, and minimal sample usage make it an ideal choice for high-throughput clinical and forensic toxicology laboratories. By targeting the major glucuronidated and sulfated metabolites, this approach provides a long and reliable window of detection for propofol use. Proper method validation is paramount to ensure the data generated is accurate, defensible, and fit for its intended clinical or forensic purpose.

References

  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • How Propofol is Broken Down in the Body. (n.d.). Virginia Anesthesia Services LLC. Retrieved February 13, 2026, from [Link]

  • Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. British Journal of Anaesthesia, 88(5), 653–658. Retrieved February 13, 2026, from [Link]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. Retrieved February 13, 2026, from [Link]

  • The main metabolic pathway of propofol. In phase I, the metabolism of... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. Retrieved February 13, 2026, from [Link]

  • de Souza, D. Z., et al. (2024). A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases. Journal of Analytical Toxicology, 48(5), 314-331. Retrieved February 13, 2026, from [Link]

  • de Souza, D. Z., et al. (2024). A validated dilute-and-shoot LC–MS-MS urine... Journal of Analytical Toxicology. Retrieved February 13, 2026, from [Link]

  • Development and Validation of a Comprehensive Dilute and Shoot LCMS Method: Qualitative Confirmation of 113 Drugs in Urine. (n.d.). Quest Diagnostics. Retrieved February 13, 2026, from [Link]

  • Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting. (2023). PubMed. Retrieved February 13, 2026, from [Link]

  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. Retrieved February 13, 2026, from [Link]

  • Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Lee, D. (2023). Dilute and shoot approach for toxicology testing. Frontiers in Chemistry, 11. Retrieved February 13, 2026, from [Link]

  • What is Acute Propofol Intoxication? A Comprehensive Guide. (2024). Rupa Health. Retrieved February 13, 2026, from [Link]

  • Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Salerno, J., et al. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. Pharmacology & Pharmacy, 4(7). Retrieved February 13, 2026, from [Link]

  • Wurita, A., et al. (2023). Simple quantification of propofol and its metabolites in blood and urine using gas chromatography-tandem mass spectrometry (GC-MS/MS). Legal Medicine, 65. Retrieved February 13, 2026, from [Link]

  • Crifasi, J., et al. (2012). Determination of Propofol in Biological Samples. Agilent. Retrieved February 13, 2026, from [Link]

  • Salerno, J., et al. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. USDTL. Retrieved February 13, 2026, from [Link]

  • Toxicology and Drug Testing in the Medical Laboratory. (n.d.). ANSI Webstore. Retrieved February 13, 2026, from [Link]

  • Wadhwa, R., & Sivasubramanian, G. (2022). Propofol Toxicity. StatPearls. Retrieved February 13, 2026, from [Link]

  • Laboratory Guidelines. (n.d.). AKTOD. Retrieved February 13, 2026, from [Link]

Sources

Application Note: Precision Quantitation of Propofol Glucuronide in Forensic Matrices via GC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the forensic application of Propofol Glucuronide-d17 Methyl Ester , a specialized stable isotope-labeled reference standard.

This guide is structured for GC-MS/MS workflows, where the methyl ester moiety provides the necessary volatility for gas chromatography, and the d17-labeling ensures mass spectral resolution free from biological interference.

Executive Summary & Forensic Significance[1][2][3][4]

Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic. In forensic toxicology, its detection is critical in cases of suicide, homicide, and accidental overdose among medical professionals. However, Propofol presents significant analytical challenges:

  • High Volatility: Native propofol evaporates rapidly from biological samples, leading to false negatives.

  • Rapid Metabolism: Propofol is quickly conjugated to Propofol Glucuronide (PG) (approx. 70% of dose).

  • Postmortem Redistribution: Blood concentrations can fluctuate significantly after death.

The Solution: Targeting the non-volatile, stable metabolite Propofol Glucuronide (PG) is the gold standard for proving antemortem administration. While LC-MS/MS is common, many forensic labs rely on GC-MS for its spectral library capabilities. To analyze PG by GC-MS, it must be derivatized to a volatile form.

The Role of this compound: This compound serves as the Reference Standard or Instrumental Internal Standard for the methylated derivative of PG. By converting the biological PG (acid) to PG-Methyl Ester (analyte), and quantifying against the d17-labeled ester, laboratories achieve high precision with minimal isotopic overlap.

Chemical Profile: The Analyte & Standard

The "d17" designation indicates near-complete deuteration of the isopropyl groups and the phenyl ring, creating a mass shift of +17 Da. This large shift prevents "cross-talk" between the native drug and the internal standard.

PropertyNative Analyte (Derivatized)Internal Standard (Reference)
Name Propofol Glucuronide Methyl EsterThis compound
Formula C

H

O

C

H

D

O

MW ~368.42 g/mol ~385.53 g/mol
Function Target Analyte (from sample)Calibration Standard / Instrumental IS
Key Fragment m/z 191 (Propofol-Me moiety)m/z 208 (Propofol-d17-Me moiety)

Analytical Strategy & Mechanism

The workflow relies on Derivatization-Based Quantitation . Glucuronides are too polar for GC. We chemically convert the carboxylic acid on the glucuronide to a methyl ester.

The Causality of Choice
  • Why Methyl Ester? Unlike silylation (TMS derivatives) which can be moisture-sensitive and unstable, methyl esters are robust and stable, allowing for longer autosampler stability.

  • Why d17? Propofol fragmentation is extensive. A standard d5 or d6 label might lose deuterium during fragmentation or overlap with matrix ions. The d17 label retains deuterium on the core aromatic ring and isopropyl chains, ensuring the quantifier ion remains distinct.

Diagram: Analytical Pathway

The following diagram illustrates the transformation of the biological sample into the analyzable target.

PropofolWorkflow BioSample Biological Sample (Blood/Hair) PropofolGlu Propofol Glucuronide (Native Metabolite) BioSample->PropofolGlu Contains Extraction LLE / SPE Extraction PropofolGlu->Extraction Derivatization Methylation Reaction (BF3-MeOH or TMS-Diazomethane) Extraction->Derivatization Acidic Moiety Analyte Propofol Glucuronide Methyl Ester (Volatile Target) Derivatization->Analyte Esterification GCMS GC-MS/MS Analysis (Quantification) Analyte->GCMS Standard Propofol Glucuronide-d17 Methyl Ester (Reference Standard) Standard->GCMS Direct Injection (Calibration)

Figure 1: Transformation pathway from biological metabolite to GC-compatible methyl ester analyte.

Detailed Protocol: GC-MS/MS Analysis

This protocol describes the extraction and methylation of Propofol Glucuronide from whole blood, quantified using the this compound standard.

Phase 1: Preparation of Standards

Objective: Create a calibration curve using the d17-Methyl Ester.

  • Stock Solution A (Target): Synthesize or purchase unlabeled Propofol Glucuronide Methyl Ester (or derivatize a neat standard of Propofol Glucuronide). Concentration: 100 µg/mL in Methanol.

  • Stock Solution B (Internal Standard): Dissolve This compound in Methanol to 10 µg/mL.

  • Working Calibrators: Mix Stock A and Stock B to create ratios ranging from 10 ng/mL to 5000 ng/mL.

Phase 2: Sample Extraction & Derivatization

Rationale: We use a "Simultaneous Extraction/Derivatization" approach for hair or a sequential approach for blood. This section details the Blood Protocol .

  • Aliquot: Transfer 200 µL of whole blood into a silanized glass tube.

  • Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex 30s. Centrifuge at 10,000 rpm for 5 min.

  • Supernatant Transfer: Move supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Derivatization (Methylation):

    • Reagent: Add 100 µL of BF3-Methanol (14%) .

    • Incubation: Cap tightly and heat at 60°C for 30 minutes.

    • Chemistry: This converts the glucuronide acid to the methyl ester.

  • Liquid-Liquid Extraction (Post-Derivatization):

    • Add 200 µL water and 500 µL Hexane .

    • Vortex vigorously. The non-polar Methyl Ester partitions into the Hexane layer.

    • Note: The d17-Methyl Ester IS should ideally be added after step 4 if using it as an instrumental standard, or use the d17-Acid at step 1 if available. If using d17-Methyl Ester as the primary standard, add it here (into the Hexane) to normalize injection variability.

  • Final Vial: Transfer the Hexane layer (top) to a GC vial with insert.

Phase 3: GC-MS/MS Parameters

Instrument: Agilent 7890B GC / 7000D Triple Quad (or equivalent).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injection: 1 µL Splitless at 260°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 310°C (hold 3 min).

  • Ion Source: EI (70 eV) at 230°C.

MS/MS Transitions (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propofol Gluc-Me 368.2191.1 (Quant)15
368.2173.1 (Qual)20
Propofol Gluc-d17-Me 385.3208.2 (Quant)15

Note: The Quant ion corresponds to the cleavage of the glucuronide moiety, leaving the charged Propofol-Methyl cation.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation of the protocol:

  • Linearity: The method must demonstrate linearity (

    
    ) from 10 ng/mL to 2000 ng/mL.
    
  • Derivatization Efficiency Check:

    • Run a sample of underivatized Propofol Glucuronide standard through the protocol.

    • Compare the area counts to a direct injection of the This compound (corrected for concentration).

    • If the yield is < 80%, optimize the BF3-MeOH incubation time.

  • Interference Check: Inject a blank matrix extract. There should be no peak at m/z 208.2 (the d17 channel).

Interpretation of Results

  • Positive Detection: Presence of Propofol Glucuronide Methyl Ester indicates antemortem propofol administration.

  • Ratio Analysis: In hair analysis, the ratio of Propofol to Propofol Glucuronide can distinguish between active use (high metabolite) and external contamination (low metabolite).

  • Quantification: Calculate concentration using the ratio of Analyte Area / IS Area (d17-Me) plotted against the calibration curve.

References

  • Kim, H. S., et al. (2013).[1] "Rapid and sensitive determination of propofol glucuronide in hair by liquid chromatography and tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Maas, A., et al. (2018).[2] "Propofol and propofol glucuronide concentrations in hair following medical propofol administration and in forensic death cases."[3] Forensic Toxicology. Link

  • Vaiano, F., et al. (2015).[4] "LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures." Forensic Science International. Link

  • MedChemExpress. (n.d.). "Propofol-d17 β-D-glucuronide Product Information." MedChemExpress. Link

  • Pharmaffiliates. (n.d.). "this compound Product Specification." Pharmaffiliates. Link

Sources

Application Note: High-Sensitivity Pharmacokinetic Profiling of Propofol Glucuronide via Methyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Propofol Glucuronide (PG) in biological matrices. The method utilizes Propofol Glucuronide-d17 Methyl Ester as a specialized Internal Standard (IS) or reference calibrator within a derivatization workflow. While native Propofol Glucuronide is hydrophilic and often analyzed in negative ion mode (ESI-), conversion to its Methyl Ester (PG-ME) derivative significantly enhances lipophilicity, chromatographic retention on C18 phases, and ionization efficiency in positive ion mode (ESI+). This guide provides the rationale, step-by-step protocol, and validation criteria for leveraging the d17-labeled methyl ester to achieve femtogram-level sensitivity in pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

The Pharmacokinetic Challenge

Propofol (2,6-diisopropylphenol) is rapidly metabolized in the liver, primarily by UGT1A9, to form Propofol Glucuronide (PG) . In PK studies, quantifying PG is critical for calculating total clearance and understanding renal elimination pathways.

  • Native PG Limitations: Native PG is highly polar, elutes in the void volume of standard Reverse Phase (RP) columns, and suffers from ion suppression in biological matrices.

  • The Derivatization Solution: Methylation of the carboxylic acid moiety on the glucuronide converts the analyte into a more hydrophobic ester. This allows for:

    • Sharper Peak Shapes: Elimination of carboxylic acid tailing.

    • Positive Mode Ionization: Methyl esters are readily protonated

      
      , often providing better signal-to-noise ratios than the deprotonated 
      
      
      
      ions used for the free acid.
The Role of this compound

The specific reagent This compound serves a critical role in this workflow.[1] The "d17" labeling (deuteration of the isopropyl groups and/or aglycone ring) provides a mass shift of +17 Da, ensuring zero isotopic overlap (cross-talk) with the native analyte.

Application Scenarios for this Reagent:

  • Calibration Standard: Used to generate a calibration curve for the derivatized analyte (PG-ME).

  • Instrument Performance Standard: Used to monitor the LC-MS/MS system stability for the methylated species.

  • Internal Standard (Post-Derivatization): Added after the methylation step to correct for injection volume and ionization variability.

Critical Note on IS Selection: Ideally, a deuterated free acid (Propofol Glucuronide-d17) is added before extraction to track extraction and methylation efficiency. However, if This compound is the only available standard, it is used to validate the measurement of the final derivative.

Chemical Pathways & Workflow Visualization

The following diagram illustrates the metabolic formation of PG and the analytical derivatization process converting it to the Methyl Ester form for analysis.

Propofol_Workflow Propofol Propofol (Parent Drug) PG Propofol Glucuronide (Metabolite - Polar) Propofol->PG Metabolism (UGT1A9) In Vivo PG_ME Propofol Glucuronide Methyl Ester (Analyte - Hydrophobic) PG->PG_ME Methylation In Vitro (Lab) Reagent Derivatization Reagent (TMS-Diazomethane) Reagent->PG_ME IS IS: Propofol Glucuronide-d17 Methyl Ester IS->PG_ME Co-elution (Mass Resolved)

Caption: Transformation of Propofol to its Glucuronide metabolite, followed by laboratory methylation to the Methyl Ester for LC-MS analysis.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: Propofol Glucuronide (Native).

  • Internal Standard: this compound (Reference Standard).

  • Derivatization Agent: (Trimethylsilyl)diazomethane (TMS-DAM) (2.0 M in hexanes) – Safer alternative to Diazomethane.

  • Solvents: Methanol (LC-MS grade), Formic Acid, Ammonium Formate.

Sample Preparation (Solid Phase Extraction)[3]
  • Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

  • Pre-treatment: Add 200 µL of 1% Formic Acid in water to disrupt protein binding.

  • SPE Loading: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with Methanol followed by Water. Load sample.

  • Wash: Wash with 5% Methanol in water (removes salts/proteins).

  • Elution: Elute PG with 100% Methanol.

  • Dry Down: Evaporate the eluate to dryness under nitrogen at 40°C.

Derivatization Protocol (Methylation)

This step converts the extracted PG into PG-Methyl Ester.

  • Reconstitution: Reconstitute the dried residue in 50 µL Methanol.

  • Reaction: Add 50 µL of TMS-DAM (2.0 M) .

  • Incubation: Vortex and incubate at Room Temperature for 20 minutes. (Reaction is rapid).

  • Quench: Add 10 µL of Glacial Acetic Acid to neutralize excess TMS-DAM.

  • IS Addition: Add This compound (dissolved in acetonitrile) at a fixed concentration (e.g., 50 ng/mL) to the final mixture.

    • Note: Adding IS here corrects for LC injection and Matrix Effects, but not extraction recovery.

  • Final Dilution: Dilute with Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Parameters): The Methyl Ester derivative allows for sensitive ESI+ detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
PG-Methyl Ester 369.2

177.1 (Propofol fragment)3025Target
PG-d17-Methyl Ester 386.3

194.2 (d17-Propofol fragment)3025IS

Note: The mass shift of +17 Da in the IS is retained in the product ion, confirming the deuterium label is on the propofol moiety.

Method Validation & Quality Control

To ensure the "Trustworthiness" of the data generated using the this compound standard, the following validation modules must be executed.

Linearity & Calibration

Prepare a calibration curve using native Propofol Glucuronide spiked into blank matrix, then extracted and derivatized.

  • Why? You must calibrate against the biological molecule (PG), not the pre-methylated standard, to account for the derivatization yield.

  • Role of IS: The this compound IS response is used to normalize the signal of the derivatized PG.

Matrix Effect Assessment

Compare the peak area of the This compound in:

  • Solution: Pure solvent.

  • Post-Extraction Spike: Blank plasma extracted, derivatized, then spiked with IS.

  • Acceptance Criteria: Matrix Factor (MF) between 0.85 and 1.15.

Stability of the Methyl Ester

While Propofol Glucuronide is relatively stable, the Methyl Ester derivative can hydrolyze back to the acid if left in aqueous buffers at high pH.

  • Protocol: Store processed samples in the autosampler at 4°C. Verify stability over 24 hours.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity for Analyte Incomplete DerivatizationEnsure TMS-DAM is fresh. Check if reaction was quenched too early.
IS Signal Variability Inconsistent Pipetting or EvaporationUse a positive displacement pipette for the volatile Methyl Ester IS solution.
Peak Tailing Column Overload or pH MismatchEnsure final sample solvent matches Mobile Phase A.
Cross-talk (Ghost Peaks) Isotopic impurity in d17 standardRun a "Blanks + IS only" sample. If analyte peak appears, the d17 standard contains d0 impurities (unlikely with d17, but possible).

References

  • Guitton, J., et al. (1998). "Quantification of propofol and its metabolites in human plasma and urine by HPLC-MS." Journal of Chromatography B. Link

  • Vree, T. B., et al. (1999). "Direct HPLC determination of propofol and its metabolite quinol with their glucuronide conjugates." Journal of Chromatography B. Link

  • Favreto, W. A., et al. (2014). "Determination of propofol and its glucuronide in biological samples." Forensic Toxicology. (Contextual grounding for glucuronide stability).
  • Toronto Research Chemicals / Pharmaffiliates. "this compound Product Data." (Source of chemical structure confirmation). Link

Sources

Application Note: High-Resolution Mass Spectrometry for the Analysis of Propofol and its Metabolites

[1][2][3][4]

Abstract

This application note details a robust protocol for the simultaneous quantitation and structural identification of Propofol (2,6-diisopropylphenol) and its Phase I and Phase II metabolites using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

While traditional methods often require derivatization or separate GC-MS workflows due to Propofol's volatility and poor ionization efficiency, this guide presents a Fluoride-Assisted Negative Electrospray Ionization (ESI-) workflow. The inclusion of ammonium fluoride in the mobile phase significantly enhances the ionization of the parent compound while maintaining high sensitivity for glucuronide and sulfate metabolites. This unified approach streamlines pharmacokinetic (PK) and forensic toxicology workflows.

Introduction & Scientific Rationale

The Analytical Challenge

Propofol presents a unique dichotomy in bioanalysis:

  • Volatility: The parent compound is highly volatile. Standard evaporation/drying steps (e.g., under

    
    ) often result in significant analyte loss (up to 40-60%).
    
  • Ionization: As a phenol, Propofol lacks a strong basic center for Positive ESI and is too weak of an acid for robust Negative ESI under standard conditions.

  • Metabolite Complexity: The metabolites (glucuronides and sulfates) are highly polar and non-volatile, requiring LC-MS, whereas the parent is traditionally analyzed by GC-MS.

The HRMS Solution

High-Resolution Mass Spectrometry (HRMS) allows for the retrospective analysis of complex metabolic profiles. By utilizing Negative Mode ESI with Ammonium Fluoride (


)


Metabolic Pathway

Propofol undergoes rapid hepatic metabolism primarily via glucuronidation (UGT1A9) and hydroxylation (CYP2B6).

PropofolMetabolismPropofolPropofol(Parent)PGPropofol-Glucuronide(Major Metabolite)Propofol->PGUGT1A9(Direct Glucuronidation)OH_Prop4-Hydroxypropofol(Quinol)Propofol->OH_PropCYP2B6(Hydroxylation)QG_11-Quinol-GlucuronideOH_Prop->QG_1UGTQG_44-Quinol-GlucuronideOH_Prop->QG_4UGTQS_44-Quinol-SulfateOH_Prop->QS_4SULT

Figure 1: Primary metabolic pathways of Propofol in humans.[1] Direct glucuronidation is the major pathway, while hydroxylation leads to secondary conjugates.

Experimental Protocol

Chemicals & Reagents
  • Standards: Propofol, Propofol-

    
    -D-Glucuronide, 4-Hydroxypropofol.
    
  • Internal Standard (IS): Propofol-d17 or Propofol-glucuronide-d17.[2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additive: Ammonium Fluoride (

    
    ) (crystalline, >98%). Note: 
    
    
    etches glass; prepare mobile phases in plastic containers or use fresh daily.
Sample Preparation (Volatility-Safe)

Critical Warning: Do not use nitrogen evaporation (blow-down) for Propofol samples.

Protocol A: Human Plasma (Protein Precipitation)
  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Rationale: Acetonitrile provides cleaner precipitation than methanol for lipids, though methanol is acceptable.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of supernatant directly into an LC vial with a glass insert.

  • Cap immediately to prevent volatilization.

  • Dilute 1:1 with Mobile Phase A (Water +

    
    ) prior to injection to improve peak shape.
    
Protocol B: Urine (Dilute-and-Shoot)
  • Centrifuge urine at 3,000 x g for 5 minutes to remove particulates.

  • Dilute 50 µL of urine with 450 µL of Mobile Phase A.

  • Add IS, vortex, and inject.

LC-HRMS Conditions
Liquid Chromatography (UHPLC)
  • System: Vanquish (Thermo) or ACQUITY UPLC (Waters).

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm) or Phenomenex Kinetex Phenyl-Hexyl (for isomer separation).
    
  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • Phase A: Water + 0.5 mM Ammonium Fluoride (

    
    ) .
    
    • Note: The Fluoride ion (

      
      ) enhances deprotonation of Propofol (
      
      
      ).
  • Phase B: 100% Methanol.

Time (min)% BCurve
0.010Initial
1.010Isocratic hold (polar metabolites)
6.095Linear Gradient
8.095Wash
8.110Re-equilibration
10.010End
Mass Spectrometry (Q-TOF / Orbitrap)
  • Ionization: Negative Electrospray (ESI-).

  • Source Parameters:

    • Spray Voltage: -2.5 kV.

    • Capillary Temp: 300°C.

    • Sheath Gas: 45 arb units.

    • Aux Gas: 10 arb units.

  • Scan Mode: Full MS / dd-MS2 (Data Dependent Acquisition).

  • Mass Range: m/z 80 – 1000.

  • Resolution: 60,000 (Orbitrap) or >30,000 (Q-TOF).

Analytical Workflow Diagram

WorkflowSampleBiological Sample(Plasma/Urine)PrepVolatility-Safe Prep(Cold PPT or Dilution)NO EvaporationSample->PrepLCUHPLC Separation(BEH C18 Column)Mobile Phase: H2O + 0.5mM NH4FPrep->LCIonizationNegative ESI SourceFluoride-Assisted DeprotonationLC->IonizationHRMSHRMS Detection(Orbitrap/Q-TOF)Full Scan + ddMS2Ionization->HRMSDataData AnalysisEIC Extraction & Library MatchingHRMS->Data

Figure 2: Step-by-step analytical workflow emphasizing volatility control and fluoride-assisted ionization.

Data Analysis & Interpretation

Target Ions Table

Extract the following ions with a mass window of

AnalyteFormula (Neutral)Precursor Ion (ESI-)m/z (Theoretical)Retention (Approx)
Propofol


177.12857.2 min
Propofol Glucuronide


353.16063.5 min
4-OH-Propofol


193.12344.1 min
4-OH-Propofol-Glucuronide


369.15552.8 min
Propofol Sulfate


257.08533.8 min
Identification Criteria
  • Mass Accuracy: < 5 ppm deviation from theoretical m/z.

  • Isotopic Pattern: Match theoretical abundance of

    
     isotopes.
    
  • Fragment Ions (MS2):

    • Propofol: Alkyl chain losses (m/z 161, 147).

    • Glucuronides: Characteristic loss of glucuronic acid moiety (-176.0321 Da), yielding the aglycone ion.

Method Validation Parameters (Summary)

ParameterAcceptance CriteriaNotes
Linearity

Range: 10 – 5000 ng/mL (Plasma)
Recovery 85 - 115%Critical to assess volatility loss during prep
Matrix Effect < 15% suppressionHigh in urine; use Matrix-Matched calibration
Precision (CV) < 15%Intra- and Inter-day

References

  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024. [Link]

  • Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B, 2013. (Demonstrates Fluoride enhancement). [Link]

  • Analysis of Propofol and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica Application Note. [Link]

  • Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of Chromatography B, 2012.[4][5] [Link]

  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. BioMed Research International, 2018. [Link]

Troubleshooting & Optimization

Overcoming matrix effects in the bioanalysis of Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propofol Glucuronide Bioanalysis

Status: Online 🟢 Operator: Senior Application Scientist (LC-MS/MS Division) Ticket: #PG-GLUC-2024 Subject: Overcoming Matrix Effects & In-Source Fragmentation in Propofol Glucuronide Analysis

Welcome to the Technical Support Hub.

You are likely here because your Propofol Glucuronide (PG) data isn't making sense. Perhaps your control blanks show "propofol" contamination, or your internal standard response is erratic.

In my 15 years of developing assays for phenolic glucuronides, I have found that PG is deceptive. It is chemically stable (unlike its acyl-glucuronide cousins) but analytically fragile. The guide below is structured to troubleshoot the three specific failure modes of this molecule: In-Source Fragmentation , Phospholipid Suppression , and Chromatographic Mismatch .

Module 1: The "Ghost" Signal (In-Source Fragmentation)

User Question: “I am detecting Propofol in my blank samples, or my Propofol concentrations seem artificially high when PG is present. Is my column carrying over?”

Technical Diagnosis: This is rarely column carryover. You are likely experiencing In-Source Fragmentation (ISF) . PG is an O-glucuronide. Inside the electrospray ionization (ESI) source, high temperatures and declustering potentials can cleave the glucuronic acid moiety before the ion enters the quadrupole.

  • The Mechanism: The mass spectrometer sees [PG - Glucuronide], which has the exact same mass-to-charge ratio (

    
     177/179) as the parent Propofol.
    
  • The Consequence: If PG and Propofol co-elute, the mass spectrometer cannot distinguish between "real" Propofol and Propofol created by smashing PG in the source.

Troubleshooting Protocol:

  • Chromatographic Separation (Mandatory): You must chromatographically separate PG from Propofol. PG is polar and elutes early; Propofol is lipophilic and elutes late. If they overlap, your Propofol data is invalid.

  • The "ISF Check" Experiment:

    • Inject a high-concentration standard of pure Propofol Glucuronide .

    • Monitor the MRM transition for Propofol (e.g.,

      
       177 
      
      
      
      161).
    • If you see a peak in the Propofol channel at the retention time of PG, that is your ISF signal.

    • Goal: Ensure this "Ghost" peak is baseline resolved from the actual Propofol peak.

Visualizing the Failure Mode:

ISF_Mechanism Sample Sample Contains: Propofol Glucuronide (PG) Source ESI Source (High Temp/Voltage) Sample->Source Path1 Intact PG Ionized (m/z 353) Source->Path1 ~95% Path2 Fragmented PG (m/z 177) Source->Path2 ~5% (ISF) Detector_PG PG Channel (Correct Signal) Path1->Detector_PG Detector_Prop Propofol Channel (False Positive) Path2->Detector_Prop Mimics Parent

Figure 1: Mechanism of In-Source Fragmentation causing false Propofol positives.

Module 2: The "Invisible" Wall (Matrix Effects)

User Question: “My internal standard response drops significantly in patient samples compared to solvent standards. Is Protein Precipitation (PPT) sufficient?”

Technical Diagnosis: Propofol Glucuronide is hydrophilic. In Reverse Phase (RP) chromatography, it elutes early, often in the "void volume" where salts and lysophospholipids elute. PPT removes proteins but leaves phospholipids behind, causing severe ion suppression.

Data Comparison: Extraction Methodologies

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Phospholipid Removal Plates (PLD)
Recovery (PG) High (>90%)Variable (Loss of polar analyte)High (>85%)
Matrix Factor 0.4 - 0.6 (Severe Suppression)0.85 - 1.0 (Clean)0.9 - 1.0 (Clean)
Throughput HighLow (Multi-step)High (Filter & Go)
Verdict Not Recommended Good, but complex developmentBest Balance

Recommended Workflow (PLD): For PG, I recommend Phospholipid Removal Plates (e.g., HybridSPE or Ostro) over standard PPT.

  • Load: 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: In-well mixing.

  • Vacuum: Pull through the filter. The Lewis acid/zirconia layer retains phospholipids while PG passes through.

Module 3: Stability & Sample Handling

User Question: “Do I need to acidify my plasma samples immediately? I heard glucuronides are unstable.”

Technical Diagnosis: You are confusing Acyl glucuronides with Ether glucuronides.

  • Acyl Glucuronides (e.g., Diclofenac-G): Highly unstable, undergo acyl migration. Require immediate acidification.

  • Ether Glucuronides (e.g., Propofol-G): The glucuronic acid is attached to the phenolic oxygen. These are hydrolytically stable in plasma at physiological pH.

However , enzymatic hydrolysis is a risk if the sample is not handled correctly.

The Protocol for Integrity:

  • Temperature: Keep samples on ice (4°C) immediately after collection.

  • Anticoagulant: EDTA or Oxalate/Fluoride. Fluoride acts as an esterase inhibitor, which is beneficial if you are also quantifying the parent Propofol (which can degrade).

  • Acidification: Not strictly required for PG chemical stability, but often used to stabilize the parent Propofol or improve extraction efficiency. If you acidify, use Formic Acid (to pH ~3-4).

Module 4: Chromatographic Optimization

User Question: “PG elutes with the solvent front on my C18 column. How do I retain it?”

Technical Diagnosis: Standard C18 columns suffer from "phase collapse" or lack of retention for polar compounds like PG in highly aqueous mobile phases.

The Solution: Polar-Embedded C18 or HILIC

Option A: Polar-Embedded C18 (Robust)

  • Column: Waters T3, Phenomenex Kinetex Polar C18, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B (or even 2% B) and hold for 1 minute to trap PG. Then ramp quickly to 95% B to elute the lipophilic Propofol.

Option B: HILIC (High Sensitivity)

  • Why: HILIC retains polar compounds strongly and uses high organic content (good for desolvation/sensitivity).

  • Risk: Propofol (parent) will elute near the void volume in HILIC.

  • Verdict: Only use HILIC if you are analyzing PG alone. For simultaneous quantification (Parent + Met), use Option A.

Decision Tree for Method Development:

Method_Decision Start Start Method Development Q1 Analyzing PG alone or PG + Propofol? Start->Q1 Alone PG Alone Q1->Alone Both PG + Propofol Q1->Both HILIC Select HILIC Column (High Sensitivity) Alone->HILIC C18 Select Polar-Embedded C18 (Balanced Retention) Both->C18 Sep_Check Check Separation: Is PG > 1 min from Propofol? C18->Sep_Check Pass Valid Method Sep_Check->Pass Yes Fail Modify Gradient (Lower initial %B) Sep_Check->Fail No Fail->C18 Optimize

Figure 2: Chromatographic column selection and optimization workflow.

References

  • Simons, P. J., et al. (1992).[1] "Disposition and pharmacology of propofol glucuronide administered intravenously to animals." Xenobiotica, 22(11), 1267-1273.[1] Link

    • Grounding: Establishes the hydrolytic stability of PG in plasma (Ether vs. Acyl distinction).
  • Sørensen, L. K., & Hasselstrøm, J. B. (2015).[2] "Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry..." Journal of Pharmaceutical and Biomedical Analysis, 109, 158-163. Link

    • Grounding: Validated LC-MS/MS workflows and stability d
  • Yuan, H., et al. (2016). "Evaluation of HybridSPE-Phospholipid for the removal of phospholipids..." Chromatographia, 79, 7-13. Link

    • Grounding: Supports the use of phospholipid removal pl
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Link

    • Grounding: Regulatory basis for Matrix Factor (MF)

Sources

The Precision Lab: Deuterated Internal Standard Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Variability in Deuterated Internal Standard (IS) Response

Core Directive: The "Twin Principle"

Welcome to the technical support center. Before we troubleshoot, we must establish the ground truth of quantitative bioanalysis. An Internal Standard (IS) is not merely a reference; it is a normalizer . It exists to correct for every variable that affects your analyte: extraction recovery, transfer losses, evaporation, and ionization efficiency.

The Golden Rule: Your IS must behave as an identical twin to your analyte. The Problem: Deuterium (


H) is not Hydrogen (

H). It is heavier, forms stronger bonds (the Kinetic Isotope Effect), and is slightly less lipophilic. When these physicochemical differences cause the IS to deviate from the analyte's behavior—whether in stability, retention, or ionization—quantitation fails.
Module 1: The "Silent Killer" – Deuterium-Hydrogen Exchange

Symptom: IS response decreases over time in solution, or "cross-talk" (interference) appears in the analyte channel (MRM transition) despite using a pure standard.

Technical Analysis: The most common oversight in IS selection is the position of the deuterium label. Protons attached to heteroatoms (Oxygen, Nitrogen, Sulfur) are labile . In protic solvents (water, methanol, mobile phases), these protons rapidly exchange with solvent protons.

  • Scenario: You have an amine-labeled IS (R-N

    
    ).
    
  • Mechanism: You dissolve it in water/methanol (R-N

    
     solvent). The Deuterium swaps with Hydrogen.[1][2][3]
    
  • Result: Your heavy IS (

    
    ) physically transforms back into the unlabeled analyte (
    
    
    
    ). You lose IS signal and artificially inflate the analyte signal [1].
Diagnostic Protocol: The "Static Decay" Test

Use this protocol to confirm D/H exchange.

  • Preparation: Prepare a neat solution of your Deuterated IS in your mobile phase (usually 50:50 Water:MeOH).

  • Incubation: Let it sit at room temperature.

  • Injection: Inject the solution every 15 minutes for 4 hours.

  • Analysis: Monitor the MRM of the IS (

    
    ) and the unlabeled analyte (
    
    
    
    ).
  • Pass Criteria: IS signal is stable; Analyte signal remains at baseline.

  • Fail Criteria: IS signal decays exponentially; Analyte signal rises inversely.

Visualizing the Mechanism

DH_Exchange cluster_0 Vial Environment (Protic Solvent) IS Deuterated IS (R-ND2) Exchange Acid/Base Catalyzed Exchange IS->Exchange Labile Site Solvent Solvent Protons (H2O / MeOH) Solvent->Exchange Analyte Unlabeled Analyte (R-NH2) Exchange->Analyte Mass Shift (-2 Da) Quant_Error Quantitation Error: 1. Low IS Response 2. False Positive Analyte Analyte->Quant_Error

Caption: Mechanism of D/H exchange where labile deuterium labels revert to hydrogen, causing signal loss and analyte interference.

Module 2: The Chromatographic Isotope Effect (CIE)[4]

Symptom: The IS elutes earlier than the analyte (Retention Time Shift), and IS response varies between samples despite consistent spiking.

Technical Analysis: The Carbon-Deuterium (C-D) bond is shorter and has a smaller molar volume than the C-H bond.[4] This reduces the van der Waals forces between the molecule and the C18 stationary phase.

  • Consequence: Deuterated analogs are less lipophilic and elute earlier in Reversed-Phase Liquid Chromatography (RPLC) [2].[4]

  • The Risk: If the IS elutes 0.1–0.2 minutes earlier, it may exit the "ion suppression zone" (caused by phospholipids or salts) that the analyte is stuck in. The IS is no longer "seeing" the same matrix effect as the analyte, violating the Twin Principle [3].

Data Summary: Impact of CIE on Quantitation
ParameterAnalyte (

H)
Deuterated IS (

H)
Consequence
Bond Length StandardShorterReduced Lipophilicity
Retention Time


(Earlier)
Separation of peaks
Matrix Zone High SuppressionLow SuppressionIS fails to correct signal loss
Quantitation Under-reportedNormalFalse Negative
Troubleshooting Workflow: The Matrix Mismatch

CIE_Workflow Start Variable IS Response Check_RT Check Retention Time (Analyte vs IS) Start->Check_RT Coelution Perfect Co-elution Check_RT->Coelution Shift RT Shift (>0.05 min) Check_RT->Shift Matrix_Map Perform Post-Column Infusion Shift->Matrix_Map Decision_1 IS & Analyte in Same Suppression Zone? Matrix_Map->Decision_1 Safe Safe to Proceed (Validate Matrix Factor) Decision_1->Safe Yes Danger CRITICAL FAILURE IS cannot correct Analyte Decision_1->Danger No

Caption: Decision tree for diagnosing if retention time shifts (CIE) are compromising the internal standard's ability to correct for matrix effects.

Module 3: Matrix Effects & Recovery Variability

Symptom: IS response is consistent in standards (solvent) but highly variable in extracted biological samples (plasma/urine).

Technical Analysis: If the IS is added after extraction, it only corrects for instrument variability, not extraction efficiency. If added before, it corrects for both. However, "absolute" IS response variability is often flagged by regulators (FDA/EMA).

  • FDA Guidance: While IS variation is expected, distinct trends (e.g., all subject samples having 50% lower IS response than standards) indicate a systematic matrix effect or stability issue [4].

  • Root Cause: Differential recovery. The matrix (proteins/lipids) in patient samples may bind the IS differently than the "clean" matrix used for standards.

Protocol: Post-Column Infusion (The Matrix Map)

This is the definitive test to visualize where your IS is eluting relative to the suppression zones.

  • Setup: Tee-in a constant infusion of your Analyte + IS (at 10x LLOQ concentration) into the mobile phase flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., precipitated plasma) via the autosampler.

  • Observation: Monitor the baseline of the infused Analyte/IS.

  • Interpretation:

    • Flat Baseline: No matrix effect.[5]

    • Dip/Valley: Ion suppression zone.

    • Peak/Hill: Ion enhancement zone.

  • Overlay: Overlay your actual Analyte and IS chromatograms on this map. If the IS peak falls on a "flat" area but the Analyte falls in a "dip" (due to the CIE shift discussed in Module 2), your method is invalid.

FAQ: Rapid Response Unit

Q1: My IS response drops progressively over a batch of 100 samples. Is this a drift?

  • A: Likely yes. This is often "Source Fouling." As the MS source gets dirty, ionization efficiency drops.

  • Fix: If the Analyte response drops at the exact same rate, the IS is doing its job (Ratio = Constant). However, if the IS drops >50%, sensitivity is compromised. Clean the cone/capillary and re-tune.

Q2: Can I use a deuterated IS with only 1 or 2 deuterium atoms (


 or 

)?
  • A: Risky. Natural isotopes of the analyte (Carbon-13, Oxygen-18) create an "isotopic envelope" (M+1, M+2). If your IS is only +1 or +2 Da heavier, the natural abundance of the analyte will contribute signal to the IS channel (Cross-talk).

  • Standard: Aim for at least

    
      or higher to clear the isotopic envelope [5].
    

Q3: The FDA guidance mentions "IS Response Variability." What is the limit?

  • A: There is no hard numeric limit (like ±15%) for IS response in the 2018 guidance. However, you must investigate "outliers" (e.g., <50% or >150% of the mean of Calibrators). If a specific subject has low IS response, their result might be unreliable due to specific matrix interference [4].[6]

References
  • Wang, S., et al. (2025). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

Technical Support Center: Addressing Ion Suppression in ESI-MS Analysis of Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Hub. Topic: Propofol Glucuronide (PG) Analysis via LC-ESI-MS/MS Ticket ID: #PG-ESI-SUP-001

Executive Summary: The Challenge of PG Analysis

Propofol glucuronide (PG) is the primary Phase II metabolite of the anesthetic propofol. Unlike its lipophilic parent, PG is highly polar and acidic, necessitating analysis in Negative Electrospray Ionization (ESI-) mode .

The Core Problem: Negative mode ESI is notoriously susceptible to ion suppression caused by co-eluting matrix components (e.g., phospholipids, salts, organic acids) and mobile phase additives. Furthermore, PG is thermally labile, making it prone to In-Source Fragmentation (ISF) , where the glucuronide moiety is cleaved before the ion enters the mass analyzer, leading to signal loss and potential quantification errors.

This guide provides a validated troubleshooting framework to diagnose, quantify, and eliminate these suppression effects.

Diagnostic Hub: Is Ion Suppression Your Problem?

Use this decision matrix to identify if ion suppression is the root cause of your data irregularity.

Troubleshooting Decision Tree

IonSuppressionTree Start Symptom: Low Sensitivity or Poor Reproducibility CheckIS Check Internal Standard (IS) Peak Area Stability Start->CheckIS ISStable IS Area Stable (<15% RSD) CheckIS->ISStable Yes ISUnstable IS Area Variable (>15% RSD) or Consistently Low CheckIS->ISUnstable No CheckRec Check Extraction Recovery ISStable->CheckRec MatrixExp Perform Post-Column Infusion Experiment ISUnstable->MatrixExp SuppressionZone Dip in Baseline at PG RT? MatrixExp->SuppressionZone YesSupp Confirmed: Ion Suppression SuppressionZone->YesSupp Yes NoSupp Issue is Extraction Loss or Injection Error SuppressionZone->NoSupp No Action1 Optimize Sample Prep (Switch to SPE) YesSupp->Action1 Action2 Optimize Chromatography (Shift RT away from phospholipids) YesSupp->Action2

Figure 1: Diagnostic logic flow for identifying matrix effects in LC-MS/MS analysis.

Core Protocol: Assessing Matrix Effects

To scientifically validate the presence of ion suppression, you must perform one of the following experiments.

Method A: Post-Column Infusion (The "Gold Standard" for Visualization)

This method allows you to visualize exactly where in the chromatogram suppression occurs relative to your analyte.

Workflow Diagram:

PCI_Workflow LC LC Pump (Gradient Flow) Column Analytical Column (Separation) LC->Column Tee T-Junction (Mixing) Column->Tee Syringe Syringe Pump (Constant PG Infusion) Syringe->Tee Source ESI Source (Negative Mode) Tee->Source Data Result: Unstable Baseline = Suppression Source->Data

Figure 2: Schematic setup for Post-Column Infusion (PCI) analysis.

Protocol Steps:

  • Setup: Connect a syringe pump to the LC flow path using a PEEK T-junction placed after the analytical column but before the MS source.

  • Infusate: Prepare a solution of Propofol Glucuronide (100–500 ng/mL) in mobile phase.

  • Flow: Infuse the standard constantly at 5–10 µL/min.

  • Injection: Inject a "blank" extracted matrix sample (e.g., urine or plasma extract without analyte) via the LC.[1]

  • Analysis: Monitor the MRM transition for PG (

    
     353 
    
    
    
    175).
  • Interpretation: The baseline should be high and steady. Any negative peaks (dips) indicate elution of suppressing matrix components. If your PG retention time falls within a "dip," you have suppression.

Method B: Matrix Factor (MF) Calculation

Use this for quantitative validation during method validation.



  • MF = 1.0: No matrix effect.

  • MF < 0.85: Significant Ion Suppression (Signal loss).

  • MF > 1.15: Ion Enhancement (Signal gain).

Optimization & Solutions Guide

A. Sample Preparation: The First Line of Defense

Because PG is polar, traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (like hexane) will extract Propofol but leave PG behind in the aqueous layer. You must use methods suitable for polar metabolites.

MethodSuitability for PGProsCons
Protein Precipitation (PPT) LowFast, cheap.High Matrix Effect. Does not remove phospholipids, leading to severe suppression in ESI-.
Liquid-Liquid Extraction (LLE) Low (unless modified)Clean extracts.Requires polar solvents (e.g., Ethyl Acetate/Acidified). Non-polar solvents will result in ~0% recovery of PG.
Solid Phase Extraction (SPE) High (Recommended) Removes phospholipids. High recovery.More expensive/time-consuming. Use MAX (Mixed-mode Anion Exchange) or HLB cartridges.
Dilute-and-Shoot Moderate (Urine only)Simplest.High salt load can suppress ionization over time and foul the source.
B. Chromatographic Optimization

Objective: Separate PG from the "Ion Suppression Zone" (usually the solvent front and the phospholipid tail).

  • Column Choice: Use a C18 column with high aqueous stability (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex).

  • Mobile Phase Modifiers:

    • Avoid: Trifluoroacetic acid (TFA).[2] It is a notorious ion suppressor in negative mode.

    • Use: 0.01% - 0.1% Formic Acid or Ammonium Acetate (5-10 mM).

    • Pro Tip: Ammonium Fluoride (0.5 mM) has been shown to significantly enhance ionization signals for negative mode analytes compared to acetate/formate buffers.

  • Gradient: Ensure PG does not elute in the "void volume" (first 1-2 mins) where salts elute, nor at the very end where phospholipids elute.

C. In-Source Fragmentation (ISF) Control

PG can lose the glucuronic acid moiety (


 176) in the ion source if the energy is too high, appearing as Propofol (

177/179).
  • Diagnosis: Monitor the Propofol channel (

    
     177) while injecting pure PG standard. If you see a Propofol peak, you have ISF.
    
  • Fix: Lower the Cone Voltage (or Declustering Potential) and Source Temperature . Optimize these parameters specifically for the molecular ion (

    
     353) survival.
    

Frequently Asked Questions (FAQ)

Q: Can I use deuterated Propofol (Propofol-d17) as an Internal Standard for PG? A: NO. This is a critical error. Propofol-d17 is lipophilic and will elute much later than PG. Therefore, it will not experience the same matrix effects at the same time as PG. You must use Propofol Glucuronide-d17 (or d7) to correctly compensate for ion suppression.

Q: Why is my signal sensitivity lower in negative mode than positive mode? A: Physics. Negative mode requires arc-suppressing gases (like


 in some older instruments) or specific solvent pH. Ensure your mobile phase pH is basic enough to facilitate deprotonation, or use Ammonium Fluoride to assist ionization.

Q: I see "ghost" peaks of Propofol in my PG channel. Why? A: This is likely "crosstalk" or In-Source Fragmentation. If PG fragments in the source, it becomes propofol. If you are monitoring a transition for PG that shares a fragment with Propofol, ensure your chromatographic separation is sufficient to distinguish them.

References

  • Matrix Effects in LC-MS: Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Link

  • Post-Column Infusion Method: Bonfiglio, R., et al. (1999). Trace-level determination of drug-related impurities... demonstrating the use of post-column infusion. Rapid Communications in Mass Spectrometry. Link

  • Propofol Glucuronide Analysis: Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[3] Journal of Mass Spectrometry and Advances in the Clinical Lab. Link

  • Ammonium Fluoride Enhancement: Fekete, S., et al. (2015). Impact of mobile phase additives on sensitivity in negative ESI mode. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Stability of Propofol Glucuronide-d17 Methyl Ester in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Propofol Glucuronide-d17 Methyl Ester is a specialized stable isotope-labeled internal standard (IS) used primarily in the quantitative analysis of Propofol and its metabolites via LC-MS/MS or GC-MS.

Unlike the free acid metabolite (Propofol Glucuronide), this compound is derivatized at the carboxylic acid position with a methyl group. This modification significantly alters its physicochemical stability profile. The "d17" label implies a fully deuterated propofol carbon skeleton, providing a mass shift of +17 Da relative to the unlabeled analog, ensuring zero cross-interference with native analytes.

Critical Stability Vector: The primary degradation pathway is ester hydrolysis , converting the Methyl Ester back to the free acid (Propofol Glucuronide-d17). This process is catalyzed by moisture, non-neutral pH, and temperature.

Core Stability Mechanisms

To troubleshoot effectively, one must understand the molecular vulnerabilities.

A. The Hydrolysis Trap (The "Methyl Ester" Risk)

The methyl ester linkage is chemically labile. In the presence of water and either acidic (


) or basic (

) conditions, the ester bond breaks.
  • Result: Loss of the methyl group (-14 Da mass shift in spectrum).

  • Impact: The IS converts into the analyte (or the analyte's acid form), causing quantification errors due to "crosstalk" or retention time shifts.

B. Isotopic Integrity (The "d17" Factor)

The deuterium labels are located on the isopropyl groups and the phenyl ring of the propofol moiety.

  • C-D Bond Strength: These are non-exchangeable positions under normal conditions. The label is highly stable.

  • Risk: Extreme acidic conditions (e.g., heating in strong HCl) could theoretically induce aromatic proton exchange, but this is rare in standard bioanalysis.

C. Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode: hydrolysis of the ester.

HydrolysisPathway Ester Propofol Gluc-d17 Methyl Ester (Intact IS) Transition Tetrahedral Intermediate Ester->Transition + Water/Base Water H2O / OH- Water->Transition Acid Propofol Gluc-d17 (Free Acid) Transition->Acid Hydrolysis Methanol Methanol (Byproduct) Transition->Methanol

Figure 1: Hydrolysis pathway of this compound. The critical control point is preventing the formation of the transition state by controlling pH and water activity.

Storage & Handling Protocols

Stock Solution Integrity

The stability of the stock solution is the foundation of your assay.

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (Anhydrous) Methanol is protic and can promote transesterification or hydrolysis if trace water is present. Acetonitrile is aprotic and inert toward esters.
Temperature -20°C or -80°C Arrhenius kinetics dictate that lower temperatures exponentially slow hydrolysis rates.
Container Silanized Amber Glass Propofol derivatives are lipophilic and may adsorb to non-silanized glass. Amber glass prevents potential photo-oxidation of the aromatic ring.
Shelf Life 6 Months (Stock) While the C-D bonds are stable for years, the ester linkage is the limiting factor.
Processed Sample Stability (Autosampler)

Once the IS is spiked into biological matrices (plasma/urine) or mobile phases, it is most vulnerable.

  • pH Control: Buffer your mobile phase to pH 4.5 – 6.0 .

    • Avoid: High pH (>8.0) causes rapid saponification (hydrolysis).

    • Avoid: Very low pH (<2.0) catalyzes acid hydrolysis.

  • Temperature: Keep the autosampler at 4°C .

    • Data: At 25°C, methyl esters can show 5-10% degradation over 24 hours in aqueous buffers. At 4°C, this is typically <1%.

  • Solvent Evaporation: If using evaporation steps (e.g., SpeedVac), do not apply heat >40°C. The combination of heat + residual water leads to rapid degradation.

Troubleshooting Guide & FAQs

Scenario 1: "I see a 'Ghost Peak' or Mass Shift."

Symptom: You observe a peak at [M-14] relative to your standard, or your IS peak area is decreasing while a new peak appears at an earlier retention time. Diagnosis: Hydrolysis has occurred. The Methyl Ester (hydrophobic) has hydrolyzed to the Acid (hydrophilic), which elutes earlier in Reverse Phase chromatography. Corrective Action:

  • Check the pH of your reconstitution solvent. Is it neutral?

  • Did the samples sit at room temperature for >4 hours?

  • Protocol Fix: Prepare fresh working standards daily. Switch reconstitution solvent to 50:50 ACN:Water (buffered).

Scenario 2: "My Internal Standard Retention Time is Shifting."

Symptom: The this compound elutes slightly earlier than the non-deuterated standard (if comparing) or shifts between runs. Diagnosis: Deuterium Isotope Effect.

  • Explanation: C-D bonds are shorter and less lipophilic than C-H bonds. It is normal for highly deuterated (d17) compounds to elute slightly earlier (2-5 seconds) than their unlabeled counterparts in high-resolution chromatography. Corrective Action:

  • This is expected behavior. Ensure the shift is consistent. If the shift increases over a run, check column equilibration.

Scenario 3: "Low Recovery / High Variation."

Symptom: IS peak area varies wildly between samples. Diagnosis: Adsorption or Matrix Effects.

  • Adsorption: The compound is sticking to plastic tips or plates.

  • Matrix: Ion suppression is affecting the IS (though d17 usually compensates, extreme suppression can still mask the signal). Corrective Action:

  • Adsorption: Use Low-Bind polypropylene plates or silanized glass inserts. Add 0.1% Formic Acid to the solvent to improve solubility and reduce surface binding.

Diagnostic Workflow (Decision Tree)

Use this flowchart to diagnose stability issues in your analytical run.

Troubleshooting Start Issue: Low IS Signal or Extra Peaks CheckMass Check Mass Spectrum (Is there an M-14 peak?) Start->CheckMass Hydrolysis Diagnosis: Hydrolysis (Ester -> Acid) CheckMass->Hydrolysis Yes (M-14 present) CheckRT Check Retention Time (Is it drifting?) CheckMass->CheckRT No Mass Shift CheckSolvent Check Solvent pH & Temp Hydrolysis->CheckSolvent Action Equilibration Diagnosis: Column Equilibration or Isotope Effect CheckRT->Equilibration Yes, Drifting CheckAdsorb Check Container (Glass vs Plastic) CheckRT->CheckAdsorb Stable RT Adsorption Diagnosis: Surface Adsorption CheckAdsorb->Adsorption Using Standard Plastic

Figure 2: Troubleshooting decision tree for this compound stability issues.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Hydrolysis Kinetics of Glucuronide Esters. (2020). Organic & Biomolecular Chemistry. [Link]

  • Propofol Glucuronide Analysis in Hair by LC-MS/MS. (2017). Journal of Chromatography B. [Link]

Preventing back-exchange of deuterium in labeled internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Back-Exchange of Deuterium in Labeled Internal Standards

Introduction: The "Silent Killer" of Quantitation

From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical Team Leads, Method Developers, and Mass Spectrometrists

In LC-MS/MS quantitation, Stable Isotope Labeled (SIL) internal standards are the gold standard.[1] However, deuterium (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


H) labels are not chemically inert. Unlike 

C or

N, deuterium can be lost to the solvent through back-exchange , a process where the deuterium on the standard swaps with protium (

H) from the mobile phase or matrix.[2]

This phenomenon is insidious because it causes the internal standard (IS) to "become" the analyte (mass shift from M+n to M+0). The result? False positives, non-linear calibration curves, and rising calculated concentrations in blank samples.

This guide provides the diagnostic workflows and chemical mitigation strategies required to secure your isotopic fidelity.

Module 1: Diagnostic Triage

Is it Back-Exchange or Ion Suppression?

Before altering chemistry, you must confirm the root cause. Signal loss alone is not proof of exchange; it could be matrix suppression.[3] The hallmark of back-exchange is a mass shift —specifically, the appearance of the unlabeled analyte mass (M+0) in the IS channel.

The "Stagnation Test" Protocol

This self-validating experiment distinguishes instability from suppression.

  • Preparation: Prepare a neat solution of your Deuterated IS (no matrix) in your initial mobile phase (e.g., 95:5 Water:MeOH + 0.1% Formic Acid).

  • T0 Injection: Inject immediately. Record the area of the IS (M+n) and the unlabeled analyte transition (M+0).

  • Stagnation: Leave the vial in the autosampler for 4, 8, and 24 hours.

  • Analysis: Re-inject at time points.

  • Interpretation:

    • If IS signal drops AND M+0 signal rises: Back-Exchange confirmed.

    • If IS signal drops but M+0 remains flat: Adsorption/Degradation (not exchange).

    • If IS signal is stable: Issue is likely Matrix Suppression (in real samples).

Diagnostic Decision Tree

DiagnosticTree start Observation: Low IS Recovery or High Blanks step1 Perform 'Stagnation Test' (Neat solvent, 24h wait) start->step1 decision1 Does M+0 (Analyte Mass) Increase over time? step1->decision1 result1 DIAGNOSIS: Back-Exchange decision1->result1 Yes result2 Check IS Signal (M+n) decision1->result2 No result3 DIAGNOSIS: Adsorption or Chemical Instability result2->result3 Decreases result4 DIAGNOSIS: Matrix Suppression (Issue is not chemical) result2->result4 Stable

Figure 1: Diagnostic logic flow to isolate deuterium back-exchange from other failure modes.

Module 2: Structural Vulnerability (The Chemistry)

Not all deuterium labels are created equal.[3][4] Understanding where the label sits on the molecule allows you to predict stability.

The Hierarchy of Lability
Label PositionStability RiskMechanismRecommendation
Heteroatoms (-OD, -ND-, -SD)Critical Instant exchange with protic solvents (

, MeOH).
NEVER USE. These exchange in seconds.
Alpha-Carbon (

to C=O)
High Keto-Enol Tautomerism (Acid/Base catalyzed).[5]Avoid if possible. Requires strict pH control.
Aromatic Ring (Ortho/Para to -OH/-NH2)Moderate Electrophilic Aromatic Substitution (Acid catalyzed).Stable at neutral pH; unstable in strong acid.
Aliphatic Backbone Safe C-D bond is inert (high bond dissociation energy).Preferred.
Aromatic Ring (Meta/Unactivated)Safe Inert under standard LC conditions.Preferred.
The Mechanism: Keto-Enol Tautomerism

The most common "surprise" failure occurs when deuterium is placed on a carbon adjacent to a ketone or aldehyde. Even though it is a C-D bond, the acidity of the


-proton allows it to detach, forming an enol intermediate. When the ketone reforms, it grabs a proton (

H) from the solvent instead of the original deuterium.

KetoEnol cluster_conditions Catalysts keto Deuterated Ketone (R-CD2-C=O) inter Enol Intermediate (R-CD=C-OH) keto->inter - D+ (Loss) product Protiated Ketone (R-CHD-C=O) inter->product + H+ (Gain from Solvent) acid Acid (H+) base Base (OH-)

Figure 2: The pathway of deuterium loss via keto-enol tautomerism. Note that the solvent provides the infinite pool of


H to replace the label.

Module 3: Mitigation Strategies

If you cannot change the internal standard (e.g., supply chain limits), you must alter the environment to "freeze" the exchange.

Strategy 1: pH Control (The "V" Curve)

Exchange rates are pH-dependent.[6][7] For amide/peptide backbones and many small molecules, the exchange rate follows a V-shaped curve with a minimum typically between pH 2.5 and 3.0 .

  • High pH (>7): Base-catalyzed exchange (rapid).

  • Very Low pH (<2): Acid-catalyzed exchange (rapid).

  • Target: Adjust aqueous mobile phases to pH 3.0 using Ammonium Formate/Formic Acid buffer rather than strong unbuffered acids.

Strategy 2: Solvent Engineering

Exchange requires a source of protons.[7]

  • Avoid: Methanol (protic).

  • Use: Acetonitrile (aprotic).

  • Protocol: Reconstitute samples in a high percentage of organic solvent (e.g., 80% ACN) if solubility permits, and minimize time in the aqueous mobile phase on-column.

Strategy 3: Temperature Suppression

Chemical exchange rates drop significantly with temperature.[6]

  • Autosampler: Set to 4°C (Standard).

  • Column Oven: If back-exchange is observed, reduce column temperature from 40°C to 25°C or even 15°C, trading back-pressure for isotopic stability.

Module 4: Selection & Synthesis (Prevention)

The best fix is prevention. When ordering custom synthesis or selecting a catalog IS, use this logic:

SelectionLogic q1 Proposed Deuterium Position d1 Is it on N, O, or S? q1->d1 d2 Is it Alpha to C=O? d1->d2 No stop1 REJECT (Instant Exchange) d1->stop1 Yes d3 Is it on an Aromatic Ring? d2->d3 No stop2 RISKY (Requires pH control) d2->stop2 Yes ok1 ACCEPT (If not activated by -OH/-NH2) d3->ok1 Yes ok2 GOLD STANDARD (Aliphatic/Stable) d3->ok2 No

Figure 3: Decision logic for selecting stable deuterium labels.

Frequently Asked Questions (FAQ)

Q: My internal standard peak is splitting into two. Is this back-exchange? A: Likely not. Back-exchange changes the mass, not necessarily the chromatography (unless the D vs H isotope effect is massive, which is rare). Peak splitting usually indicates separation of tautomers (keto vs. enol) or diastereomers. However, if the tautomers separate, one form may be more susceptible to exchange than the other.

Q: Can I just use D


O in my mobile phase to stop the exchange? 
A:  Theoretically, yes, but practically, it is expensive and creates a "forward exchange" problem where your analyte (which is protiated) starts picking up deuterium from the mobile phase, complicating the quantitation of the analyte itself.

Q: I have to use a D-labeled IS with exchangeable protons. What is the absolute best workflow? A:

  • Work Cold: Keep everything at 4°C.

  • Work Fast: Minimize autosampler residence time.

  • Work Acidic: Adjust pH to ~2.5-3.0.

  • Derivatize: If the labile H is on an amine or hydroxyl, use a derivatization agent (e.g., Dansyl chloride) to "cap" the exchangeable site before LC analysis.

References

  • BenchChem. (2025).[6][8][9][10] Technical Support Center: Troubleshooting Signal Loss of Deuterated Internal Standards. Retrieved from

  • Katta, V., & Chait, B. T. (1991).[11] Hydrogen/deuterium exchange electrospray ionization mass spectrometry: a method for probing protein conformational changes in solution. Journal of the American Chemical Society. Retrieved from

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules.[2][3][4][5][8][11][12][13] Retrieved from

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms.[5] Retrieved from

Sources

Minimizing carryover in the LC-MS/MS analysis of propofol

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to minimizing carryover in LC-MS/MS analysis for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the LC-MS/MS analysis of propofol. As a Senior Application Scientist, I understand the challenges researchers face in achieving accurate and reproducible quantification of this lipophilic compound. Propofol's inherent "stickiness" makes it a frequent cause of carryover, leading to compromised data integrity. This guide provides in-depth troubleshooting strategies, detailed cleaning protocols, and answers to frequently asked questions to help you minimize carryover and ensure the highest quality data.

Understanding Propofol Carryover: The "Why" Behind the Problem

Propofol (2,6-diisopropylphenol) is a highly lipophilic and volatile molecule with very low water solubility.[1][2][3] This inherent hydrophobicity is the primary driver of carryover issues in reversed-phase liquid chromatography. The molecule has a strong affinity for non-polar surfaces, leading to its adsorption onto various components of the LC-MS/MS system.

Carryover can be broadly categorized into two types:

  • Classic Carryover: A sequential decrease in the analyte peak area in a series of blank injections following a high-concentration sample. This is often due to the slow leaching of the analyte from a specific point in the system.[4]

  • Constant Carryover: A consistent, low-level peak in all blank injections, which may indicate contamination of a solvent or a persistent source of the analyte within the system.[4]

The following diagram illustrates the primary sources of propofol carryover within an LC-MS/MS system.

cluster_LC LC System cluster_MS MS System Autosampler Autosampler LC_Column LC Column Autosampler->LC_Column Incomplete Elution Tubing_Fittings Tubing & Fittings LC_Column->Tubing_Fittings Dead Volumes Ion_Source Ion Source Tubing_Fittings->Ion_Source Contamination Propofol_Sample High Concentration Propofol Sample Propofol_Sample->Autosampler Adsorption on: - Needle - Rotor Seal - Sample Loop caption Figure 1: Primary Sources of Propofol Carryover.

Caption: Figure 1: Primary Sources of Propofol Carryover.

Troubleshooting Guide: A Systematic Approach

When encountering propofol carryover, a systematic approach is crucial to efficiently identify and resolve the issue. The following workflow provides a logical sequence of steps to pinpoint the source of the problem.

A Observe Propofol Peak in Blank Injection B Isolate the Source: Autosampler vs. Column A->B C Perform 'No-Injection' Blank (Cycle injector without sampling) B->C Isolate K Check for Contamination in Mobile Phase/Blank B->K If constant carryover D Peak Present? C->D E Carryover is from Autosampler D->E Yes F Carryover is likely from Column or Downstream D->F No G Optimize Autosampler Wash Protocol E->G I Optimize Column Wash/Gradient F->I H Inspect/Replace Rotor Seal & Needle G->H J Consider Alternative Column Chemistry I->J caption Figure 2: Systematic Troubleshooting Workflow.

Caption: Figure 2: Systematic Troubleshooting Workflow.

In-Depth Protocols for Carryover Minimization

Here are detailed, step-by-step protocols for cleaning key components of your LC system to combat propofol carryover.

Protocol 1: Aggressive Autosampler and Injector Wash

The autosampler is a primary source of carryover. A multi-solvent wash is highly effective for removing residual propofol from the needle, sample loop, and injector port.

Materials:

  • Wash Solvent 1 (WS1): 50:50 (v/v) Isopropanol/Acetonitrile

  • Wash Solvent 2 (WS2): 100% Acetonitrile

  • Wash Solvent 3 (WS3): HPLC-grade water

Procedure:

  • Prime the Wash Solvents: Ensure all wash lines are thoroughly primed with the respective solvents.

  • Configure the Wash Method: Program your autosampler's wash method to perform the following sequence after each injection of a high-concentration propofol sample:

    • Step 1 (Strong Organic Wash): Perform at least two wash cycles using WS1. This strong organic mixture is effective at dissolving the lipophilic propofol.

    • Step 2 (Intermediate Wash): Follow with at least one wash cycle using WS2 to rinse away the isopropanol mixture.

    • Step 3 (Aqueous Rinse): Finally, perform at least one wash cycle with WS3 to remove any residual organic solvents and prepare the system for the next injection.

  • Optimize Wash Volume: Start with a wash volume of at least 500 µL for each step. If carryover persists, increase the wash volume and/or the number of wash cycles.[5]

Protocol 2: Comprehensive Column Cleaning and Regeneration

Propofol can accumulate on the head of the column or within the stationary phase, leading to carryover in subsequent runs. A thorough column wash at the end of each analytical batch is essential.

Materials:

  • Solvent A: HPLC-grade water

  • Solvent B: 100% Acetonitrile

  • Solvent C: 100% Isopropanol

Procedure:

  • Remove Mobile Phase Buffers: After your analytical run, replace the buffered mobile phase with a mixture of acetonitrile and water (e.g., the initial gradient conditions without buffer) and flush the column for at least 10 column volumes. This prevents buffer precipitation in high organic concentrations.

  • High Organic Flush: Wash the column with 100% Acetonitrile (Solvent B) for at least 20 column volumes.

  • Stronger Organic Flush: For persistent carryover, flush the column with 100% Isopropanol (Solvent C) for at least 20 column volumes. Isopropanol is a stronger solvent for hydrophobic compounds than acetonitrile.

  • Re-equilibration: Before the next analytical run, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: I'm still seeing propofol carryover after implementing aggressive wash protocols. What else can I do?

A1: If carryover persists, consider the following:

  • Injector Rotor Seal: The rotor seal is a consumable part that can wear over time, creating scratches and dead volumes where propofol can accumulate.[6] Replace the rotor seal as part of your routine maintenance.

  • Sample Diluent: Ensure your sample diluent is compatible with the initial mobile phase conditions to prevent precipitation of propofol in the injection system.

  • Mobile Phase Additives: The choice of mobile phase additive can influence carryover. While formic acid is common, some basic compounds exhibit reduced carryover with additives like ammonium hydroxide.[7] Experiment with different additives to see if they improve peak shape and reduce tailing, which can contribute to carryover.

  • Tubing Material: Propofol can adsorb to PEEK tubing.[8] While PEEK is often used for its biocompatibility, stainless steel tubing may be a better choice for propofol analysis to minimize adsorption.[9] If you must use PEEK, ensure it is high-quality and consider replacing it periodically.

Q2: Can the type of organic solvent in my mobile phase affect propofol carryover?

A2: Yes, the choice of organic solvent can have an impact. While acetonitrile is a common choice for reversed-phase chromatography, methanol can sometimes offer different selectivity and may be more effective at eluting highly hydrophobic compounds like propofol. If you are experiencing significant carryover with an acetonitrile gradient, consider developing a method using methanol.

Q3: How often should I perform a full system flush to prevent propofol buildup?

A3: The frequency of full system flushes depends on your sample throughput and the concentration of propofol you are analyzing. For high-throughput labs analyzing a wide range of concentrations, a weekly flush with a strong solvent like isopropanol is a good preventative measure.[10] Monitor your system's performance, and if you notice a gradual increase in background or carryover, perform a full system flush.

Q4: Are there any specific recommendations for the ion source to minimize propofol-related issues?

A4: For propofol analysis, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity than Electrospray Ionization (ESI).[7] Regardless of the ionization source, regular cleaning is crucial to prevent the buildup of non-volatile matrix components, which can trap propofol and contribute to background noise and carryover. Follow the manufacturer's instructions for cleaning your specific ion source.

Q5: What are the FDA's expectations regarding carryover in bioanalytical methods?

A5: The FDA's guidance on bioanalytical method validation states that carryover should be assessed and minimized.[11][12][13][14] While a specific acceptance criterion is not defined in the guidance, it is generally expected that the response of an analyte in a blank injection following a high-concentration standard should be no more than 20% of the lower limit of quantification (LLOQ).

Data Summary

ParameterValueReference
Propofol Solubility in WaterVery slightly soluble[1]
Propofol pKa11[2][3][15]
Octanol/Water Partition Coefficient6761:1 at pH 6-8.5[2][15]

References

  • ChemBK. propofol. [Link]

  • Saito, M., et al. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 2019. [Link]

  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. 2021. [Link]

  • ResearchGate. How can I solve my carry over issue in LC-MS/MS?. 2015. [Link]

  • Dolan, J. W. Attacking Carryover Problems. LCGC North America, 2001. [Link]

  • U.S. Food and Drug Administration. DIPRIVAN (propofol) injectable emulsion, USP. [Link]

  • Deranged Physiology. Propofol. 2025. [Link]

  • U.S. Food and Drug Administration. DIPRIVAN (Propofol) INJECTABLE EMULSION, USP. [Link]

  • SCIEX. What is the best way to flush a liquid chromatography system to remove contamination?. 2023. [Link]

  • Fechner, J., et al. Pharmacokinetics and pharmacodynamics of GPI 15715 or fospropofol (Aquavan injection) - a water-soluble propofol prodrug. Anesthesiology, 2003. [Link]

  • Regulations.gov. FDA Draft Guidance for Industry - Bioanalytical Method Validation. 2013. [Link]

  • Agilent. Agilent LC/MS – Care and Feeding. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Waters Corporation. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. [Link]

  • Jügelt, K., et al. Adherence of volatile propofol to various types of plastic tubing. Journal of Breath Research, 2017. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Welch Materials, Inc. Comprehensive Cleaning Methods for HPLC Autosampler Vials. 2025. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • Ehlers, M., et al. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024. [Link]

  • Thieme, D., et al. Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. Pharmaceuticals, 2023. [Link]

  • Chrom Tech. When To Use PEEK Tubing Over Stainless Steel Tubing in HPLC. 2025. [Link]

  • Shimadzu. HPLC: What solvents cannot be used in PEEK piping? | FAQ. 2020. [Link]

  • Chikhale, H. U., et al. High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics, 2024. [Link]

  • ResearchGate. High-throughput toxicological analysis of propofol in human whole blood by LC-MS. 2025. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • SCIEX. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]

  • Lee, S., et al. Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. Forensic Science International, 2020. [Link]

  • Sari, D. P., et al. Systematic review of the stability and compatibility of propofol injection. Journal of Basic and Clinical Physiology and Pharmacology, 2021. [Link]

  • ResearchGate. Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. [Link]

  • Ehlers, M., et al. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024. [Link]

  • Zeus. CHEMICAL COMPATIBILITY OF PEEK. [Link]

  • Darwin Microfluidics. PEEK (Polyetheretherketone) - Chemical Compatibility Chart. 2024. [Link]

  • Chen, X., et al. Enhanced sedative efficacy and delayed recovery in propofol anesthesia in a rat model of hepatic cirrhosis. Experimental and Therapeutic Medicine, 2018. [Link]

Sources

Improving recovery of propofol metabolites during sample extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Recovery of Propofol Metabolites During Sample Extraction

Introduction: The Polarity Paradox

User Context: You are likely facing a "seesaw" recovery problem. You can easily extract Propofol (the parent) using non-polar organic solvents, but you lose the metabolites (Propofol-Glucuronide, PG). Conversely, if you optimize for the polar metabolites, you often lose the parent drug due to volatility or solubility issues.

The Challenge: Propofol (


) is highly lipophilic and volatile. Its primary metabolite, Propofol-Glucuronide (PG), is polar, non-volatile, and susceptible to hydrolysis. A single extraction protocol rarely captures both with high efficiency unless specific "bridge" chemistries are used.

Module 1: Troubleshooting Guide (Q&A)

Category A: Low Recovery of Propofol Glucuronide (PG)

Q1: I am using a standard Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate, but my PG recovery is near zero. Why? Diagnosis: Polarity Mismatch. Propofol Glucuronide is a polar conjugate. In a traditional LLE system using non-polar solvents (hexane, cyclohexane, or heptane), the parent propofol partitions into the organic layer, but the glucuronide remains "trapped" in the aqueous sample or the interface. The Fix:

  • Switch to Solid Phase Extraction (SPE): Use a Polymeric Reversed-Phase sorbent (e.g., HLB or Strata-X). These sorbents possess a "hydrophilic-lipophilic balance" capable of retaining both the hydrophobic parent and the polar metabolite.

  • If you must use LLE: You must use a more polar solvent system, such as Ethyl Acetate acidified with formic acid, but this brings in more matrix interferences (phospholipids), causing ion suppression in LC-MS/MS.

Q2: My PG signal degrades over time in the autosampler. Is it unstable? Diagnosis: Enzymatic or Spontaneous Hydrolysis. While PG is relatively stable at 4°C, residual glucuronidase activity (if not quenched) or high pH conditions can hydrolyze the glucuronide back to the parent propofol. The Fix:

  • Acidification: Ensure the final extract is slightly acidic (0.1% Formic Acid). Glucuronides are generally more stable at pH < 5.

  • Temperature Control: Keep autosampler temperature at 4°C.

Category B: Variable Recovery of Parent Propofol

Q3: I have good metabolite recovery, but my Parent Propofol recovery fluctuates wildly (30–80%). Diagnosis: The Volatility Trap. Propofol is a volatile phenol. If your protocol involves an evaporation step (e.g., drying down eluents under nitrogen at 40°C), you are sublimating the propofol along with the solvent. The Fix:

  • The "Keeper" Solvent: Never evaporate to dryness. Add 20–50 µL of a high-boiling solvent (e.g., DMSO , DMF , or Tetradecane ) to the tube before evaporation. The propofol will concentrate into this droplet rather than flying off.

  • Avoid Evaporation: If sensitivity permits, use a "Dilute-and-Shoot" approach or a micro-elution SPE plate where the elution volume is small enough (e.g., 50 µL) to inject directly.

Category C: False Positives (The "Ghost" Parent)

Q4: I detect Propofol in samples that should only contain the Glucuronide. Is my extraction converting it? Diagnosis: In-Source Fragmentation. This is often an LC-MS artifact, not an extraction failure. The ion source (ESI) can be energetic enough to cleave the glucuronide bond during ionization, creating a propofol ion signal at the retention time of the glucuronide. The Fix:

  • Chromatographic Resolution: You must chromatographically separate the Parent from the Metabolite. If they co-elute, you cannot distinguish "real" propofol from "in-source generated" propofol.

Module 2: Optimized Workflows

Workflow Visualization: The Decision Matrix

The following diagram illustrates the critical decision points for selecting the correct extraction methodology based on your target analytes.

PropofolExtraction Start START: Define Target Analyte Target Target Selection Start->Target ParentOnly Parent Propofol Only Target->ParentOnly Lipophilic MetaboliteOnly Metabolites (PG) Only Target->MetaboliteOnly Polar Both Simultaneous (Parent + PG) Target->Both Mixed LLE Liquid-Liquid Extraction (LLE) Solvent: Hexane or Cyclohexane ParentOnly->LLE SPE Solid Phase Extraction (SPE) Polymeric Reversed-Phase (HLB/Strata-X) MetaboliteOnly->SPE PP Protein Precipitation (PP) MeOH/ACN (1:3) MetaboliteOnly->PP Rapid/Dirty Both->SPE LLE_Risk CRITICAL RISK: Volatility during drying LLE->LLE_Risk LLE_Fix SOLUTION: Add Keeper Solvent (DMSO/DMF) LLE_Risk->LLE_Fix SPE_Wash Wash Step: 5% MeOH (Remove salts) SPE->SPE_Wash SPE_Elute Elution: ACN or MeOH SPE_Wash->SPE_Elute SPE_Elute->LLE_Risk If drying required PP_Issue Issue: High Matrix Effect (Phospholipids) PP->PP_Issue

Caption: Decision tree for selecting extraction methodology. Note that simultaneous extraction strongly favors Polymeric SPE to bridge the polarity gap.

Protocol: Simultaneous SPE Extraction (Gold Standard)

This protocol is designed to recover both Propofol and Propofol-Glucuronide from plasma/serum while minimizing volatility losses.

Materials:

  • Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X, 30 mg).

  • Keeper Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

StepActionTechnical Rationale
1. Pre-treatment Mix 200 µL Plasma with 200 µL 2% Formic Acid (aq). Vortex.Acidification disrupts protein binding and ensures Propofol is neutral (un-ionized) for RP retention.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the sorbent ligands.
3. Loading Load the pre-treated sample at gravity or low vacuum (1 mL/min).Slow loading maximizes interaction time with the sorbent.
4. Washing Wash with 1 mL 5% Methanol in Water.Removes salts and highly polar interferences without eluting the Glucuronide.
5. Elution Elute with 1 mL Acetonitrile (or MeOH).CRITICAL: Strong organic solvent releases both hydrophobic parent and polar metabolites.
6. Concentration Add 20 µL DMSO (Keeper) to the tube. Evaporate under

at 35°C until volume reaches ~20 µL (do not dry completely).
The volatile Propofol partitions into the DMSO droplet as the Acetonitrile evaporates, preventing sublimation.
7. Reconstitution Add mobile phase (e.g., 180 µL) to the residual DMSO.Matches the initial mobile phase conditions for good peak shape.

Module 3: Comparative Recovery Data

The following table summarizes expected recovery rates based on method selection. Note the failure of standard LLE for metabolites.

Extraction MethodSolvent / SorbentPropofol RecoveryPropofol-Glucuronide RecoveryCleanliness (Matrix Effect)
LLE (Standard) Hexane / CyclohexaneHigh (>85%)Very Low (<5%) High (Clean)
LLE (Polar) Ethyl Acetate / Formic AcidModerate (60-70%)*Moderate (50-60%)Low (Dirty)
Protein Precip. ACN / MeOH (3:1)High (>90%)High (>90%)Very Low (High Suppression)
SPE (Polymeric) HLB / Strata-X High (>85%) High (>85%) High (Clean)

*Losses in Polar LLE are often due to evaporation issues rather than extraction efficiency.

References

  • Sørensen, L. K., & Hasselstrøm, J. B. (2015). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry and the influence of sample storage conditions on the reliability of the test results.[1] Journal of Pharmaceutical and Biomedical Analysis, 109, 158-163.[1]

  • Maas, A., et al. (2017). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses.[2][3] Journal of Pharmaceutical and Biomedical Analysis, 146, 236-243.[2][3]

  • Guitton, J., et al. (1998). Quantitation of propofol and its metabolites in human urine by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 151-157.

  • Plummer, G. F. (1987). Improved method for the determination of propofol in blood by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 421, 171-176.

Sources

Technical Support Center: Propofol Glucuronide-d17 Methyl Ester MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PG-D17-ME-OPT Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]

Executive Summary

You are attempting to analyze Propofol Glucuronide-d17 Methyl Ester . This is a specific derivative of the major propofol metabolite. Unlike the standard Propofol Glucuronide (which is acidic and analyzed in ESI negative mode), the Methyl Ester derivative blocks the carboxylic acid moiety.

Crucial Technical Pivot: This molecule will not ionize efficiently in ESI Negative mode (the standard for glucuronides). You must switch to ESI Positive mode , likely relying on adduct formation (


 or 

).

This guide addresses the unique challenges of this derivative: ionization polarity inversion, deuterium isotope effects on chromatography, and collision energy tuning for the heavy isotope.

Module 1: Ion Source & Polarity (The "No Signal" Troubleshooting)

Q: I am using standard Propofol Glucuronide parameters (ESI Negative), but I see no signal for the Methyl Ester. Is my standard degraded?

A: Your standard is likely fine; your polarity is wrong. Standard Propofol Glucuronide (


) relies on the deprotonation of the carboxylic acid (

) for detection in ESI Negative mode. The Methyl Ester (

) has capped this acidic site with a methyl group. It is now a neutral, lipophilic ether-ester.

Protocol for Signal Recovery:

  • Switch to ESI Positive (+).

  • Mobile Phase Modification: You must supply a cation source.[1] Add 5mM Ammonium Formate or Ammonium Acetate to your aqueous mobile phase.

  • Target Adducts: Scan for the Ammonium adduct

    
    . Protonation 
    
    
    
    is often weak for this molecule because the ether oxygen is not highly basic.

Diagnostic Workflow:

IonizationLogic Start No Signal for Methyl Ester? CheckPol Check Polarity Start->CheckPol ESINeg ESI Negative (-) CheckPol->ESINeg Current ESIPos ESI Positive (+) ESINeg->ESIPos SWITCH MODE Adduct Check Adduct Source ESIPos->Adduct Proton [M+H]+ (Weak Signal) Adduct->Proton 0.1% Formic Acid Ammonium [M+NH4]+ (Strong Signal) Adduct->Ammonium Ammonium Buffer Action Add 5mM NH4 to Mobile Phase Ammonium->Action

Figure 1: Decision tree for correcting ionization parameters. The methyl ester modification necessitates a shift from deprotonation (ESI-) to adduct formation (ESI+).[1]

Module 2: MS/MS Transitions & Collision Energy

Q: What are the optimal transitions for the d17-Methyl Ester?

A: You must account for the mass shift of the d17 label and the Methyl group.

  • Propofol (d0): MW ~178[1]

  • Propofol-d17: MW ~195 (17 Deuteriums replace Hydrogens on isopropyls and ring).[1]

  • Glucuronide Moiety: Adds 176 Da.

  • Methyl Ester: Adds 14 Da.

  • Total MW (Neutral): ~385 Da.[1]

Primary Transition (Quantifier): The most stable fragmentation in ESI+ for this structure is the neutral loss of the derivatized glucuronic acid moiety, leaving the stable Propofol-d17 carbocation.

ParameterValueExplanation
Precursor Ion 403.3

Ammonium adduct is usually dominant.[1]
Alt. Precursor 386.3

Use only if Ammonium buffer is absent (lower sensitivity).[1]
Product Ion 195.2

Cleavage of the ether bond; loss of methyl-glucuronide.[1]
Cone Voltage 25-35 V Moderate energy to prevent in-source fragmentation of the ether.[1]
Collision Energy (CE) 20-30 eV Note: Deuterium bonds (

) are stronger than

.[1] You may need +2-5 eV higher CE compared to the non-deuterated analog.[1]

Fragmentation Pathway Logic:

Fragmentation Precursor Precursor Ion [M+NH4]+ m/z ~403 Collision Collision Cell (CID) Loss of NH3 (-17) Loss of Methyl-Glucuronide (-190) Precursor->Collision Acceleration Product Product Ion [Propofol-d17]+ m/z ~195 Collision->Product Primary Transition Neutral Neutral Fragment (Methyl Glucuronide) Collision->Neutral Silent Loss

Figure 2: Fragmentation pathway.[1] The ammonium adduct loses ammonia and the sugar moiety to yield the stable core cation.

Module 3: Chromatography & Isotope Effects

Q: My d17 internal standard elutes slightly earlier than the analyte. Is this a problem?

A: This is a known physical phenomenon called the Deuterium Isotope Effect . Heavily deuterated compounds (like d17) often have slightly lower lipophilicity than their hydrogenated counterparts because the


 bond is shorter and has a smaller molar volume.
  • Observation: The d17 peak may elute 0.1–0.2 minutes before the d0 analyte on a C18 column.

  • Impact: This is acceptable unless you are using very narrow integration windows.[1]

  • Correction: Ensure your MRM dwell time windows overlap sufficiently to capture both the d0 (analyte) and d17 (IS) peaks. Do not rely on a single retention time marker for both if the peak width is narrow.

Chromatographic Tuning for Methyl Esters: Because the methyl ester is significantly less polar than the free acid glucuronide:

  • Column: C18 is suitable (e.g., BEH C18).[2]

  • Gradient: You will need a higher percentage of organic solvent (Acetonitrile/Methanol) to elute the Methyl Ester compared to the free acid.

    • Free Acid Elution: ~30-40% Organic.[1]

    • Methyl Ester Elution: ~50-60% Organic.[1]

References & Validation Sources
  • Propofol Glucuronide Analysis (Baseline Methodology):

    • Source: Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[2][3] Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024.

    • Relevance: Establishes the baseline ESI- method for the underivatized metabolite, highlighting the contrast needed for the methyl ester derivative.

  • Deuterium Isotope Effects in LC-MS:

    • Source: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.[1][4] Global Journal of Pharmacy & Pharmaceutical Sciences, 2017.[4]

    • Relevance: Explains the retention time shifts and bond strength differences (impacting Collision Energy) for heavily deuterated (d17) molecules.

  • Propofol-d17 Glucuronide Standards:

    • Source: Sigma-Aldrich / Cerilliant Certified Reference Materials.[1]

    • Relevance: Confirms the structural integrity and commercial availability of the d17-glucuronide core used for the methyl ester synthesis.

Disclaimer: The methyl ester of propofol glucuronide is typically a synthetic intermediate or a specific research tool. Standard clinical assays usually target the underivatized glucuronide in ESI Negative mode. Ensure your protocol specifically requires the methyl ester before proceeding with ESI Positive optimization.

Sources

Validation & Comparative

Cross-validation of LC-MS/MS and GC-MS methods for propofol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Anesthesia: A Comparative Guide to Propofol Quantification via GC-MS vs. LC-MS/MS Subtitle: Overcoming Volatility and Ionization Challenges in Biological Matrices

Executive Summary: The Analytical Dilemma

Propofol (2,6-diisopropylphenol) presents a unique "Catch-22" for bioanalytical chemists. Its lipophilicity and volatility make it an ideal candidate for Gas Chromatography (GC), yet its phenolic hydroxyl group often necessitates derivatization to prevent peak tailing. Conversely, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high throughput, propofol’s poor ionization efficiency in Electrospray Ionization (ESI) and susceptibility to matrix effects create significant hurdles.

This guide provides a validated cross-comparison of these two gold-standard methodologies. It moves beyond simple "recipe" listing to explore the mechanistic reasons for method selection, specifically addressing the critical risk of glucuronide interference in LC-MS/MS workflows.

Physicochemical Context & Challenges

Before defining protocols, we must understand the molecule's behavior.

  • Volatility: Propofol has a boiling point of 256°C but high vapor pressure. Critical Failure Point: Evaporating extracts to dryness (common in SPE/LLE) often results in significant analyte loss (up to 40%).

  • Metabolism: Propofol is rapidly metabolized to Propofol Glucuronide (PG) . In LC-MS sources, PG can undergo in-source fragmentation, losing the glucuronide moiety and masquerading as parent propofol, leading to gross overestimation.

Method A: GC-MS (The Robust Benchmark)

Core Philosophy: Utilize propofol's volatility but stabilize the hydroxyl group to ensure sharp peak shapes and reproducible retention times.

Experimental Protocol
  • Matrix: Plasma (200 µL)

  • Internal Standard (IS): Thymol or Propofol-d17.[1]

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

Step-by-Step Workflow:

  • Extraction: Add 200 µL plasma + 20 µL IS + 200 µL Phosphate Buffer (pH 6.0).

  • LLE: Add 2 mL Cyclohexane (avoids evaporation losses compared to ether). Vortex 5 min, Centrifuge.

  • Separation: Transfer organic layer to a clean vial. DO NOT EVAPORATE TO DRYNESS.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 min.

  • Injection: 1 µL splitless injection.

Instrument Parameters:

  • Column: DB-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium (1 mL/min).

  • MS Mode: SIM (Selected Ion Monitoring).[2][3]

    • Target Ions: m/z 235 (Derivatized Propofol), m/z 250.[4]

Method B: LC-MS/MS (The High-Throughput Challenger)

Core Philosophy: Avoid derivatization to increase speed, utilizing APCI (Atmospheric Pressure Chemical Ionization) instead of ESI to ionize the non-polar propofol molecule effectively.

Experimental Protocol
  • Matrix: Plasma (100 µL)

  • Internal Standard: Propofol-d17.[4][5]

  • Ionization Source: APCI (Negative Mode). Note: ESI is often insufficient for underivatized propofol.

Step-by-Step Workflow:

  • Protein Precipitation (PPT): Add 100 µL plasma + 300 µL Acetonitrile (containing IS).

  • Vortex/Centrifuge: Vortex 1 min, Centrifuge at 13,000 rpm for 10 min.

  • Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).

  • Injection: 10 µL directly into LC-MS/MS.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1mm).

  • Mobile Phase:

    • A: Water (no additives, or 2mM Ammonium Acetate).

    • B: Methanol/Acetonitrile.[6]

  • MS Transitions (MRM - Negative Mode):

    • Propofol: 177.2

      
       161.0 (Loss of methane/radical).
      
    • Propofol-d17: 194.2

      
       174.2.
      

The "Glucuronide Trap" (Critical Validation Step)

In LC-MS/MS, Propofol Glucuronide (PG) elutes earlier than Propofol. However, if chromatographic resolution is poor, PG entering the source can fragment:



If this happens while the MS monitors the Propofol transition (177


 161), the detector counts the metabolite as the drug.

Diagram 1: The Glucuronide Interference Pathway

Glucuronide_Interference cluster_0 LC Separation (Critical) cluster_1 MS Source (APCI/ESI) PG Propofol Glucuronide (Polar) Frag In-Source Fragmentation PG->Frag Co-elution Risk Prop Propofol (Non-Polar) Ion Propofol Ion (m/z 177) Prop->Ion Direct Ionization Frag->Ion False Positive Signal

Caption: If Propofol Glucuronide is not chromatographically separated, it fragments in the source, artificially inflating the Propofol signal.

Cross-Validation & Data Comparison

The following data summarizes a typical cross-validation study (based on aggregated literature values, e.g., Bertol et al., Yuan et al.).

Table 1: Performance Metrics Comparison

MetricGC-MS (Silylation)LC-MS/MS (APCI Negative)
Linearity Range 10 – 5000 ng/mL5 – 10,000 ng/mL
LOD (Limit of Detection) ~2 ng/mL~0.5 ng/mL
Sample Prep Time High (45-60 mins)Low (15 mins)
Precision (CV%) 3.5% - 6.0%2.3% - 5.5%
Specificity Excellent (Retention + Ions)Good (Risk of Glucuronide interference)
Throughput ~20 samples/day~100 samples/day

Diagram 2: Decision Matrix for Method Selection

Decision_Matrix Start Start: Select Method Throughput Is High Throughput Critical? Start->Throughput Sensitivity Is Ultra-Trace Sensitivity Required? (< 1 ng/mL) Throughput->Sensitivity No LCAPCI LC-MS/MS (APCI) Fast, Simple Prep Throughput->LCAPCI Yes Equip Available Instrumentation? Sensitivity->Equip No LCESI LC-MS/MS (Derivatized/Azo) Ultra-Sensitive Sensitivity->LCESI Yes GCMS GC-MS (Derivatized) Robust, Specific Equip->GCMS GC-MS Only Equip->LCAPCI LC-MS Only

Caption: Selection logic based on laboratory constraints. APCI is preferred for speed; GC-MS for robustness without specialized MS sources.

Authoritative Verdict

For clinical therapeutic drug monitoring (TDM) where speed is paramount, LC-APCI-MS/MS is the superior choice. It avoids the time-consuming derivatization step of GC and the ionization suppression issues of ESI.

For forensic toxicology where "gold standard" confirmation is required and sample volume may be limited or degraded, GC-MS (with silylation) remains the benchmark due to its superior chromatographic resolution of volatiles and established spectral libraries.

Final Recommendation: If implementing LC-MS/MS, you must monitor the Propofol Glucuronide transition (m/z 353


 175) to prove it is chromatographically resolved from the parent drug (m/z 177 

161).

References

  • Bertol, E., et al. (2015).[4] "LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures." Forensic Science International.[5]

  • Yuan, H., et al. (2016). "A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study." Journal of Chromatography B.

  • Lee, H.C., et al. (2012). "Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine." Journal of Chromatography B.

  • Vaiano, F., et al. (2015). "Enhancing the sensitivity of the LC–MS/MS detection of propofol in urine and blood by azo-coupling derivatization." Analytica Chimica Acta.

Sources

Precision Quantification of Propofol Glucuronide: Direct LC-MS/MS vs. Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the realm of pharmacokinetic profiling and forensic toxicology, Propofol (2,6-diisopropylphenol) presents a unique challenge. While the parent drug is rapidly cleared from the bloodstream (t½ ~ 40 mins), its Phase II metabolite, Propofol Glucuronide (PG) , persists significantly longer, offering a detection window of up to 60+ hours [1].

For researchers and drug development professionals, the accurate quantification of PG is not merely a metabolic footnote—it is critical for understanding renal clearance mechanisms, detecting unauthorized use, and evaluating glucuronidation capacity in special populations (e.g., neonates or renal failure patients).

This guide objectively compares the two dominant analytical paradigms:

  • The Legacy Method: Indirect quantification via enzymatic/alkaline hydrolysis followed by GC-MS or HPLC.

  • The Modern Standard: Direct quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Stable Isotope Dilution.

As we will demonstrate, the Direct LC-MS/MS approach offers superior accuracy, precision, and throughput, effectively rendering hydrolysis methods obsolete for high-integrity bioanalysis.

Metabolic Context & Analytical Challenges

Propofol undergoes extensive hepatic and extrahepatic metabolism. Approximately 70% of a dose is directly conjugated by UGT1A9 to form Propofol Glucuronide. The remaining fraction is hydroxylated by CYP2B6/CYP2C9 to 4-hydroxypropofol, which is subsequently glucuronidated or sulfated [2].

Diagram 1: Propofol Metabolic Pathways

This diagram illustrates the dominance of the glucuronidation pathway, highlighting why PG is the primary analyte of interest.

PropofolMetabolism Propofol Propofol (Parent Drug) PG Propofol Glucuronide (Major Metabolite ~70%) Propofol->PG Direct Glucuronidation (UGT1A9) OH_Prop 4-Hydroxypropofol Propofol->OH_Prop Hydroxylation (CYP2B6, CYP2C9) Sulfate 4-OH-Propofol Sulfate OH_Prop->Sulfate Sulfation Gluc2 4-OH-Propofol Glucuronide OH_Prop->Gluc2 Glucuronidation

Caption: Major metabolic pathways of Propofol.[1][2] Direct glucuronidation (Green path) represents the primary clearance route.

Comparative Analysis: Direct vs. Indirect Quantification

The "product" in this evaluation is the Direct LC-MS/MS Methodology , which we compare against the traditional Hydrolysis approach.

The Legacy Flaw: Indirect Hydrolysis

Historically, labs quantified PG by treating plasma/urine with β-glucuronidase to cleave the glucuronide moiety, converting it back to propofol. The total propofol is then measured, and the initial free propofol is subtracted.

  • Critical Weakness 1 (Incomplete Hydrolysis): Enzyme efficiency varies by lot and source (e.g., E. coli vs. Helix pomatia), leading to underestimation of PG concentrations [3].

  • Critical Weakness 2 (Acyl Migration): Propofol glucuronide is an ether glucuronide and is relatively stable, but harsh hydrolysis conditions can degrade the parent compound or induce artifacts.

  • Critical Weakness 3 (Subtractive Error): Calculating PG by subtracting "Free Propofol" from "Total Propofol" propagates measurement errors from two separate assays.

The Modern Standard: Direct LC-MS/MS

Direct quantification analyzes the intact glucuronide molecule.

  • Mechanism: Uses Negative Electrospray Ionization (ESI-).[1] Unlike Propofol (which ionizes poorly in ESI), the glucuronide moiety is highly polar and ionizes efficiently, offering exceptional sensitivity.

  • Precision: Eliminates the biological variability of enzymatic cleavage.

  • Throughput: Removes the 2–16 hour incubation step required for hydrolysis.

Table 1: Performance Matrix
FeatureIndirect Quantification (Hydrolysis + GC/MS)Direct Quantification (LC-MS/MS)
Analyte Measured Propofol (after cleavage)Intact Propofol Glucuronide
Sample Prep Time High (4–16 hours incubation)Low (< 1 hour)
Accuracy Risk High (Enzyme efficiency variability)Low (Defined by Reference Std)
Precision (%CV) Typically 10–15%< 5% (Intra-day)
Sensitivity (LLOQ) ~50 ng/mL (limited by background)~1–5 ng/mL (Urine/Plasma)
Specificity Low (Cannot distinguish isomers easily)High (MRM Transitions)

Technical Deep Dive: The Direct Quantification Protocol

To achieve high-fidelity results (Accuracy: 95–105%, Precision: <5% CV), the following protocol parameters are recommended based on validated bioanalytical standards [4].

Internal Standard Selection

Crucial Step: Do NOT use Propofol-d17 as the internal standard for Propofol Glucuronide.

  • Why? The physicochemical properties (retention time, matrix effects) of the parent drug differ vastly from the glucuronide.

  • Recommendation: Use Propofol Glucuronide-d17 (PG-d17) . This stable isotope-labeled analog co-elutes with the analyte, perfectly compensating for matrix effects and ionization suppression.

Sample Preparation[3][4]
  • Urine: "Dilute-and-Shoot" is often sufficient due to high PG concentrations. Dilute 1:10 with mobile phase to reduce matrix effects.

  • Plasma/Serum: Protein Precipitation (PPT) with cold Acetonitrile (1:3 ratio) is preferred over SPE for throughput, provided a high-efficiency column is used.

LC-MS/MS Configuration[5]
  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Quantifier:

      
       353.2 
      
      
      
      177.1 (Loss of glucuronide moiety).
    • Qualifier:

      
       353.2 
      
      
      
      113.0 (Fragmentation of glucuronide ring).
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1] PG is polar; ensure initial gradient conditions (e.g., 10% B) hold long enough to separate it from the void volume to avoid ion suppression.

Diagram 2: Validated Analytical Workflow

This workflow ensures data integrity by incorporating self-validating checks (IS response).

AnalyticalWorkflow Start Sample Collection (Plasma/Urine) IS_Add Add Internal Standard (PG-d17) Start->IS_Add Prep Protein Precipitation (Acetonitrile 1:3) or Dilution IS_Add->Prep Centrifuge Centrifugation (10,000g, 10 min) Prep->Centrifuge LC LC Separation (C18 Column, Gradient Elution) Centrifuge->LC Inject Supernatant MS MS/MS Detection (ESI-, MRM 353->177) LC->MS Data Quantification (Peak Area Ratio PG/PG-d17) MS->Data

Caption: Step-by-step workflow for Direct LC-MS/MS quantification of Propofol Glucuronide.

Experimental Validation Data

The following data summarizes typical validation results comparing Direct LC-MS/MS against Hydrolysis methods, derived from aggregated bioanalytical studies [5][6].

Accuracy & Precision
  • Direct Method: Demonstrates tight clustering of data points.

    • Intra-day Precision: 1.9% – 4.5%

    • Accuracy: 96% – 104%

  • Hydrolysis Method: Shows drift due to enzyme instability.

    • Intra-day Precision: 8.5% – 12.0%

    • Accuracy: 85% – 115%

Matrix Effects

Matrix effect (ME) is the "Achilles heel" of LC-MS.[3]

  • Observation: Urine samples often show ion suppression (ME < 100%).

  • Solution: Using PG-d17 corrects this completely. If the analyte signal is suppressed by 20%, the IS signal is also suppressed by 20%, maintaining the correct ratio.

  • Data Point: In human hair analysis, matrix effects were controlled within ±10.6% using this protocol [7].

Expert Insights & Troubleshooting

As an Application Scientist, I frequently encounter these specific issues in client labs:

  • "My Propofol signal is weak, but PG is strong."

    • Cause: You are likely in ESI Negative mode.[4] Propofol does not ionize well here.[5]

    • Fix: If you must measure both simultaneously, use a polarity switching method (ESI- for PG, ESI+ or APCI for Propofol), or derivatize the Propofol [7]. However, for PG quantification alone, ESI- is optimal.

  • "The PG peak is splitting."

    • Cause: Solvent mismatch. Injecting a high-organic extract (e.g., 100% ACN) into a high-aqueous initial gradient.

    • Fix: Evaporate and reconstitute in the initial mobile phase (e.g., 10% ACN / 90% Water).

  • "Is PG stable in the freezer?"

    • Verdict: Yes. Studies confirm PG stability in human plasma at -20°C for extended periods (up to 8 years for Propofol, with PG showing similar robust stability in shorter-term studies) [8]. However, avoid repeated freeze-thaw cycles (>3) to prevent hydrolysis.

References

  • USDTL. (2013). Long-Term Detection of Propofol Glucuronide in Urine Following Anesthetic Induction and Maintenance with Propofol. United States Drug Testing Laboratories. Link

  • K.H. University. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Elsevier.[6] Link

  • Y. Park et al. (2025). Simultaneous determination of propofol and its glucuronide in whole blood by liquid chromatography–electrospray tandem mass spectrometry.[7] ResearchGate.[8] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • J. Kim et al. (2013).[5] Quantitative analysis of propofol-glucuronide in hair as a marker for propofol abuse.[4][5][9][10] Analytical and Bioanalytical Chemistry.[6][11][12][5][7][8][9][13][14][15] Link

  • I.P. Panagiotidis et al. (2019). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair. Forensic Science International.[6] Link

  • S. Lee et al. (2025). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology.[6][9][13][14] Link

  • A. Bienert et al. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years.[13][14] PMC. Link

Sources

A Senior Application Scientist's Guide to Sample Preparation for Propofol Analysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical First Step in Accurate Propofol Quantification

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1][2] Accurate quantification of propofol in biological matrices such as plasma, whole blood, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. However, the inherent complexity of these biological samples presents a significant analytical challenge. Endogenous components like proteins and phospholipids can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry and compromised chromatographic performance. Therefore, a robust and efficient sample preparation protocol is not merely a preliminary step but the very foundation of reliable and reproducible results.

This guide provides an in-depth comparison of various sample preparation techniques for propofol analysis. We will delve into the mechanistic principles of each method, from the workhorse techniques of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to more contemporary approaches like Supported Liquid Extraction (SLE), QuEChERS, and microextraction methods. This document is designed to equip researchers with the knowledge to select and optimize the most suitable sample preparation strategy for their specific analytical needs, ensuring both scientific integrity and operational efficiency.

Understanding Propofol's Physicochemical Properties: The Key to Effective Extraction

A successful extraction strategy is built upon a thorough understanding of the analyte's physicochemical properties. Propofol is a lipophilic, weakly acidic molecule with a pKa of approximately 11 and a logP (octanol-water partition coefficient) of around 3.8.[3][4][5] This high lipophilicity indicates its preference for non-polar organic solvents over aqueous media, a key consideration for LLE and SPE.[6] Its acidic nature, though weak, allows for manipulation of its ionization state through pH adjustment, which can be leveraged to enhance extraction efficiency and selectivity. At physiological pH (~7.4), propofol exists predominantly in its non-ionized, more lipophilic form, making it amenable to extraction into organic solvents.

I. Protein Precipitation (PPT): The Rapid, Non-Selective Approach

Protein precipitation is a straightforward and high-throughput technique for removing proteins from biological samples, making it a popular choice in many bioanalytical laboratories.[7][8]

The Causality Behind the Method

The principle of PPT lies in altering the solvation of proteins to induce their denaturation and subsequent precipitation. This is typically achieved by adding an organic solvent, such as acetonitrile or methanol, that is miscible with the aqueous sample.[9] The organic solvent disrupts the hydration layer surrounding the protein molecules, leading to their aggregation and precipitation.[10]

Experimental Workflow

PPT_Workflow

Performance and Considerations

PPT is valued for its speed, simplicity, and low cost. However, it is a non-selective method. While it effectively removes a large portion of proteins, it does not eliminate other endogenous interferences like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.[11] The resulting supernatant may also be diluted, potentially impacting the limit of quantification (LOQ).

II. Liquid-Liquid Extraction (LLE): The Classic Partitioning Technique

Liquid-liquid extraction is a traditional yet effective method for isolating analytes from a complex matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[12]

The Causality Behind the Method

The efficiency of LLE is governed by the partition coefficient (logP) of the analyte.[13] Propofol's high logP of ~3.8 indicates a strong preference for non-polar organic solvents.[5] By selecting an appropriate water-immiscible organic solvent, propofol can be efficiently partitioned from the aqueous biological matrix into the organic phase, leaving behind more polar, water-soluble interferences. The choice of solvent is critical; solvents like ethyl acetate and hexane are commonly used for propofol extraction.[14][15] Adjusting the pH of the aqueous phase can further optimize extraction by ensuring propofol remains in its non-ionized, more lipophilic state.

Experimental Workflow

LLE_Workflow

Performance and Considerations

LLE generally provides cleaner extracts than PPT, leading to reduced matrix effects and improved sensitivity. However, it is more labor-intensive, requires larger volumes of organic solvents, and can be difficult to automate.[8] Emulsion formation at the solvent interface is a common issue that can hinder phase separation and lead to poor recovery and reproducibility.[16]

III. Solid-Phase Extraction (SPE): The Selective and Versatile Approach

Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[7][17]

The Causality Behind the Method

SPE operates on the principles of chromatography.[7] For a non-polar compound like propofol in a polar (aqueous) matrix, a reversed-phase SPE sorbent (e.g., C18) is typically used.[18] The hydrophobic propofol molecules are adsorbed onto the non-polar sorbent via van der Waals forces, while polar matrix components pass through. A wash step with a weak organic solvent can remove less retained interferences. Finally, a strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified propofol. Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange functionalities, can offer even greater selectivity. For instance, a mixed-mode cation exchange (MCX) cartridge can be used to effectively extract propofol.[19]

Experimental Workflow

SPE_Workflow

Performance and Considerations

SPE is capable of producing very clean extracts with high analyte recovery and concentration, leading to excellent sensitivity and minimal matrix effects.[19] It is also highly amenable to automation. However, method development for SPE can be more complex and time-consuming compared to PPT and LLE. The cost per sample is also generally higher due to the price of the SPE cartridges.[4]

IV. Modern and Miniaturized Techniques: Pushing the Boundaries of Efficiency

In recent years, several innovative sample preparation techniques have emerged, offering advantages in terms of speed, solvent consumption, and automation.

A. Supported Liquid Extraction (SLE)

SLE simplifies LLE by immobilizing the aqueous sample on an inert solid support, such as diatomaceous earth.[20] A water-immiscible organic solvent is then passed through the support, allowing for the partitioning of the analyte into the organic phase without the vigorous shaking required in traditional LLE. This eliminates the risk of emulsion formation and enhances reproducibility.

B. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the extraction of drugs from biological samples.[21][22] It typically involves an initial extraction with an organic solvent (e.g., acetonitrile) and partitioning salts, followed by a dispersive SPE (d-SPE) cleanup step to remove interferences. This method is known for its high throughput and efficiency.

C. Microextraction Techniques

Miniaturized extraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME) and Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) , have gained traction due to their minimal solvent consumption and high enrichment factors.

  • DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a large surface area for efficient extraction.[23]

  • HF-LPME utilizes a porous hollow fiber to contain a small volume of acceptor phase, which is separated from the sample by a supported liquid membrane (SLM) immobilized in the pores of the fiber.[17][24] The analyte partitions from the sample, through the SLM, and into the acceptor phase.

Comparative Performance Data

The following table summarizes key performance parameters for different sample preparation techniques for propofol analysis, compiled from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

TechniqueRecovery (%)Matrix Effect (%)LOQ (ng/mL)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Variable, can be lower due to co-precipitationHigh potential for ion suppression5 - 50Fast, simple, low cost, high throughputNon-selective, significant matrix effects, sample dilution
Liquid-Liquid Extraction (LLE) > 95%[14][15]Moderate2.5 - 5High recovery, cleaner extracts than PPTLabor-intensive, emulsion formation, large solvent volumes
Solid-Phase Extraction (SPE) > 96%[19]Minimal (e.g., 95.3 - 101.4%)[19]1 - 25[19][25]High selectivity, clean extracts, high recovery, automatableMore complex method development, higher cost per sample
Supported Liquid Extraction (SLE) > 95%Low2.5 - 5No emulsions, high reproducibility, automatableHigher cost than LLE
DLLME Satisfactory[23]N/A200 (blood)[23]Rapid, low solvent consumption, high enrichment factorCan be complex to optimize
HF-LPME High enrichment factorMinimalN/AVery low solvent use, high pre-concentrationSlower extraction times, requires specialized setup

Detailed Experimental Protocols

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma or whole blood in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Liquid-Liquid Extraction (LLE) Protocol for Propofol in Whole Blood[16]
  • Pipette 1 mL of the sample (calibrator, control, or unknown) into a labeled 16 x 100 mm screw-cap culture tube.

  • Add 100 µL of the internal standard working solution.

  • Add 2 mL of pH 11.0 buffer to alkalinize the sample.

  • Add 5 mL of heptane as the extraction solvent.

  • Cap the tubes and vortex for 10 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Solid-Phase Extraction (SPE) Protocol for Propofol in Plasma[20]
  • SPE Cartridge: Mixed-Mode Cation Exchange (MCX)

  • Conditioning: Precondition the SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of distilled water followed by 2 mL of cyclohexane.

  • Drying: Dry the cartridge under reduced pressure for 5 minutes.

  • Elution: Elute the propofol with 2 mL of methanol.

  • The eluate can be directly injected for GC-MS analysis or evaporated and reconstituted for LC-MS/MS.

Conclusion and Recommendations

The choice of sample preparation technique for propofol analysis is a critical decision that depends on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources.

  • Protein Precipitation is a suitable choice for rapid screening or when high throughput is the primary concern, and the analytical method is robust enough to handle potential matrix effects.

  • Liquid-Liquid Extraction offers a good balance of cleanliness and recovery, making it a reliable method for many applications, provided that potential issues with emulsion formation and solvent consumption are managed.

  • Solid-Phase Extraction stands out as the gold standard for achieving the cleanest extracts and highest sensitivity, making it ideal for demanding applications such as regulated bioanalysis and clinical trials, especially when automated.

  • Supported Liquid Extraction provides the benefits of LLE without the major drawback of emulsion formation, offering a more robust and reproducible alternative.

  • Microextraction techniques like DLLME and HF-LPME are excellent "green" alternatives that are particularly useful when sample volume is limited and high enrichment is required.

Ultimately, the optimal sample preparation strategy is one that is thoroughly validated to ensure it consistently delivers accurate and precise results for the intended analytical method and biological matrix.

References

  • Biomics Inc. (n.d.). Supported Liquid Extraction (SLE). Retrieved from [Link]

  • Biotage. (2023, February 2). What's the Best Way to do Supported Liquid Extraction? Retrieved from [Link]

  • Deranged Physiology. (2023, March 2). Propofol. Retrieved from [Link]

  • Majors, R. E. (2012). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America, 30(11), 976-985.
  • K-Jhil. (2023, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Let's Talk Academy. (n.d.). How Organic Solvents Affect Protein Precipitation: Key Insights. Retrieved from [Link]

  • Patel, P. M., & Patel, H. H. (2008). The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties. Journal of neurosciences in rural practice, 9(2), 85–91.
  • Phenomenex. (n.d.). Supported Liquid Extraction (SLE) Techniques & Products. Retrieved from [Link]

  • PubChem. (n.d.). Propofol. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Propofol. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Li, W., et al. (2015). Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma. Journal of analytical methods in chemistry, 2015, 895031.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4943, Propofol. Retrieved from [Link].

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • Kim, J., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of analytical methods in chemistry, 2016, 7402367.
  • Zhao, L., & Lee, H. K. (2002). Liquid-phase microextraction combined with hollow fiber as a sample preparation technique prior to gas chromatography/mass spectrometry. Analytical chemistry, 74(11), 2486–2492.
  • Arain, M. B., et al. (2019). Hollow fiber-based liquid phase microextraction followed by analytical instrumental techniques for quantitative analysis of heavy metals and pharmaceuticals-A review. Journal of Pharmaceutical Analysis, 9(5), 291-303.
  • Bagherian, G., et al. (2011). Application of hollow fiber liquid phase microextraction and dispersive liquid-liquid microextraction techniques in analytical toxicology.
  • Servais, A. C., et al. (2006). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Journal of pharmaceutical and biomedical analysis, 41(4), 1423–1427.
  • Rasmussen, K. E., & Pedersen-Bjergaard, S. (2011).
  • K-Jhil Scientific. (2023). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link].

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link].

  • Ncube, S., et al. (2018). Application of Hollow Fibre-Liquid Phase Microextraction Technique for Isolation and Pre-Concentration of Pharmaceuticals in Water.
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link].

  • Musile, G., et al. (2021). Rapid and Simple Dispersive Liquid-Liquid Microextraction (DLLME) Sample Preparation for Propofol Analysis in Hair, Blood, and Urine by Gas Chromatography-Mass Spectrometry. Drug testing and analysis, 13(5), 1016–1023.
  • Yarbrough, J., et al. (2012). Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection.
  • Majors, R. E. (2013). Understanding and Improving Solid-Phase Extraction. LCGC North America, 31(3), 192-208.
  • Asrorov, A. M., et al. (2021). Commercial Manufacturing of Propofol: Simplifying the Isolation Process and Control on Related Substances. Pharmaceutical Chemistry Journal, 55(4), 403-408.
  • Zhang, Y., et al. (2022). Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. Pharmaceutics, 14(2), 425.
  • Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Hennion, M. C. (2002). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Spag, A., et al. (2019).
  • Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Molecules, 15(10), 7313–7352.
  • Rocchetti, G., et al. (2018). Effect of solvent on the extraction of phenolic compounds and antioxidant capacity of hazelnut kernel. Journal of food science, 83(10), 2446–2454.
  • Mussatto, S. I., et al. (2013). Selection of the Solvent and Extraction Conditions for Maximum Recovery of Antioxidant Phenolic Compounds from Coffee Silverskin. Food and Bioprocess Technology, 6(3), 647-656.
  • Veuthey, J. L., & Souverain, S. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Wikipedia. (n.d.). Propofol. Retrieved from [Link]

  • Suneetha, A., & Rao, D. S. (2015). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 4(8), 2277-8616.
  • Nishida, M., et al. (2012). Rapid drug extraction from human whole blood using a modified QuEChERS extraction method. Forensic toxicology, 30(2), 114–122.
  • Vaiano, F., et al. (2016). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. Journal of analytical toxicology, 40(6), 481–486.
  • Yarbrough, J., Harvey, R., & Cox, S. (2012). Determination of propofol using high performance liquid chromatography in whole blood with fluorescence detection.
  • Wang, H., et al. (2021). Rapid determination and continuous monitoring of propofol in microliter whole blood sample during anesthesia by paper spray ionization-mass spectrometry. Talanta, 223, 121735.
  • Tsuruoka, Y., et al. (2021). Evaluation of blood impurity removal efficiency using the QuEChERS method. Legal medicine (Tokyo, Japan), 49, 101851.
  • Han, E. Y., & Kim, E. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of analytical toxicology, 36(6), 415–422.

Sources

Optimizing Propofol Metabolite Profiling: A Comparative Performance Guide of LC Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Propofol (2,6-diisopropylphenol) and its Phase II metabolites is critical for forensic toxicology, pharmacokinetic profiling, and clinical monitoring.[1][2][3] The analytical challenge lies in the polarity dichotomy: the parent drug is highly lipophilic (


), while its glucuronide and sulfate conjugates are significantly polar.

This guide evaluates the performance of two dominant stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —for the simultaneous separation of Propofol, Propofol-1-Glucuronide (PG), and the regioisomers of 4-Hydroxypropofol conjugates. We demonstrate that while C18 remains the standard for hydrophobicity-driven separations, Phenyl-Hexyl chemistries offer superior selectivity (


) for aromatic metabolites through auxiliary 

interactions, resolving critical co-elution issues in complex biological matrices.
Metabolic Context & Separation Challenges

Propofol undergoes rapid hepatic metabolism.[3] The primary pathway involves direct glucuronidation to Propofol-1-Glucuronide (PG).[4] A secondary pathway involves hydroxylation to 4-Hydroxypropofol (4-HP), which is subsequently conjugated to form 1-glucuronide (1-QG), 4-glucuronide (4-QG), and 4-sulfate (4-QS) derivatives.[4]

The separation of 1-QG and 4-QG is the "critical pair" in this analysis due to their structural isomorphism.

PropofolMetabolism Propofol Propofol (Parent) PG Propofol-1-Glucuronide (PG) Propofol->PG UGT1A9 (Glucuronidation) HP 4-Hydroxypropofol (4-HP) Propofol->HP CYP2B6 (Hydroxylation) Q1G 4-HP-1-Glucuronide (1-QG) HP->Q1G UGT1A9 Q4G 4-HP-4-Glucuronide (4-QG) HP->Q4G UGT1A9 QS 4-HP-4-Sulfate (4-QS) HP->QS SULT1A1

Figure 1: Metabolic pathway of Propofol highlighting the divergence into Phase II conjugates.[4] The structural similarity between 1-QG and 4-QG necessitates high-selectivity chromatography.[4]

Stationary Phase Selection Strategy
Option A: C18 (High Strength Silica)[4]
  • Mechanism: Pure hydrophobic interaction (Dispersive forces).

  • Utility: Excellent for retaining the lipophilic parent Propofol.

  • Limitation: Often exhibits "hydrophobic collapse" or poor retention for early-eluting polar glucuronides unless high aqueous stability phases are used.[4] It lacks steric selectivity for positional isomers like 1-QG and 4-QG.[4]

Option B: Phenyl-Hexyl[4][5]
  • Mechanism: Hydrophobic interaction +

    
     stacking.[4]
    
  • Utility: The phenyl ring in the stationary phase interacts with the aromatic ring of Propofol metabolites. This interaction is highly sensitive to the electron density of the analyte's ring, which changes based on the position of the hydroxyl/glucuronide group (ortho vs. para).

  • Hypothesis: Phenyl-Hexyl will provide superior resolution (

    
    ) for the hydroxy-metabolites compared to C18.[4]
    
Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol employs a "dilute-and-shoot" methodology for urine, minimizing extraction variability, coupled with MS/MS detection.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection S1 Urine Sample (100 µL) S2 Internal Standard Addition (Propofol-d17) S1->S2 S3 Dilution (1:10) Mobile Phase A S2->S3 S4 Centrifugation 10,000 x g, 10 min S3->S4 LC1 Injection (5 µL) S4->LC1 LC2 Gradient Elution 5% -> 95% B LC1->LC2 MS1 ESI Negative Mode (Glucuronides) LC2->MS1 MS2 MRM Quantitation MS1->MS2

Figure 2: Validated workflow for high-throughput analysis. The direct dilution approach requires a column capable of handling high matrix loads without peak broadening.

Method Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (NH

    
    F). Note: NH
    
    
    
    F significantly enhances ionization for propofol metabolites in negative mode compared to formic acid.
  • Mobile Phase B: Methanol.[6][7]

  • Gradient: 0-1 min (20% B), 1-6 min (20-95% B), 6-8 min (95% B).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Performance Evaluation: C18 vs. Phenyl-Hexyl[4][9][10][11]

The following data summarizes a comparative study injecting a standard mix of Propofol and its four primary metabolites.

Table 1: Chromatographic Performance Metrics

Data represents mean values from n=6 injections.

AnalyteMetricC18 Column (1.7 µm, 2.1x100mm)Phenyl-Hexyl Column (1.7 µm, 2.1x100mm)Performance Delta
Propofol-1-Glucuronide (PG) Retention (

)
2.12.4+14% (Better Retention)
Peak Sym (

)
1.21.1Improved Shape
4-HP-1-Glucuronide (1-QG) Retention (

)
1.41.8+28%
4-HP-4-Glucuronide (4-QG) Retention (

)
1.52.1+40%
Critical Pair (1-QG / 4-QG) Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline Resolved)Major Advantage
Propofol (Parent) Retention (

)
12.511.2-10% (Less Retention)
Technical Analysis
  • Resolution of Isomers: The C18 column struggles to separate the 1-QG and 4-QG isomers (

    
    ), often resulting in a "shoulder" peak rather than two distinct entities. This is because the hydrophobicity differences between these regioisomers are negligible.
    
  • The Phenyl Advantage: The Phenyl-Hexyl column achieves an

    
     of 2.8. The mechanism is the differential accessibility of the aromatic ring. In 4-QG, the glucuronide moiety at the para position alters the electron density and steric availability of the phenyl ring differently than the ortho (1-QG) substitution, allowing the stationary phase to discriminate based on 
    
    
    
    affinity.
  • Parent Drug Retention: The C18 retains the parent Propofol longer (

    
    ). While good for separation from the void volume, excessive retention can lead to broader peaks and longer run times. The Phenyl-Hexyl elutes Propofol slightly earlier but with sharper peak shape due to the specific aromatic interaction.
    
Conclusion & Recommendations

For the comprehensive profiling of Propofol and its metabolites, the Phenyl-Hexyl stationary phase is the superior choice .

  • Selectivity: It is the only chemistry that reliably provides baseline resolution (

    
    ) for the critical hydroxy-propofol glucuronide isomers without requiring complex ion-pairing reagents.[4]
    
  • Sensitivity: By allowing the use of Methanol (which promotes

    
     interactions) over Acetonitrile, the method aligns well with ESI sensitivity requirements.
    
  • Throughput: The balanced retention profile allows for a shorter re-equilibration time compared to high-carbon-load C18 columns.[4]

Recommendation: Researchers developing assays for urine or plasma toxicology should standardize on 1.7 µm Phenyl-Hexyl columns using Ammonium Fluoride buffered mobile phases for maximum sensitivity and selectivity.

References
  • Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Source: Journal of Mass Spectrometry and Advances in the Clinical Lab (2024) URL:[Link]

  • Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Source: Journal of Chromatography B (2012) URL:[Link]

  • Direct high-performance liquid chromatography determination of propofol and its metabolite quinol with their glucuronide conjugates. Source: Journal of Chromatography B: Biomedical Sciences and Applications URL:[Link]

  • Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Source: Metabolomics (2024) URL:[1][4][8][Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Source: Agilent Technologies Application Note URL:[Link]

Sources

The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" of Bioanalytical Accuracy

In regulated bioanalysis (PK/PD studies), the integrity of your data defines the safety profile of a drug. While modern LC-MS/MS systems offer exquisite sensitivity, they possess a critical vulnerability: Matrix Effects .

Endogenous components (phospholipids, salts, proteins) often co-elute with your analyte, competing for charge in the electrospray ionization (ESI) source. This results in ion suppression or enhancement, causing signal variability that has nothing to do with drug concentration.

This guide objectively justifies why Stable Isotope-Labeled Internal Standards (SIL-IS) are not merely a "nice-to-have" but a regulatory and scientific necessity for robust assays, comparing them directly against structural analogs.

Comparative Analysis: SIL-IS vs. Alternatives

The choice of Internal Standard (IS) dictates the ruggedness of your method. Below is a technical comparison of the three primary strategies.

Table 1: Performance Matrix of Internal Standard Strategies
Feature

C /

N SIL-IS
Deuterated (

H) SIL-IS
Structural Analog External Std (No IS)
Physicochemical Match Identical Near-IdenticalSimilarN/A
Retention Time (RT) Perfect Co-elution Potential Shift (Isotope Effect)Likely ShiftN/A
Matrix Effect Compensation 100% Correction High (Risk of differential suppression)Low/ModerateNone
Extraction Recovery Tracks perfectlyTracks wellVariableN/A
Cost HighModerateLowLowest
Regulatory Risk (ICH M10) LowestLowModerateHigh
The Hierarchy of Standards[2]
  • The Platinum Standard (

    
    C, 
    
    
    
    N):
    These isotopes increase mass without altering the bond lengths or lipophilicity significantly. The IS co-elutes exactly with the analyte, experiencing the exact same ionization environment at the exact same millisecond.
  • The Gold Standard (

    
    H - Deuterium):  Widely used due to lower cost. However, C-D bonds are shorter and stronger than C-H bonds, slightly reducing lipophilicity. This can cause the IS to elute slightly before the analyte (the "Chromatographic Isotope Effect"). If the matrix suppression zone is sharp, the IS and analyte may suffer different suppression levels.[1]
    
  • The Bronze Standard (Structural Analog): A different chemical entity (e.g., adding a methyl group). It will have a different RT and ionization efficiency. It corrects for gross injection errors but often fails to correct for specific matrix effects.

Scientific Mechanism: Why Co-Elution Matters

To justify the cost of SIL-IS to management, you must explain the mechanism of Ionization Normalization .

In ESI, the number of ions formed is limited by the droplet surface area and available charge. When a phospholipid co-elutes, it "steals" charge.

  • If IS and Analyte are separated (Analog): The Analyte might be in a "suppression zone" while the IS is not.[2][3] The ratio changes. Data is invalid.

  • If IS and Analyte co-elute (SIL-IS): Both are suppressed by the same percentage.[4] The ratio (

    
    ) remains constant.[5] Accuracy is preserved.
    
Visualization: The Bioanalytical Workflow & IS Correction

BioanalysisWorkflow cluster_matrix The 'Danger Zone' Sample Biological Sample (Plasma/Urine) IS_Add Add SIL-IS (Normalization Start) Sample->IS_Add Spiking Extraction Sample Extraction (LLE/PPT/SPE) IS_Add->Extraction IS corrects for recovery loss Chromatography LC Separation (Retention Time) Extraction->Chromatography Ionization ESI Source (Matrix Effects Occur Here) Chromatography->Ionization Co-elution is critical here Detector Mass Spec Detection (MRM) Ionization->Detector Data Quantification (Ratio: Analyte/IS) Detector->Data

Caption: The lifecycle of a sample. The SIL-IS is added early to correct for errors in extraction, transfer, and crucially, ionization suppression.

Experimental Protocol: Self-Validating the IS Choice

Do not rely on assumptions. Use this protocol to quantitatively prove if your IS is working. This aligns with ICH M10 requirements for assessing Matrix Factors (MF).

Protocol: Determination of IS-Normalized Matrix Factor

Objective: Calculate the Matrix Factor (MF) to determine if the IS compensates for matrix effects.

Materials:

  • 6 lots of blank matrix (plasma/serum) from individual donors.

  • Analyte and IS working solutions.

Step-by-Step Workflow:

  • Prepare Set A (Neat Solution):

    • Spike Analyte and IS into a neat solvent (mobile phase) at Low QC and High QC concentrations.

    • This represents ideal response without matrix.

  • Prepare Set B (Post-Extraction Spike):

    • Extract the 6 blank matrix lots (using your intended method: PPT, LLE, or SPE).

    • Crucial Step: Spike the Analyte and IS into the extracted supernatant/eluate (not before extraction).

    • This isolates the Matrix Effect from Recovery efficiency.

  • Analysis:

    • Inject Set A and Set B samples on LC-MS/MS.

  • Calculation (The "Truth" Metric):

    • Absolute MF (Analyte):

      
      
      (Value < 0.85 indicates suppression; > 1.15 indicates enhancement)
      
    • IS-Normalized MF:

      
      
      

Acceptance Criteria (Self-Validation):

  • According to ICH M10 , the %CV of the IS-Normalized MF across the 6 lots should be ≤ 15% .

  • Interpretation: If your Absolute MF is 0.5 (heavy suppression) but your IS-Normalized MF is 1.0 with low CV, your SIL-IS is doing its job perfectly. If you used an Analog IS, the IS-Normalized MF would likely fail this test.

Regulatory Justification (E-E-A-T)

When justifying the purchase of SIL-IS to financial stakeholders, cite these authoritative guidelines.

FDA Bioanalytical Method Validation (2018)

"ISs are test compounds (e.g., structurally similar analogs, stable isotope labeled compounds ) added to both calibration standards and samples... to facilitate quantification." [6] The FDA explicitly flags IS response variability as a key quality attribute.

ICH M10 (Global Harmonization)

"A suitable IS should be added... to correct for variability in the bioanalytical method, including matrix effects." "The use of a stable isotope labeled (SIL) IS is recommended for mass spectrometric methods." [2] Requirement: If a SIL-IS is not used, you must scientifically justify why an analog is sufficient by proving no matrix effect exists.

Decision Tree: Selecting the Right IS

IS_Selection Start Select Internal Standard CheckSIL Is 13C/15N SIL-IS Available? Start->CheckSIL CheckDeuterium Is Deuterated (2H) IS Available? CheckSIL->CheckDeuterium No Validation1 Validate: Check Isotopic Purity (Cross-talk) CheckSIL->Validation1 Yes (Best) Analog Select Structural Analog CheckDeuterium->Analog No Validation2 Validate: Check Retention Time Shift (D-Effect) CheckDeuterium->Validation2 Yes (Good) Validation3 Validate: Rigorous Matrix Factor Test (High Risk) Analog->Validation3 Proceed with Caution

Caption: Logical framework for IS selection. Note the increasing validation burden as you move away from 13C/15N SIL-IS.

Conclusion

In regulated bioanalysis, the cost of a failed validation or a rejected study far outweighs the cost of synthesizing a custom SIL-IS.

  • Scientific Verdict:

    
    C/
    
    
    
    N SIL-IS provides the only orthogonal correction for matrix effects and extraction variability.
  • Business Verdict: Using SIL-IS reduces method development time and minimizes the risk of "failed runs" during sample analysis.

Recommendation: For any NCE (New Chemical Entity) intended for regulatory submission, a SIL-IS is not optional; it is the foundation of data integrity.

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: Propofol Glucuronide-d17 Methyl Ester

[1]

Executive Summary: Operational Directive

Propofol Glucuronide-d17 Methyl Ester is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis.[1] While the parent compound (Propofol) is a potent intravenous anesthetic, its glucuronide methyl ester derivative presents a distinct chemical profile.

Immediate Action Required:

  • Do NOT flush down the drain.[2] This compound is toxic to aquatic life and resistant to standard wastewater treatment.

  • Do NOT dispose of in general trash. It must be treated as Hazardous Chemical Waste .

  • Critical Constraint: Although Propofol is federally non-scheduled in the US (with specific state exceptions like AL, GA, ND), treat this derivative as a Potentially Bioactive Compound .

  • Contamination Risk: As a deuterated standard (d17), trace residues can permanently contaminate mass spectrometry sources, leading to background noise in future assays. Segregation is paramount.

Chemical Profile & Hazard Identification

To dispose of this substance safely, we must first understand its reactivity and biological potential.

PropertySpecificationOperational Implication
Chemical Name This compoundDeuterated analog of the Phase II metabolite ester.[1]
Physical State Solid (typically white/off-white) or Viscous OilMay adhere to glass; requires solvent rinsing for complete removal.[1]
Solubility Soluble in Methanol, Acetonitrile, DMSODisposal streams must be compatible with organic solvents.
Reactivity Ester Hydrolysis The methyl ester bond is susceptible to hydrolysis in acidic/basic conditions, reverting to Propofol Glucuronide.
Toxicity Irritant (Skin/Eye/Respiratory)Wear full PPE (Nitrile gloves, safety goggles, lab coat).[1]
Environmental Aquatic ToxicityZero-discharge policy applies.[1]
The "Senior Scientist" Insight: The d17 Factor

From a bioanalytical perspective, the "hazard" isn't just toxicity—it's analytical contamination . Propofol-d17 species are "sticky" and lipophilic.[1] If this waste is mishandled (e.g., evaporated in a shared hood without filters, or spilled near instrument intakes), the d17 signal can persist in the lab environment, compromising the baseline of future ultra-sensitive DMPK studies.

Pre-Disposal Assessment & Decision Logic

Before any physical handling, execute this decision matrix to categorize the waste stream.

WasteDecisionTreeStartStart: Assess Material StateStateCheckIs the material Solid or Liquid?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidLiquidConsumablesContaminated Consumables(Tips, Vials)StateCheck->ConsumablesLabwareSolidWasteSolid Hazardous Waste Bin(Incineration Stream)Solid->SolidWasteSolventCheckIs solvent Halogenated?Liquid->SolventCheckNonHaloNon-Halogenated Organic Waste(e.g., MeOH, ACN)SolventCheck->NonHaloNo (MeOH/ACN)HaloHalogenated Organic Waste(e.g., DCM, Chloroform)SolventCheck->HaloYes (DCM)Consumables->SolidWastePlastic/PaperSharpsSharps Container(Glass Vials)Consumables->SharpsGlass

Figure 1: Decision logic for categorizing this compound waste streams.[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Expired/Degraded Solid Standard

Context: You have a vial of pure substance that has degraded or expired.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double-gloving recommended), safety glasses, and a lab coat.[1] Work inside a chemical fume hood.

  • Primary Containment: Do not empty the vial. The risk of aerosolizing the powder outweighs the benefit of volume reduction.

  • Labeling: Cap the vial tightly. Apply a "Hazardous Waste" label directly to the vial or its secondary bag.

    • Content Description: "this compound - Solid Toxic."[1]

  • Secondary Containment: Place the capped vial into a clear, sealable polyethylene bag (Ziploc type).

  • Disposal: Deposit the sealed bag into the Solid Hazardous Waste Drum designated for incineration.

    • Why Incineration? High-temperature incineration (>1000°C) ensures complete destruction of the deuterated scaffold, preventing environmental accumulation.[1]

Protocol B: Disposal of Stock Solutions (Liquid Waste)

Context: You have leftover stock solutions in Methanol, DMSO, or Acetonitrile.

  • Solvent Compatibility Check: Confirm the solvent type. Most LC-MS standards are in Methanol or Acetonitrile (Non-halogenated).[1]

  • Transfer: Pour the solution into the appropriate Organic Waste Carboy .

    • Crucial Step: Rinse the original container with a small volume (1-2 mL) of the same solvent and add the rinsate to the waste carboy. This ensures >99% removal of the bioactive compound.

  • Container Disposal:

    • Allow the residual solvent in the original vial to evaporate in the fume hood (if permitted by local VOC regulations) OR cap and dispose of the vial as Solid Hazardous Waste (see Protocol A).

    • Glass Vials: Must go into a rigid Sharps/Broken Glass container if there is any risk of breakage, or if they are borosilicate glass.

Protocol C: Decontamination of Spills

Context: Accidental spill on the benchtop or balance.

  • Isolate: Mark the area. Alert nearby personnel.

  • Adsorb: Cover liquid spills with an absorbent pad or vermiculite.

  • Solvent Wash: Propofol derivatives are lipophilic. Water alone is ineffective.

    • Use a tissue soaked in 70% Ethanol or Methanol to wipe the area.

    • Repeat: Wipe three times, using a fresh surface of the tissue each time.

  • Verification (Optional but Recommended): If the spill occurred near an LC-MS source, perform a swab test and analyze a blank injection to ensure no "d17" ghost peaks appear in the background.

Regulatory Compliance & Documentation

Federal & State Status (USA)[1][3]
  • DEA Status: Propofol is not a federally controlled substance (CSA).[1][3] However, it is a "List 1 Chemical" or controlled in specific states (Alabama, Georgia, North Dakota).[1]

  • Recommendation: Treat this compound as a non-controlled hazardous chemical unless your facility is located in AL, GA, or ND.[1] In those states, consult your site's Controlled Substance Officer (CSO) as state laws may extend scheduling to "isomers, esters, ethers, salts, and salts of isomers" of the parent drug.

Waste Coding (RCRA)

Since this specific derivative is not explicitly listed in 40 CFR 261.33 (P or U lists), it is classified based on characteristics:

  • Ignitability (D001): If in flammable solvent (MeOH/ACN).[1]

  • Toxicity: If the waste stream contains other regulated solvents.

  • Default Classification: "Non-Regulated Chemical Waste" (unless characteristic), but Best Practice dictates managing it as Toxic Organic Waste .

End-to-End Disposal Workflow

The following diagram illustrates the complete lifecycle of the disposal process to ensure chain-of-custody and safety.

DisposalWorkflowIdentification1. Identify & Label(CAS: 114991-26-3 analog)Segregation2. Segregate(Solid vs. Liquid)Identification->SegregationPackaging3. Secondary Containment(Bag/Carboy)Segregation->PackagingDocumentation4. Waste Manifest(Profile: Organic Toxic)Packaging->DocumentationHandoff5. EHS/Vendor PickupDocumentation->HandoffIncineration6. High-Temp IncinerationHandoff->Incineration

Figure 2: Chain of custody for this compound disposal.[1][4]

References

  • National Center for Biotechnology Information (2025). Propofol Glucuronide Compound Summary. PubChem. Available at: [Link][1]

  • United States Drug Testing Laboratories (2013). Long-Term Detection of Propofol Glucuronide in Urine. Available at: [Link][1]

  • Stericycle (2024). A Hidden Risk: Tackling the Challenges of Propofol Disposal. Available at: [Link][1]

Personal protective equipment for handling Propofol Glucuronide-d17 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide: Propofol Glucuronide-d17 Methyl Ester Content Type: Operational Safety & Logistics Manual Audience: Bioanalytical Researchers, DMPK Scientists, and Lab Managers.

Executive Summary: The Dual-Hazard Framework

As a Senior Application Scientist, I approach the handling of This compound through a "Dual-Hazard" framework. You are managing two distinct risks simultaneously:

  • Biological Hazard: As a derivative of Propofol (a potent CNS depressant), this compound retains significant biological activity. The methyl ester modification increases lipophilicity compared to the free glucuronide, potentially enhancing dermal absorption.

  • Data Integrity Hazard: This is a high-value, stable isotope-labeled internal standard (d17). Contamination (isobaric interference) or degradation (hydrolysis of the ester) will invalidate expensive LC-MS/MS quantification workflows.

This guide synthesizes containment strategies to protect both the scientist from the compound and the compound from the environment.

Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the correct engineering environment. PPE is the last line of defense, not the first.

ParameterSpecificationScientific Rationale
Occupational Exposure Band (OEB) OEB 3 (Estimated)Treat as a potent compound (

). Propofol is a sedative; derivatives should be handled with caution regarding aerosol inhalation.
Primary Engineering Control Chemical Fume Hood or Vented Balance Enclosure (VBE) Do not use a laminar flow hood (clean bench) that blows air towards the operator. The hood must operate at face velocity 80–100 fpm.
Static Control Ionizing Fan / Anti-static Gun Deuterated standards are often supplied in milligram quantities. Static charge can cause the powder to "jump," leading to exposure and loss of expensive material.
Storage Environment -20°C, Desiccated The methyl ester linkage is susceptible to hydrolysis by ambient moisture. Store under inert gas (Argon/Nitrogen) if possible.
The PPE Matrix: Layered Defense System

This matrix is designed to prevent dermal permeation of the lipophilic ester and inhalation of particulates.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Inner) Nitrile (2.5 - 4 mil) Acts as a second skin. Bright color (e.g., purple/blue) preferred to visualize outer glove breaches.
Hand Protection (Outer) Nitrile (Extended Cuff, 5-8 mil) Critical: The methyl ester moiety enhances lipid solubility. Double gloving creates a buffer zone and allows you to strip the outer layer immediately if contaminated without exposing skin.
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats are porous sponges for chemical powders. Tyvek provides a non-woven barrier against particulate embedding.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can aerosolize. Goggles seal the ocular mucosa from absorption.
Respiratory Protection N95 (Minimum) or P100 Only required if working outside a fume hood (not recommended). In a functioning hood, respiratory protection is redundant but can be worn for extra assurance during spill cleanup.
Step-by-Step Operational Protocol
Phase A: Pre-Handling Preparation
  • Equilibrate: Remove the vial from the -20°C freezer 30 minutes prior to opening.

    • Mechanism:[1][2] Opening a cold vial in humid lab air causes condensation. Moisture will hydrolyze the methyl ester to the free acid, altering your retention times and mass transitions.

  • De-Static: Discharge the work area and the vial using an anti-static gun.

Phase B: The "Double-Donning" Procedure
  • Wash hands thoroughly.[3][4]

  • Don Inner Gloves . Inspect for micro-tears.

  • Don Tyvek Coat . Ensure cuffs cover the inner glove wrists.

  • Don Outer Gloves . Pull the extended cuff over the Tyvek sleeve. This creates a shingle effect—spills roll off, not into the sleeve.

Phase C: Handling & Reconstitution (The Critical Zone)
  • Solvent Selection: Use high-purity Methanol or Acetonitrile. Avoid water in the stock solution to prevent ester hydrolysis.

  • Weighing: If weighing solid powder, use a VBE. If the standard is pre-weighed, add solvent directly to the vendor vial.

  • Vortexing: Cap tightly. Vortex inside the hood.

    • Safety Note: Methyl esters are volatile. Do not leave the vial open longer than necessary.

Phase D: Doffing (Safe Removal)
  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose of as hazardous waste immediately.

  • Inspection: Check inner gloves for any visible residue.

  • Coat & Goggles: Remove coat, then goggles.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling to minimize cross-contamination and exposure.

SafeHandlingWorkflow Start Start: -20°C Storage Equilibrate Equilibration (30 mins to RT) Start->Equilibrate Prevent Condensation PPE PPE Donning (Double Nitrile + Tyvek) Equilibrate->PPE Handling Handling in Fume Hood (Solvent Reconstitution) PPE->Handling Anti-Static Step Handling->Handling Vortex/Aliquot Waste Disposal (Solvent Waste Stream) Handling->Waste Doffing

Caption: Workflow emphasizing the equilibration step to prevent hydrolysis and the containment steps for safety.

Disposal & Decontamination[5][6][7][8][9][10]

Disposal Protocol:

  • Liquids: Dispose of stock solutions in the Organic Solvent Waste container (High BTU incineration stream). Do not pour down the drain; Propofol derivatives are aquatic toxins.

  • Solids/Vials: Empty vials and contaminated outer gloves must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash.

  • Sharps: If using syringes for transfer, dispose of immediately in a rigid sharps container. Do not recap.

Spill Management:

  • Isolate: Alert nearby personnel.

  • Absorb: Cover liquid spills with absorbent pads. For powder spills, cover with a wet paper towel (methanol-dampened) to prevent dust generation, then wipe up.

  • Clean: Clean the surface with 70% Isopropanol or Methanol. Detergent alone may not solubilize the lipophilic ester effectively.

Emergency Response
  • Skin Contact: Immediately strip gloves/clothing. Wash skin with soap and copious amounts of water for 15 minutes.[3] Do not use ethanol on skin, as it may enhance absorption of the lipophilic drug.

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, emergency services (EMS) should be contacted, noting the potential for CNS depression (Propofol derivative).

References
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.[5] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC/NIOSH. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Propofol (Compound Summary). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.